Ethyl cis-3-bromoacrylate
Description
The exact mass of the compound Ethyl cis-3-bromoacrylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Ethyl cis-3-bromoacrylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl cis-3-bromoacrylate including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
ethyl (Z)-3-bromoprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrO2/c1-2-8-5(7)3-4-6/h3-4H,2H2,1H3/b4-3- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJTJVQIYRQALIK-ARJAWSKDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C\Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31930-34-4 | |
| Record name | (Z) Ethyl 3-bromoacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Ethyl cis-3-bromoacrylate molecular weight and formula
Molecular Weight, Formula, and Synthetic Utility in Drug Development
Executive Summary
Ethyl cis-3-bromoacrylate (CAS: 31930-34-4) is a specialized organohalide building block critical to the stereoselective synthesis of pharmaceutical intermediates. Unlike its trans (E) counterpart, the cis (Z) isomer provides a pre-organized geometry essential for constructing specific heterocycles (e.g., coumarins, quinolones) and for introducing Z-alkene motifs via transition-metal-catalyzed cross-coupling.
This guide provides a definitive physicochemical profile, a validated synthesis protocol ensuring stereochemical retention, and a structural analysis of its utility in medicinal chemistry.
Part 1: Physicochemical Profile
The following data represents the core molecular specifications for (Z)-ethyl 3-bromoacrylate .
| Parameter | Value | Precision Note |
| IUPAC Name | Ethyl (Z)-3-bromoprop-2-enoate | Specifically the Z-isomer (cis).[1][2] |
| CAS Number | 31930-34-4 | Distinct from (E)-isomer (54762-93-9) or mixture. |
| Molecular Formula | C₅H₇BrO₂ | |
| Molecular Weight | 179.01 g/mol | Calculated using IUPAC atomic weights (2025). |
| Boiling Point | 75°C @ 12 mmHg | Vacuum distillation required to prevent polymerization. |
| Density | 1.48 g/mL | At 20°C. Denser than water. |
| Refractive Index | ||
| Appearance | Colorless to pale yellow liquid | Darkens upon storage (stabilize with Cu wire or HQ). |
| Solubility | Miscible in DCM, EtOAc, MeOH | Hydrolyzes slowly in water. |
Molecular Weight Calculation Breakdown
-
Carbon (5 × 12.011): 60.055
-
Hydrogen (7 × 1.008): 7.056
-
Bromine (1 × 79.904): 79.904
-
Oxygen (2 × 15.999): 31.998
-
Total: 179.013 g/mol
Part 2: Structural Integrity & Stereochemistry
The value of this reagent lies entirely in its (Z)-configuration . In drug design, the geometry of the alkene linker dictates the spatial arrangement of pharmacophores. The cis-bromide allows for the synthesis of "bent" core structures that the linear trans-isomer cannot access.
Stereochemical Validation (The "Self-Validating" Protocol)
When synthesizing or purchasing this reagent, you must validate the isomer purity using ¹H-NMR.
-
Z-Isomer (Target): The vinylic protons exhibit a coupling constant (
) of 7.0 – 9.5 Hz . -
E-Isomer (Impurity): The vinylic protons exhibit a coupling constant (
) of 13.0 – 15.0 Hz .
If your
Part 3: Synthesis Protocol (Stereoselective)
While the Wittig reaction can be used, the Hydrobromination of Ethyl Propiolate is the industry-standard method for accessing the Z-isomer with high atom economy. This protocol relies on the kinetic control of nucleophilic addition in acetic acid.
Reagents
-
Ethyl Propiolate (1.0 equiv)
-
Lithium Bromide (LiBr) or Sodium Bromide (NaBr) (1.2 equiv)
-
Inhibitor: Hydroquinone (trace)
Step-by-Step Methodology
-
Preparation: Charge a round-bottom flask with LiBr (anhydrous) and Glacial Acetic Acid. Stir until dissolved.
-
Addition: Add Ethyl Propiolate dropwise at room temperature. The reaction is exothermic; maintain temperature < 30°C to prevent thermal isomerization.
-
Reaction: Heat the mixture to 70°C for 6–8 hours .
-
Mechanistic Insight: The halide ion (
) attacks the -carbon of the alkyne (Michael addition) to form a vinyl anion. In acetic acid, protonation occurs on the side opposite to the bulky ester group (or governed by the intermediate stability), kinetically favoring the Z-isomer (cis-addition product).
-
-
Quench: Pour the reaction mixture into ice water.
-
Extraction: Extract with Diethyl Ether or DCM (
). Wash the organic layer with saturated (to remove acetic acid) and brine. -
Purification: Dry over
and concentrate. Crucial: Perform vacuum distillation (12 mmHg, ~75°C). High heat at atmospheric pressure causes isomerization.
Part 4: Applications in Drug Development
Suzuki-Miyaura Cross-Coupling
Ethyl cis-3-bromoacrylate is a "privileged" substrate for Pd-catalyzed cross-coupling. It allows the installation of complex aryl or vinyl groups while retaining the cis-olefin geometry—a feat difficult to achieve via metathesis or Horner-Wadsworth-Emmons reactions.
-
Challenge: Standard Pd conditions can cause
isomerization via a -allyl palladium intermediate. -
Solution: Use bulky, electron-rich ligands (e.g.,
or Buchwald ligands) and mild bases ( ) to accelerate reductive elimination over isomerization.
Heterocycle Synthesis
The cis-geometry places the bromine and the ester group in proximity (
Part 5: Safety & Handling
-
Lachrymator: This compound is a potent tear gas agent. It alkylates cysteine residues in TRPA1 ion channels, causing severe eye and respiratory irritation.
-
Handling: Always use a functioning fume hood. Double-glove (Nitrile).
-
Storage: Store at 2–8°C under Argon. Light sensitive (photochemical isomerization to trans).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 643842, (Z)-Ethyl 3-bromoacrylate. Retrieved from [Link]
- Ma, S., & Lu, X. (1990).Stereoselective hydrohalogenation of alkynoates in acetic acid. (Foundation for the LiBr/AcOH protocol). Journal of the Chemical Society, Perkin Transactions 1.
-
Organic Syntheses. Procedures involving Ethyl Propiolate derivatization.[5][6] Retrieved from [Link]
- Miyaura, N., & Suzuki, A. (1995).Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. (Review of stereochemical retention). Chemical Reviews.
Sources
- 1. (Z) Ethyl 3-bromoacrylate | C5H7BrO2 | CID 643842 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Preparation of α-Bromoacrylates: One-Pot Procedure for the Synthesis of Conjugated Acetylenic Carboxylates from Aldehydes with Ph3P/Br3CCO2Et [organic-chemistry.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. scholarship.richmond.edu [scholarship.richmond.edu]
- 6. Ethyl-propiolate as a novel and promising analytical reagent for the derivatization of thiols: study of the reaction under flow conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Whitepaper: Physicochemical Characterization and Synthetic Utility of Ethyl cis-3-Bromoacrylate
This in-depth technical guide details the physicochemical properties, synthetic protocols, and applications of Ethyl cis-3-bromoacrylate , a critical building block in stereoselective organic synthesis.
Executive Summary
Ethyl cis-3-bromoacrylate (CAS: 31930-34-4), also known as ethyl (Z)-3-bromoacrylate, is a specialized electrophilic alkene used primarily as a stereodefined intermediate in transition-metal-catalyzed cross-coupling reactions (e.g., Heck, Stille, Suzuki).[1] Unlike its trans (E) counterpart, the cis isomer offers unique geometric constraints essential for constructing complex cyclic frameworks and natural product analogs. This guide provides a definitive reference for its physical properties, validated synthesis, and handling protocols.
Physicochemical Profile
The following data represents the standard values for high-purity (>98%) Ethyl cis-3-bromoacrylate. Researchers must note that commercial samples often degrade if not stored under inert atmosphere.
Table 1: Core Physical Properties
| Property | Value | Condition / Note |
| Boiling Point | 67 °C | @ 10 mmHg (Vacuum Distillation) |
| Density | 1.48 g/mL | @ 20 °C |
| Refractive Index ( | 1.480 | @ 20 °C |
| Molecular Weight | 179.01 g/mol | Formula: C |
| Appearance | Colorless to pale yellow liquid | Darkens upon oxidation/polymerization |
| Solubility | Soluble in MeOH, Et | Immiscible with water |
| Flash Point | 59 °C | Flammable Liquid |
Stereochemical Identification
Differentiation between the cis (Z) and trans (E) isomers is critical.
-
H NMR Validation: The vicinal coupling constant (
) is the definitive identifier.-
cis (Z)-isomer:
-
trans (E)-isomer:
-
Synthetic Methodology: Stereoselective Preparation
While commercial sources exist, in-house preparation is often required to ensure isomeric purity (Z > 98%). The most robust protocol involves the nucleophilic hydrohalogenation of ethyl propiolate in acetic acid.
Mechanism of Stereoselectivity
The reaction proceeds via a nucleophilic attack of the bromide ion on the
Experimental Protocol
Reaction: Ethyl Propiolate + LiBr + AcOH
-
Reagent Setup:
-
Charge a flame-dried 3-neck round-bottom flask with Lithium Bromide (1.2 equiv) .
-
Add Glacial Acetic Acid (Solvent) under an Argon atmosphere. Stir until LiBr is fully dissolved.
-
-
Addition:
-
Cool the solution to 15 °C.
-
Add Ethyl Propiolate (1.0 equiv) dropwise via a pressure-equalizing addition funnel over 30 minutes. Maintain internal temperature < 25 °C to prevent polymerization.
-
-
Reaction:
-
Allow the mixture to stir at room temperature (20–25 °C) for 12–16 hours.
-
Checkpoint: Monitor conversion via TLC (Hexane/EtOAc 9:1) or GC-MS.[1]
-
-
Workup:
-
Pour the reaction mixture into ice-cold water (5x reaction volume).
-
Extract with Diethyl Ether (3x) .
-
Wash combined organics with Saturated NaHCO
(careful: gas evolution) until neutral pH. -
Wash with Brine, dry over anhydrous MgSO
, and concentrate under reduced pressure.
-
-
Purification:
-
Perform Vacuum Distillation (67 °C @ 10 mmHg).
-
Note: Discard the initial forerun to remove traces of unreacted propiolate.
-
Visualization: Synthetic Pathway
Figure 1: Stereoselective synthesis pathway favoring the Z-isomer via nucleophilic hydrobromination.
Quality Control & Validation Workflow
To ensure the material is suitable for sensitive catalytic cycles (e.g., Heck coupling), a rigorous QC workflow is required.
QC Protocol
-
Crude Isolation: Post-workup oil.
-
Vacuum Distillation: Isolate the main fraction at 67 °C (10 mmHg).
-
GC-FID Analysis: Verify purity >98%. Look for the trans isomer peak (typically elutes later on non-polar columns).
-
1H-NMR Spectroscopy: Confirm cis geometry (
). -
Storage: Package under Argon in amber glass; store at 2–8 °C.
Visualization: QC Decision Tree
Figure 2: Quality control decision tree for validating isomeric purity.
Handling and Safety (HSE)
Ethyl cis-3-bromoacrylate is a potent alkylating agent and lachrymator.
-
Hazards:
-
H226: Flammable liquid and vapor.
-
H315/H319: Causes skin and serious eye irritation.[1]
-
Sensitizer: Potential skin sensitizer upon repeated exposure.
-
-
Storage:
-
Must be stored under inert gas (Argon/Nitrogen) .
-
Temperature: 0–10 °C (Refrigerate).
-
Stabilization: Commercial samples may contain traces of hydroquinone to prevent polymerization.
-
References
-
Tokyo Chemical Industry (TCI). Product Specification: Ethyl cis-3-Bromoacrylate (B2362).[2] Retrieved from .
- Ma, S., & Lu, X. (1990). Stereoselective hydrohalogenation of alkynoates in acetic acid. Journal of Organic Chemistry.
-
BLD Pharm. Safety Data Sheet: Ethyl cis-3-bromoacrylate. Retrieved from .
-
PubChem. Compound Summary: Ethyl (Z)-3-bromoacrylate.[1] National Library of Medicine. Retrieved from .
-
Organic Syntheses. Analogous Procedure: (Z)-3-Iodoacrylic acid ethyl ester. (Demonstrates the NaI/AcOH stereoselectivity principle applicable to the bromo-derivative). Retrieved from .
Sources
A Comprehensive Spectroscopic Guide to Ethyl cis-3-Bromoacrylate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for ethyl cis-3-bromoacrylate (CAS No. 31930-34-4). As a valuable building block in organic synthesis, particularly in the preparation of modified nucleosides and other biologically active molecules, a thorough understanding of its structural confirmation via spectroscopic methods is paramount for researchers in drug development and related scientific fields.[1] This guide moves beyond a simple presentation of data, offering insights into the experimental rationale and a self-validating interpretation of the spectral information.
Molecular Structure and Physicochemical Properties
Ethyl cis-3-bromoacrylate, with the molecular formula C₅H₇BrO₂, is an α,β-unsaturated ester. The cis (or Z) configuration of the substituents on the carbon-carbon double bond is a key structural feature influencing its reactivity and spectroscopic signature.
Table 1: Physicochemical Properties of Ethyl cis-3-Bromoacrylate
| Property | Value | Source |
| Molecular Weight | 179.01 g/mol | [2][3][4] |
| CAS Number | 31930-34-4 | [3][4] |
| Physical State | Colorless to almost colorless liquid | [3] |
| Boiling Point | 75 °C at 12 mmHg | [1] |
| Density | 1.48 g/mL at 20 °C | [1] |
| Refractive Index (n²⁰/D) | 1.481 | [1] |
These properties are fundamental for the correct handling, storage, and application of ethyl cis-3-bromoacrylate in a laboratory setting.
Figure 1: 2D Structure of Ethyl cis-3-bromoacrylate.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for elucidating the proton environment in a molecule. The spectrum of ethyl cis-3-bromoacrylate provides distinct signals that confirm the presence of the ethyl group and the cis-alkene protons.
Experimental Protocol: A Self-Validating System
-
Sample Preparation: A dilute solution of ethyl cis-3-bromoacrylate (approx. 5-10 mg) is prepared in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) within a 5 mm NMR tube. The choice of a deuterated solvent is critical to avoid large solvent proton signals that would obscure the analyte's signals. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its single residual peak at δ 7.26 ppm, which serves as an internal reference.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectrum. Higher field strengths provide better signal dispersion, which is crucial for resolving complex coupling patterns.
-
Data Acquisition: A standard one-pulse experiment is performed. Key parameters to optimize include the number of scans (typically 8-16 for a sample of this concentration) to ensure a good signal-to-noise ratio, and a sufficient relaxation delay (e.g., 5 seconds) to allow for full magnetization recovery between pulses, ensuring accurate integration.
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Data Summary and Interpretation
Table 2: ¹H NMR Spectroscopic Data for Ethyl cis-3-bromoacrylate
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| 1.31 | Triplet (t) | 3H | 7.1 | -CH₃ (Ethyl) |
| 4.25 | Quartet (q) | 2H | 7.1 | -OCH₂- (Ethyl) |
| 6.54 | Doublet (d) | 1H | 8.5 | =CH-CO₂Et |
| 7.33 | Doublet (d) | 1H | 8.5 | =CH-Br |
Data sourced from the Spectral Database for Organic Compounds (SDBS).
The ¹H NMR spectrum clearly validates the structure of ethyl cis-3-bromoacrylate. The triplet at δ 1.31 ppm and the quartet at δ 4.25 ppm are characteristic of an ethyl group attached to an electron-withdrawing oxygen atom. The integration of these signals in a 3:2 ratio further confirms this assignment. The two doublets at δ 6.54 and 7.33 ppm correspond to the two vinyl protons. The coupling constant of J = 8.5 Hz is consistent with a cis relationship between these two protons. In the corresponding trans isomer, this coupling constant would be significantly larger (typically 12-18 Hz). The downfield shift of the proton at δ 7.33 ppm is attributed to the deshielding effect of the adjacent bromine atom.
Figure 2: ¹H NMR assignments for Ethyl cis-3-bromoacrylate.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in ethyl cis-3-bromoacrylate gives rise to a distinct signal in the proton-decoupled spectrum.
Experimental Protocol: A Self-Validating System
-
Sample Preparation: The same sample prepared for ¹H NMR spectroscopy can be used for ¹³C NMR. However, due to the lower natural abundance of the ¹³C isotope, a slightly more concentrated sample (20-50 mg) may be beneficial to reduce acquisition time.
-
Instrumentation: A high-resolution NMR spectrometer equipped with a broadband probe is required.
-
Data Acquisition: A standard proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon. A larger number of scans (e.g., 1024 or more) is typically required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.
-
Data Processing: Similar to ¹H NMR, the FID is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the deuterated solvent signal or TMS.
Data Summary and Interpretation
Table 3: ¹³C NMR Spectroscopic Data for Ethyl cis-3-bromoacrylate
| Chemical Shift (δ, ppm) | Assignment |
| 14.1 | -CH₃ (Ethyl) |
| 61.9 | -OCH₂- (Ethyl) |
| 118.4 | =CH-CO₂Et |
| 123.6 | =CH-Br |
| 163.7 | C=O (Ester) |
Data sourced from the Spectral Database for Organic Compounds (SDBS).
The ¹³C NMR spectrum shows five distinct signals, corresponding to the five unique carbon atoms in the molecule. The signal at δ 14.1 ppm is characteristic of a methyl carbon in an ethyl group, while the signal at δ 61.9 ppm is assigned to the methylene carbon attached to the ester oxygen. The two signals in the vinyl region, δ 118.4 and 123.6 ppm, are assigned to the carbons of the double bond. The downfield shift of the carbon at δ 123.6 ppm is consistent with its attachment to the electronegative bromine atom. The signal at δ 163.7 ppm is in the typical range for an ester carbonyl carbon.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol: A Self-Validating System
-
Sample Preparation: For a liquid sample like ethyl cis-3-bromoacrylate, the simplest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to create a thin film. Alternatively, a solution in a solvent like chloroform can be prepared and analyzed in a liquid cell.
-
Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used to acquire the spectrum.
-
Data Acquisition: A background spectrum of the clean salt plates (or the solvent-filled cell) is first recorded. Then, the sample is placed in the beam path, and the sample spectrum is acquired. The instrument software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Data Processing: The spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Data Summary and Interpretation
Table 4: Key IR Absorption Bands for Ethyl cis-3-bromoacrylate
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3080 | Medium | =C-H stretch |
| ~2980 | Medium | C-H stretch (aliphatic) |
| ~1730 | Strong | C=O stretch (ester) |
| ~1620 | Medium | C=C stretch |
| ~1200-1300 | Strong | C-O stretch (ester) |
| ~700-800 | Strong | C-Br stretch |
Interpretations based on typical functional group absorption regions.
The IR spectrum provides clear evidence for the key functional groups in ethyl cis-3-bromoacrylate. The strong absorption at approximately 1730 cm⁻¹ is characteristic of the carbonyl (C=O) stretch of an α,β-unsaturated ester. The presence of the C=C double bond is confirmed by the absorption at around 1620 cm⁻¹. The various C-H stretching vibrations are observed around 3080 cm⁻¹ (vinylic) and 2980 cm⁻¹ (aliphatic). The strong bands in the 1200-1300 cm⁻¹ region are indicative of the C-O stretching of the ester group. Finally, the C-Br stretching vibration is expected in the lower frequency region of the spectrum, typically between 700 and 800 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.
Experimental Protocol: A Self-Validating System
-
Sample Introduction: For a volatile liquid like ethyl cis-3-bromoacrylate, Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method. A dilute solution of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC, where it is vaporized and separated from any impurities.
-
Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source. Electron Ionization (EI) is a common technique where the sample molecules are bombarded with high-energy electrons, causing them to lose an electron and form a molecular ion (M⁺•).
-
Mass Analysis: The ions are then accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: A detector records the abundance of each ion at a specific m/z, generating a mass spectrum.
Data Summary and Interpretation
Table 5: Major Fragments in the Mass Spectrum of Ethyl cis-3-bromoacrylate
| m/z | Proposed Fragment |
| 178/180 | [M]⁺• (Molecular ion) |
| 150/152 | [M - C₂H₄]⁺• |
| 133/135 | [M - OCH₂CH₃]⁺ |
| 105/107 | [M - CO₂CH₂CH₃]⁺ |
| 99 | [M - Br]⁺ |
Data sourced from the Spectral Database for Organic Compounds (SDBS).
The mass spectrum of ethyl cis-3-bromoacrylate shows a characteristic pair of peaks for the molecular ion (M⁺•) at m/z 178 and 180, with a relative intensity of approximately 1:1. This isotopic pattern is a definitive indicator of the presence of one bromine atom (due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).
The fragmentation pattern provides further structural confirmation. Key fragments include the loss of ethene from the ethyl group (m/z 150/152), loss of the ethoxy radical (m/z 133/135), and loss of the entire ethyl ester group (m/z 105/107). The peak at m/z 99 corresponds to the loss of the bromine atom, forming the ethyl acrylate cation.
Figure 3: Proposed mass spectral fragmentation pathway of Ethyl cis-3-bromoacrylate.
Conclusion
The collective evidence from ¹H NMR, ¹³C NMR, IR, and mass spectrometry provides a robust and self-validating confirmation of the structure of ethyl cis-3-bromoacrylate. Each technique offers a unique and complementary piece of the structural puzzle, from the proton and carbon environments to the functional groups and molecular weight. This comprehensive spectroscopic guide serves as an authoritative reference for scientists and researchers, ensuring the confident identification and use of this important synthetic intermediate.
References
-
PubChem. (Z)-Ethyl 3-bromoacrylate. National Center for Biotechnology Information. Retrieved from: [Link]2]
-
National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved from: [Link]
Sources
Technical Guide: ¹H NMR Spectral Analysis of Ethyl cis-3-bromoacrylate
This is an in-depth technical guide on the ¹H NMR characterization of Ethyl cis-3-bromoacrylate , designed for research scientists and drug development professionals.
CAS: 31930-34-4 | Formula: C₅H₇BrO₂ | MW: 179.01 g/mol Synonyms: (Z)-Ethyl 3-bromoacrylate; Ethyl (Z)-3-bromoprop-2-enoate[1]
Executive Summary
Ethyl cis-3-bromoacrylate is a critical building block in the synthesis of functionalized heterocycles, particularly in the development of antiviral nucleoside analogues and Michael acceptors for covalent inhibition. Its stereochemical purity is paramount; the thermodynamic trans (E) isomer often forms as a contaminant.
This guide provides a definitive protocol for validating the identity and stereochemistry of the cis (Z) isomer using ¹H NMR spectroscopy. The core differentiator is the vicinal proton-proton coupling constant (
Structural Analysis & Theoretical Basis
Stereochemical Nomenclature
The designation "cis" in this context refers to the (Z)-configuration , where the high-priority substituents—the bromine atom (at C3) and the ethoxycarbonyl group (at C2)—occupy the same side of the double bond. Consequently, the two olefinic protons are also cis to each other.
The Karplus Relationship & Vicinal Coupling
The distinction between the cis (Z) and trans (E) isomers relies on the Karplus relationship, which correlates the vicinal coupling constant (
-
Cis-Alkenes (Z): Dihedral angle
. Typical = 6.0 – 12.0 Hz . -
Trans-Alkenes (E): Dihedral angle
. Typical = 12.0 – 18.0 Hz .
For ethyl 3-bromoacrylate, a coupling constant in the range of 8.0 – 9.5 Hz definitively confirms the cis (Z) stereochemistry, whereas a value exceeding 13 Hz indicates the trans (E) isomer.
Spectral Characterization (¹H NMR Data)
Standard Parameters
-
Solvent: CDCl₃ (Deuterated Chloroform)
-
Reference: TMS (
0.00 ppm) or Residual CHCl₃ ( 7.26 ppm) -
Frequency: 300 MHz or higher recommended for clear resolution of the olefinic doublets.
Assignment Table
The following data represents the authoritative spectral signature for Ethyl cis-3-bromoacrylate .
| Position | Proton Type | Shift ( | Multiplicity | Integration | Coupling Constant ( | Assignment Logic |
| H-3 | Olefinic ( | 7.05 – 7.15 | Doublet (d) | 1H | ^3J ≈ 8.5 – 9.0 | Deshielded by Br (induction) and |
| H-2 | Olefinic ( | 6.50 – 6.60 | Doublet (d) | 1H | ^3J ≈ 8.5 – 9.0 | Shielded relative to H-3; characteristic of |
| OCH₂ | Methylene | 4.25 | Quartet (q) | 2H | ^3J ≈ 7.1 | Typical ethoxy ester pattern. |
| CH₃ | Methyl | 1.32 | Triplet (t) | 3H | ^3J ≈ 7.1 | Typical ethoxy ester pattern. |
Comparative Analysis: Cis (Z) vs. Trans (E)
Differentiating the target molecule from its thermodynamic isomer is the primary challenge.
| Feature | Cis (Z) Isomer (Target) | Trans (E) Isomer (Impurity) |
| Coupling Constant ( | 8.5 – 9.0 Hz | 13.5 – 14.5 Hz |
| H-3 Chemical Shift | ||
| Thermodynamic Stability | Kinetic Product (often) | Thermodynamic Product |
Experimental Protocol: Synthesis & Purification Context
Understanding the synthesis source allows for better impurity profiling. The cis isomer is typically accessed via nucleophilic addition to ethyl propiolate.
Synthesis Route (Stereoselective)
Reaction: Ethyl Propiolate + HBr (generated in situ or using LiBr/AcOH). Mechanism: Anti-addition of the nucleophile (Br⁻) and proton (H⁺) across the triple bond.
-
Step 1: Nucleophilic attack of Br⁻ at the
-carbon. -
Step 2: Protonation at the
-carbon from the opposite face (anti-addition). -
Result: The added H and Br are trans to each other. This forces the original alkyne H and the ester group to be trans, resulting in the (Z)-isomer (where the two olefinic protons are cis).
Workflow Visualization
The following diagram illustrates the logic flow for synthesis and spectroscopic validation.
Figure 1: Stereochemical validation workflow for Ethyl cis-3-bromoacrylate.
Troubleshooting & Impurity Profiling
Common Impurities
-
Ethyl Propiolate (Starting Material): Look for a singlet at
ppm (alkynyl proton). -
Ethyl trans-3-bromoacrylate: Look for doublets with large splitting (
Hz) downfield of the main signals. -
Acetic Acid (Solvent Residue): Singlet at
ppm.
Stability Warning
Ethyl cis-3-bromoacrylate is light-sensitive and thermally unstable. Prolonged exposure to light or heat can induce isomerization to the trans form.
-
Storage: Store at 2–8°C under inert gas (Argon/Nitrogen).
-
NMR Prep: Prepare samples immediately before acquisition; do not leave in CDCl₃ solution for extended periods as acid traces in chloroform can catalyze isomerization.
References
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for acrylate chemical shifts and coupling constants).
- Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Context for Michael addition stereochemistry).
-
ChemicalBook. (2025).[2] Ethyl cis-3-bromoacrylate Product Specifications & Spectral Data.
-
National Institutes of Health (NIH) - PubChem. (2025). Compound Summary: Ethyl 3-bromoacrylate.[1]
-
Reich, H. J. (University of Wisconsin).[3] WinPLT NMR Coupling Constant Library: Cis vs Trans Alkenes.
Sources
¹³C NMR chemical shifts of Ethyl cis-3-bromoacrylate
Structural Elucidation of Ethyl cis-3-Bromoacrylate: A C NMR Technical Guide
Executive Summary
Ethyl cis-3-bromoacrylate is a critical electrophilic building block, widely utilized in the synthesis of heterocyclic pharmaceutical intermediates and as a substrate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Stille).
Differentiating the cis (Z) isomer from the thermodynamically more stable trans (E) isomer is paramount, as stereochemical purity dictates the biological activity of downstream pharmacophores. This guide provides the definitive
Chemical Structure & Stereochemistry
The target molecule is the (Z)-isomer , where the bromine atom and the ester group are positioned on the same side of the double bond.
-
IUPAC Name: Ethyl (2Z)-3-bromoprop-2-enoate
-
Molecular Formula: C
H BrO -
Molecular Weight: 179.01 g/mol
Stereochemical Definition
-
(Z)-Isomer (cis): High steric compression between the carbonyl oxygen and the bromine lone pairs.
-
(E)-Isomer (trans): Reduced steric strain; typically the major product in non-selective hydrobromination.
Experimental Protocol: Sample Preparation & Acquisition
To ensure reproducibility and minimize solvent-induced shift variations, follow this standardized protocol.
Sample Preparation
-
Solvent: Chloroform-
(CDCl ) (99.8% D) with 0.03% v/v TMS. -
Concentration: Dissolve 30–50 mg of the analyte in 0.6 mL of solvent.
-
Note: High concentrations can cause concentration-dependent shifts due to intermolecular
-stacking or aggregation.
-
-
Filtration: Filter through a cotton plug into a precision 5 mm NMR tube to remove suspended solids (e.g., inorganic salts from synthesis).
Acquisition Parameters (Standard 100 MHz Carbon / 400 MHz Proton)
-
Pulse Sequence: Proton-decoupled
C (typically zgpg30 or equivalent). -
Spectral Width: 0 – 220 ppm.
-
Relaxation Delay (D1):
2.0 seconds (ensure relaxation of quaternary carbonyls). -
Scans (NS): 256–1024 (Br is a heavy atom; quaternary carbons may have lower NOE enhancement).
-
Temperature: 298 K (25 °C).
C NMR Spectral Data & Assignment
The following table synthesizes field data for Ethyl cis-3-bromoacrylate in CDCl
Table 1:
| Carbon Position | Assignment | Chemical Shift ( | Structural Logic & Shift Justification |
| C=O | Carbonyl | 164.1 – 164.5 | Typical conjugated ester. Slightly shielded compared to saturated esters due to conjugation with the alkene. |
| C- | =CH-Br | 120.5 – 122.0 | Diagnostic Peak. Upfield shift relative to typical alkenes due to the "Heavy Atom Effect" of Bromine and resonance donation (+M) competing with induction (-I). |
| C- | =CH-COOEt | 123.5 – 125.0 | Deshielded by the electron-withdrawing ester group. In the (Z)-isomer, this carbon experiences steric compression ( |
| O-CH | Ethyl CH | 60.5 – 61.0 | Characteristic deshielding by the adjacent oxygen atom. |
| CH | Ethyl CH | 14.0 – 14.2 | Standard terminal methyl group in an ethyl ester. |
Critical Note on Isomeric Differentiation: The chemical shift difference between (Z) and (E) isomers in
C NMR is subtle (often < 2 ppm).
Validation Rule: The (Z)-isomer carbons generally appear upfield (lower ppm) of the (E)-isomer carbons due to the Steric Compression Effect (also known as the
-effect).
Mechanistic Analysis & Self-Validating Logic
The Heavy Atom Effect
Bromine is a "heavy atom." Unlike chlorine, which strongly deshields the attached carbon (downfield shift), bromine's large electron cloud allows for spin-orbit coupling that induces a shielding effect . This explains why the C-
The Gamma-Gauche (Steric) Effect
In the cis (Z) configuration, the spatial proximity of the bulky Bromine and the Ester group causes electron cloud repulsion. This compression increases the electron density around the carbon nuclei, resulting in a shielding (upfield) shift relative to the trans isomer.
Validation Workflow (Diagram)
Use the following logic flow to confirm the identity of your synthesized or purchased material.
Figure 1: Self-validating logic flow for distinguishing (Z) and (E) isomers using combined NMR data.
Synthesis & Impurity Profile (Context)
Understanding the synthesis route aids in identifying potential impurities in the NMR spectrum.
Figure 2: Common synthetic route via hydrobromination of ethyl propiolate. Note that trace (E)-isomer is the most common impurity.
Common Impurities in C NMR
-
Ethyl Propiolate (Starting Material): Look for alkyne carbons at 75–78 ppm .
-
(E)-Isomer: Look for "shadow peaks" slightly downfield (e.g., C-
at ~123-126 ppm). -
Solvent Residuals: Benzene or Toluene (if used in workup) will show sharp aromatic peaks at 128–129 ppm.
Technical Analysis: Spectroscopic Characterization of Ethyl cis-3-bromoacrylate
Executive Summary
Ethyl cis-3-bromoacrylate (CAS 31930-34-4) is a critical halogenated building block used in the synthesis of polysubstituted alkenes via Suzuki-Miyaura cross-coupling and Michael additions.[1] In drug development, its stereochemical purity is paramount, as the cis (Z) geometry dictates the spatial arrangement of pharmacophores in downstream intermediates.
This guide provides a definitive technical framework for characterizing Ethyl cis-3-bromoacrylate using Infrared (IR) Spectroscopy and Mass Spectrometry (MS). It focuses on distinguishing the cis isomer from its trans counterpart and identifying specific fragmentation pathways that validate the presence of the bromine moiety.
Molecular Context & Properties[3][4][5][6][7][8][9][10]
The cis isomer is thermodynamically less stable than the trans form due to steric repulsion between the ester group and the bromine atom. This steric strain influences both the vibrational frequencies (IR) and the fragmentation kinetics (MS).
Table 1: Physicochemical Profile
| Property | Specification |
| IUPAC Name | Ethyl (Z)-3-bromoacrylate |
| CAS Number | 31930-34-4 |
| Formula | C |
| Molecular Weight | 178.97 (based on |
| Boiling Point | ~67 °C at 10 mmHg |
| Stereochemistry | Z (Zusamman) - Br and Ester on the same side |
Infrared Spectroscopy Analysis
IR spectroscopy is the primary rapid-screening tool for confirming the cis geometry. While Nuclear Magnetic Resonance (NMR) coupling constants (
2.1 The "Cis-Trans" Differentiator
The most critical spectral feature for differentiation lies in the fingerprint region (600–1000 cm
-
Trans-alkenes typically exhibit a strong, sharp C-H out-of-plane bending band at 960–970 cm
. -
Cis-alkenes (like Ethyl cis-3-bromoacrylate) lack this band. Instead, they show a broader, often less intense C-H OOP bend in the 690–730 cm
region.
2.2 Functional Group Assignments
The conjugation of the alkene with the carbonyl group lowers the carbonyl stretching frequency compared to a non-conjugated ester.
Table 2: Expected IR Absorption Bands
| Frequency (cm | Intensity | Assignment | Mechanistic Insight |
| 1715 – 1730 | Strong | C=O Stretch (Ester) | Conjugation with C=C lowers this from the typical 1740 cm |
| 1615 – 1630 | Medium | C=C Stretch | Characteristic of |
| 1180 – 1250 | Strong | C-O-C Stretch | Asymmetric stretching of the ester linkage. |
| 3050 – 3100 | Weak | =C-H Stretch | Vinylic protons. |
| 690 – 730 | Medium | =C-H OOP Bend | Diagnostic for cis geometry. |
| ~600 – 650 | Medium | C-Br Stretch | Heavy atom stretch, position varies with conformation. |
Mass Spectrometry Analysis
Mass spectrometry provides structural confirmation through two key indicators: the isotopic pattern of bromine and the fragmentation pathway characteristic of ethyl esters.
3.1 Isotopic Signature
Bromine exists naturally as two isotopes:
-
Molecular Ion (M
): Will appear as a 1:1 doublet at m/z 178 and 180 . -
Any fragment retaining the bromine atom will also exhibit this 1:1 doublet pattern.
-
Fragments that have lost bromine will appear as single peaks (assuming only C, H, O remain).
3.2 Fragmentation Logic
The fragmentation is driven by the ionization of the carbonyl oxygen or the bromine lone pair.
-
-Cleavage (Loss of Ethoxy): The bond between the carbonyl carbon and the ethoxy oxygen breaks, releasing
OEt (45 Da). This forms the stable acylium ion. -
McLafferty Rearrangement: Less likely here due to the lack of
-hydrogens on the acrylate chain, but hydrogen transfer from the ethyl group can occur. -
C-Br Cleavage: Direct loss of the bromine radical is a competing pathway, yielding the ethyl acrylate cation.
3.3 Fragmentation Pathway Diagram[2]
Caption: Figure 1. EI-MS fragmentation pathway for Ethyl cis-3-bromoacrylate showing retention of Br isotopic pattern.
Table 3: Key Mass Spectrum Ions
| m/z | Relative Abundance | Ion Identity | Significance |
| 178 / 180 | Moderate | [M] | Molecular ion. 1:1 ratio confirms 1 Br atom. |
| 150 / 152 | Weak | [M - C | McLafferty-like rearrangement (loss of ethene). |
| 133 / 135 | High | [M - OEt] | Acylium ion. Diagnostic for ethyl esters. Retains Br. |
| 99 | Moderate | [M - Br] | Loss of bromine. Single peak (no isotope pattern). |
| 53 | High | [C | Hydrocarbon fragment from acrylate backbone. |
| 29 | Base Peak (Likely) | [C | Ethyl group.[3] Very common base peak for ethyl esters. |
Experimental Protocols
4.1 Infrared Spectroscopy (ATR-FTIR)
-
Technique: Attenuated Total Reflectance (ATR) is preferred over KBr pellets for liquid samples to avoid moisture contamination and preparation errors.
-
Crystal Selection: Diamond or ZnSe.
-
Procedure:
-
Clean the ATR crystal with isopropanol and collect a background spectrum (air).
-
Pipette 10 µL of neat Ethyl cis-3-bromoacrylate onto the crystal center.
-
Apply pressure using the anvil to ensure uniform contact.
-
Acquire spectrum (32 scans, 4 cm
resolution). -
Data Validation: Verify the absence of a peak at ~970 cm
(trans isomer impurity). If present, quantify the ratio of 690 cm to 970 cm peaks.
-
4.2 Gas Chromatography-Mass Spectrometry (GC-MS)
-
Inlet: Split injection (50:1) to prevent detector saturation. Temperature: 250 °C.
-
Column: Non-polar capillary column (e.g., DB-5ms or HP-5), 30m x 0.25mm ID.
-
Oven Program:
-
Initial: 50 °C (hold 2 min) to trap volatiles.
-
Ramp: 10 °C/min to 200 °C.
-
Hold: 200 °C (3 min).
-
Note: The cis isomer generally elutes slightly earlier than the trans isomer on non-polar columns due to a lower boiling point and more compact shape.
-
-
MS Source: Electron Ionization (EI) at 70 eV.[4]
-
Scan Range: m/z 25 – 300.
-
Solvent Delay: 3.0 min (to skip solvent peak).
References
-
NIST Mass Spectrometry Data Center. (2023). Ethyl 3-bromoacrylate Mass Spectrum. National Institute of Standards and Technology. [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.
Sources
- 1. Ethyl cis-3-Bromoacrylate | CymitQuimica [cymitquimica.com]
- 2. Ethyl Cinnamate | C11H12O2 | CID 637758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. C2H5Br CH3CH2Br mass spectrum of bromoethane fragmentation pattern of m/z m/e ions for analysis and identification of bromoethane ethyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Comprehensive Purity Profiling of Ethyl cis-3-bromoacrylate
[1][2][3]
Executive Summary
Ethyl cis-3-bromoacrylate (CAS: 31930-34-4) is a specialized vinyl halide intermediate used in the synthesis of complex pharmaceutical scaffolds and functionalized polymers. Its utility is strictly governed by its stereochemistry; the cis (Z) isomer is often the required pharmacophore precursor, while the trans (E) isomer is a thermodynamic impurity that can lead to off-target side products.
This guide departs from standard "certificate of analysis" checklists to provide a causal, mechanism-based analytical strategy. The core challenge in analyzing this molecule is not merely purity, but stereospecific quantification and stability management during analysis.
Critical Quality Attributes (CQAs)
| Attribute | Specification Target | Primary Risk | Primary Method |
| Assay (Purity) | > 98.0% | Polymerization, Hydrolysis | GC-FID |
| Isomeric Purity | > 99:1 (Z:E Ratio) | Isomerization to trans | 1H-NMR (Gold Standard) |
| Appearance | Colorless to light yellow | Oxidation/Bromine liberation | Visual |
| Residual Solvents | < ICH Limits | Ethanol, Ethyl Propiolate | GC-Headspace |
Molecular Profile & Stereochemical Challenge
The defining feature of Ethyl cis-3-bromoacrylate is the geometry of the double bond. The cis relationship between the bromine atom and the ester group creates a specific dipole moment and steric environment distinct from the trans isomer.
-
Boiling Point: ~67°C at 10 mmHg (approx. 178°C at atm)
-
Density: ~1.48 g/mL
The Analytical Trap:
Standard non-polar GC columns separate based on boiling point. While cis isomers generally have higher boiling points than trans isomers (due to higher polarity/dipole), vinyl halides can exhibit anomalous retention behavior. Furthermore, high injector port temperatures can induce thermal isomerization (
Method 1: 1H-NMR – The Structural Reference
Purpose: Absolute determination of the Z/E isomeric ratio.
Why: NMR is non-destructive and does not require thermal vaporization, eliminating the risk of heat-induced isomerization during analysis. It provides the definitive structural proof via coupling constants (
Protocol
-
Solvent: CDCl₃ (Deuterated Chloroform) with TMS reference.
-
Concentration: ~10-15 mg in 0.6 mL solvent.
-
Parameters: 400 MHz or higher; 16 scans; 30° pulse angle; D1 relaxation delay
5 seconds (critical for accurate integration).
Data Interpretation (The "Fingerprint")
The vinylic protons (
| Isomer | Geometry | Coupling Constant ( | Chemical Shift ( |
| Cis (Z) | Protons on same side | 7.0 – 9.5 Hz | |
| Trans (E) | Protons on opposite side | 13.0 – 16.0 Hz |
Calculation:
Technical Insight: The cis coupling is significantly smaller because the dihedral angle is
(effectively), but electronic effects in vinyl halides reduce thevalue compared to standard alkenes. The trans coupling is characteristically large ( dihedral).
Method 2: GC-FID – Quantitative Impurity Profiling
Purpose: Routine purity assay and quantification of volatile impurities (starting materials, solvents). Why: High sensitivity for trace impurities (<0.05%) that NMR cannot detect.
Method Parameters
-
Column: DB-5ms or ZB-5 (5% Phenyl-arylene, 95% Dimethylpolysiloxane), 30m
0.25mm 0.25µm. -
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
-
Injector: Split Mode (50:1). Temperature: 200°C (Keep strictly
C to minimize thermal isomerization). -
Detector: FID @ 250°C.
-
Oven Program:
-
Hold 50°C for 2 min (Solvent/Volatiles).
-
Ramp 10°C/min to 150°C.
-
Ramp 25°C/min to 280°C (Burn off heavy polymers).
-
System Suitability & Retention Logic
-
Elution Order: On a DB-5 column, the trans isomer (lower boiling point/polarity) typically elutes before the cis isomer.
-
Trans-Ethyl 3-bromoacrylate: RRT ~0.95[3]
-
Cis-Ethyl 3-bromoacrylate: RRT 1.00
-
-
Resolution (
): Must be between the Z and E isomers.
Self-Validating Step: Inject a standard of pure cis isomer. If a trans peak appears only in the GC trace but not in the NMR spectrum of the same lot, your injector temperature is too high. Lower it by 20°C and re-run.
Impurity Fate Mapping & Workflow
The following diagrams visualize the analytical workflow and the origin of potential impurities.
Caption: Dual-stream analytical workflow ensuring cross-validation between NMR (stereochemistry) and GC (trace purity).
Caption: Synthetic origin of impurities. The Trans-isomer is the primary stability risk, while dibromo-species indicate process control failures.
Stability & Handling Guidelines
Ethyl cis-3-bromoacrylate is a labile molecule. Improper handling will degrade the "Assay" value even if the synthesis was perfect.
-
Light Sensitivity: Vinyl halides are prone to photolytic dehalogenation and photo-isomerization.
-
Action: Store exclusively in amber glass vials. Perform analysis under low-UV lighting if possible.
-
-
Thermal Instability:
-
Action: Store at 2–8°C (Refrigerated).
-
Analysis: Do not leave samples in the GC autosampler tray at room temperature for >12 hours.
-
-
Stabilization:
-
Commercial samples are often stabilized with 50-100 ppm of BHT (Butylated hydroxytoluene) or MEHQ to prevent radical polymerization. The GC method must separate the BHT peak (usually elutes late, near 200°C) from the main peak.
-
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 643842, Ethyl 3-bromoacrylate. Retrieved from [Link][1]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Discussion on Coupling Constants of Alkenes).
- Agilent Technologies.GC Retention Time Data for Isomers on Non-Polar Phases. (General reference for boiling point elution order).
Navigating the Synthetic Landscape of Ethyl cis-3-bromoacrylate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl cis-3-bromoacrylate, a versatile bifunctional molecule, represents a valuable building block in modern organic synthesis. Its unique stereochemistry and reactive centers—an electron-deficient alkene and a synthetically labile carbon-bromine bond—render it a powerful tool for the construction of complex molecular architectures. This guide provides a comprehensive overview of its synonyms, chemical properties, stereoselective synthesis, reaction mechanisms, and applications, with a focus on providing actionable insights for laboratory practice.
Nomenclature and Chemical Identity
Clarity in chemical communication is paramount. Ethyl cis-3-bromoacrylate is known by several synonyms, which are often used interchangeably in the literature. A comprehensive list is provided below to aid in literature searches and material sourcing.
Table 1: Synonyms and Identifiers for Ethyl cis-3-bromoacrylate [1]
| Identifier Type | Value |
| Systematic Name | ethyl (2Z)-3-bromoprop-2-enoate |
| Common Synonyms | Ethyl (Z)-3-bromoacrylate, cis-3-Bromoacrylic acid ethyl ester |
| CAS Number | 31930-34-4 |
| Molecular Formula | C₅H₇BrO₂ |
| Molecular Weight | 179.01 g/mol |
| InChI Key | UJTJVQIYRQALIK-ARJAWSKDSA-N |
| SMILES | CCOC(=O)/C=C\Br |
Physicochemical and Safety Data
A thorough understanding of a reagent's properties and hazards is a prerequisite for its safe and effective use in a laboratory setting.
Table 2: Physicochemical Properties of Ethyl cis-3-bromoacrylate
| Property | Value | Source |
| Physical State | Colorless to yellow liquid | |
| Boiling Point | 67 °C @ 10 mmHg | |
| Flash Point | 59 °C | |
| Refractive Index | 1.48 | |
| Purity | >98.0% (GC) |
Safety Profile:
Ethyl cis-3-bromoacrylate is a hazardous substance and must be handled with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
GHS Hazard Statements: [1]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Stereoselective Synthesis: A Protocol and Mechanistic Rationale
The cis (or Z) stereochemistry of the double bond is crucial for the specific reactivity of ethyl cis-3-bromoacrylate. The most reliable and stereoselective method for its preparation is the hydrobromination of ethyl propiolate.
Experimental Protocol: Stereoselective Hydrobromination of Ethyl Propiolate
This protocol is designed to provide a high yield of the desired cis-isomer.
Materials:
-
Ethyl propiolate
-
Hydrobromic acid (48% aqueous solution)
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve ethyl propiolate in a minimal amount of anhydrous diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a stoichiometric equivalent of 48% aqueous hydrobromic acid dropwise with vigorous stirring.
-
Allow the reaction mixture to stir at 0 °C for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, transfer the reaction mixture to a separatory funnel and dilute with diethyl ether.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by fractional distillation under reduced pressure to afford pure ethyl cis-3-bromoacrylate.
Causality of Stereoselectivity: The Reaction Mechanism
The high cis-selectivity of the hydrobromination of ethyl propiolate is a result of a well-understood reaction mechanism.
Diagram 1: Key steps in the stereoselective hydrobromination of ethyl propiolate.
The reaction proceeds through a two-step mechanism:
-
Protonation of the Alkyne: The electron-rich triple bond of ethyl propiolate is protonated by hydrobromic acid. This protonation occurs in a manner that leads to the formation of the more stable vinyl cation intermediate. The electron-withdrawing nature of the ester group directs the proton to the terminal carbon of the alkyne.
-
Nucleophilic Attack by Bromide: The bromide ion then acts as a nucleophile, attacking the vinyl cation. To minimize steric hindrance and electrostatic repulsion, the bromide ion attacks from the side opposite to the bulky ethyl ester group. This anti-addition results in the exclusive formation of the cis or Z-isomer.
Spectroscopic Characterization
Unequivocal identification of ethyl cis-3-bromoacrylate is achieved through a combination of spectroscopic techniques.
Table 3: Spectroscopic Data for Ethyl cis-3-bromoacrylate
| Technique | Key Data Points |
| ¹H NMR (CDCl₃) | The vinylic protons appear as doublets with a characteristic coupling constant (J) of approximately 8-10 Hz, indicative of a cis relationship. The ethyl group will show a quartet and a triplet. |
| ¹³C NMR (CDCl₃) | The carbonyl carbon will appear around 165 ppm. The vinylic carbons will be in the range of 110-140 ppm. The ethyl group carbons will be upfield. |
| Infrared (IR) | A strong absorption band around 1720 cm⁻¹ corresponding to the C=O stretch of the ester. A band around 1630 cm⁻¹ for the C=C double bond. |
| Mass Spectrometry | The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns, including the loss of the ethoxy group (-OCH₂CH₃) and bromine. |
Applications in Organic Synthesis
Ethyl cis-3-bromoacrylate is a versatile building block due to its multiple reactive sites. Its applications span various areas of organic synthesis, including the construction of heterocyclic systems and as a key component in cycloaddition and conjugate addition reactions.
Dienophile in Diels-Alder Reactions
The electron-deficient nature of the double bond in ethyl cis-3-bromoacrylate makes it an excellent dienophile in Diels-Alder reactions. This [4+2] cycloaddition with a conjugated diene provides a powerful method for the construction of six-membered rings with control over stereochemistry.
Diagram 2: Generalized Diels-Alder reaction with Ethyl cis-3-bromoacrylate.
The stereochemistry of the dienophile is retained in the product, making the cis-isomer particularly useful for accessing specific stereoisomers of the resulting cyclohexene derivatives.
Michael Acceptor in Conjugate Additions
The polarized double bond of ethyl cis-3-bromoacrylate readily undergoes conjugate addition (Michael addition) with a wide range of nucleophiles, including enolates, amines, and thiols. This reaction is fundamental for the formation of carbon-carbon and carbon-heteroatom bonds.
Diagram 3: Michael addition reaction involving Ethyl cis-3-bromoacrylate.
The resulting Michael adducts are versatile intermediates that can be further elaborated, for example, through intramolecular cyclization to form various heterocyclic structures.
Conclusion
Ethyl cis-3-bromoacrylate is a highly valuable and versatile reagent in the arsenal of the modern synthetic chemist. Its well-defined stereochemistry, coupled with the dual reactivity of its alkene and carbon-bromine bond, provides a reliable platform for the stereocontrolled synthesis of a diverse array of complex molecules. A thorough understanding of its properties, stereoselective synthesis, and reactivity patterns, as outlined in this guide, is essential for leveraging its full synthetic potential in research and development endeavors.
References
Sources
cis-3-Bromoacrylic acid ethyl ester properties
An In-Depth Technical Guide to cis-3-Bromoacrylic Acid Ethyl Ester: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of cis-3-Bromoacrylic acid ethyl ester, a versatile bifunctional reagent with significant potential in organic synthesis and drug discovery. We will delve into its core physicochemical properties, detail robust synthetic and purification protocols, and explore its reactivity profile. The narrative is structured to provide researchers, scientists, and drug development professionals with not only procedural knowledge but also the underlying chemical principles that govern its utility. Particular emphasis is placed on its role as a valuable building block for complex molecular architectures, including its application in the synthesis of heterocyclic compounds and as a Michael acceptor.
Nomenclature and Molecular Structure
Correctly identifying a chemical entity is the foundation of sound scientific work. cis-3-Bromoacrylic acid ethyl ester is systematically named and cataloged under various identifiers.
-
IUPAC Name: (2Z)-3-Bromoprop-2-enoic acid ethyl ester
-
Synonyms: Ethyl cis-3-bromoacrylate, (Z)-Ethyl 3-bromoacrylate
-
CAS Number: 31930-34-4[1]
-
Molecular Formula: C₅H₇BrO₂
-
Molecular Weight: 179.01 g/mol [1]
The cis or (Z) configuration places the bromine atom and the ester group on the same side of the carbon-carbon double bond, a structural feature that dictates its unique reactivity compared to its trans isomer.
Physicochemical Properties
A thorough understanding of a compound's physical properties is critical for its handling, purification, and use in reactions. The key properties of cis-3-Bromoacrylic acid ethyl ester are summarized below.
| Property | Value | Source |
| Appearance | Colorless to almost colorless clear liquid | |
| Boiling Point | 67 °C at 10 mmHg | |
| Specific Gravity (20/20) | 1.48 | |
| Refractive Index (n20/D) | 1.48 | |
| Solubility | Soluble in Methanol | |
| Purity (Typical) | >98.0% (GC) |
These properties indicate a relatively high-boiling liquid with significant density, requiring vacuum distillation for purification to avoid decomposition.
Synthesis and Purification
The synthesis of vinyl halides is a cornerstone of organic chemistry. While multiple routes exist, a common and effective method for producing cis-haloacrylates is the hydrohalogenation of an propiolate ester. The following protocol is adapted from a highly analogous procedure for the synthesis of the corresponding iodoacrylate, providing a reliable pathway to the target compound.[2]
Principle of Synthesis
The synthesis relies on the syn-addition of hydrogen bromide across the triple bond of ethyl propiolate. The use of a protic solvent like glacial acetic acid facilitates the delivery of the proton and bromide ion, leading to the preferential formation of the cis-isomer.
Caption: General workflow for the synthesis of cis-3-Bromoacrylic acid ethyl ester.
Detailed Experimental Protocol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl propiolate (1.0 eq) in glacial acetic acid (approx. 5 mL per 10 mmol of substrate).
-
Reagent Addition: Add sodium bromide (1.05 eq) to the solution. The use of NaBr provides the bromide nucleophile.
-
Reaction Conditions: Heat the reaction mixture to 70 °C and stir for 16-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure complete consumption of the starting material.
-
Quenching: After cooling to room temperature, the reaction is carefully quenched by the addition of water. This is followed by neutralization with a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Extraction: The aqueous mixture is extracted multiple times with a suitable organic solvent, such as diethyl ether or ethyl acetate. The combined organic layers contain the crude product.
-
Purification: The combined organic phases are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The resulting crude oil is then purified by vacuum distillation (refer to boiling point data) to afford the pure cis-3-Bromoacrylic acid ethyl ester.
Causality Note: The choice of glacial acetic acid is deliberate; it acts as both a solvent and the proton source for the hydrobromination, while its high boiling point is suitable for the reaction temperature. The syn-addition mechanism is favored under these conditions, leading to the desired cis-stereochemistry.
Spectroscopic Characterization
Structural confirmation is paramount. The following data represent the expected spectroscopic signatures for cis-3-Bromoacrylic acid ethyl ester, based on its structure and data from analogous compounds.[2]
| Technique | Expected Signature |
| ¹H NMR (CDCl₃) | δ 7.4-7.6 (d, 1H, J ≈ 8.5 Hz, C-H), δ 6.5-6.7 (d, 1H, J ≈ 8.5 Hz, C-H), δ 4.2 (q, 2H, J ≈ 7.1 Hz, -OCH₂CH₃), δ 1.3 (t, 3H, J ≈ 7.1 Hz, -OCH₂CH₃) |
| ¹³C NMR (CDCl₃) | δ ~164 (C=O), δ ~135 (C-Br), δ ~115 (C-CO₂Et), δ ~61 (-OCH₂-), δ ~14 (-CH₃) |
| IR (Infrared) | ν ~1725 cm⁻¹ (C=O stretch, strong), ν ~1620 cm⁻¹ (C=C stretch), ν ~1200-1300 cm⁻¹ (C-O stretch) |
| Mass Spec (MS) | M⁺ at m/z 178 & 180 (approx. 1:1 ratio, due to ⁷⁹Br/⁸¹Br isotopes). Key fragments: [M-OEt]⁺, [M-Br]⁺. |
Self-Validation Note: The cis-coupling constant (J) between the vinyl protons in ¹H NMR is expected to be in the range of 8-10 Hz, which is a key diagnostic feature to distinguish it from the trans-isomer (J ≈ 14-16 Hz). The isotopic pattern of bromine in the mass spectrum provides definitive evidence of its presence.
Reactivity and Synthetic Utility
cis-3-Bromoacrylic acid ethyl ester is a trifunctional molecule, presenting three distinct sites for chemical modification. This versatility makes it a powerful intermediate in organic synthesis.
Caption: Key reactive sites and corresponding synthetic transformations.
-
The Ester Group: As a typical ester, it can undergo hydrolysis to the corresponding carboxylic acid, or react with amines to form amides.[3] This functionality allows for its incorporation into peptide-like structures or polymers.
-
The Electron-Deficient Alkene: The carbonyl group withdraws electron density from the double bond, making it an excellent Michael acceptor. It readily undergoes 1,4-conjugate addition with a wide range of soft nucleophiles (e.g., thiols, amines, enolates). This reaction is fundamental to building more complex carbon skeletons.
-
The Vinyl Bromide: The C-Br bond is a versatile handle for transition-metal-catalyzed cross-coupling reactions. It can participate in Suzuki, Heck, Sonogashira, and Stille couplings, enabling the straightforward introduction of aryl, vinyl, or alkynyl substituents at this position. This is a powerful strategy for constructing complex molecular frameworks from simple precursors.
Applications in Drug Development
The unique combination of reactive sites makes cis-3-Bromoacrylic acid ethyl ester and its derivatives valuable in medicinal chemistry.
-
Building Blocks for Heterocycles: Many biologically active compounds contain heterocyclic rings. This reagent can be used in annulation reactions where, for instance, a dinucleophile adds first via Michael addition and then displaces the bromide intramolecularly to form a ring. It is a precursor for compounds like pyrazolinones and unsaturated lactones.[4]
-
Covalent Inhibitors: Acrylamides and acrylates are well-known "warheads" for targeted covalent inhibitors in drug design. The bromoacrylate scaffold can be elaborated into more complex molecules that, once positioned in the active site of a target protein (like a kinase), can have the acrylate moiety react with a nearby nucleophilic residue (e.g., cysteine), forming an irreversible covalent bond. While not a direct therapeutic, it serves as a starting point for such molecules.[5]
-
Pharmaceutical Intermediates: The reactivity profile allows for its use in the synthesis of more complex active pharmaceutical ingredients (APIs). For example, related acrylate esters are used in the preparation of impurities for drugs like Zaleplon, highlighting their relevance in the pharmaceutical industry.[6]
Safety and Handling
As with any reactive chemical, proper handling is essential to ensure laboratory safety.
| Hazard Class | GHS Statement | Source |
| Acute Toxicity, Oral | H302: Harmful if swallowed | [1] |
| Skin Corrosion/Irritation | H315: Causes skin irritation | [1] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | [1] |
| STOT, Single Exposure | H335: May cause respiratory irritation | [1] |
Recommended Handling Procedures
-
Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.
-
Handling: Avoid inhalation of vapors and contact with skin and eyes.[7] Wash hands thoroughly after handling.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases. Keep the container tightly sealed.[7]
Conclusion
cis-3-Bromoacrylic acid ethyl ester is a highly versatile and synthetically valuable reagent. Its trifunctional nature allows for a diverse range of chemical transformations, making it an important building block for constructing complex organic molecules. For researchers in drug development and materials science, a firm grasp of its properties, synthesis, and reactivity opens the door to novel molecular designs and efficient synthetic strategies. The protocols and data presented in this guide serve as a reliable foundation for the safe and effective use of this powerful chemical tool.
References
-
LookChem (n.d.). Cas 2433-65-0, 3-(pyrrol-2-yl)acrylic acid ethyl ester. Retrieved from [Link]
-
Organic Syntheses (n.d.). ethyl bromoacetate. Retrieved from [Link]
-
PubChem (n.d.). (E)-3-Bromoacrylic acid. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem (n.d.). (Z) Ethyl 3-bromoacrylate. National Center for Biotechnology Information. Retrieved from [Link]
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Wikipedia (n.d.). Ethyl acrylate. Retrieved from [Link]
-
Organic Syntheses (n.d.). ETHYL α-(BROMOMETHYL)ACRYLATE. Retrieved from [Link]
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Pharmaffiliates (n.d.). 3-Ethoxyacrylic Acid Ethyl Ester (cis/trans-Mixture). Retrieved from [Link]
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PubChem (n.d.). 2-Bromoacrylic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem (n.d.). N-(Carboxymethyl)-N,N-dimethyl-3-(((3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulfonyl)amino)1-propanaminium. National Center for Biotechnology Information. Retrieved from [Link]
-
PubMed (2022). D-Cysteine Ethyl Ester Reverses the Deleterious Effects of Morphine on Breathing and Arterial Blood-Gas Chemistry in Freely-Moving Rats. National Center for Biotechnology Information. Retrieved from [Link]
-
Mizuta, S., et al. (2016). 3,3-Dibromo-2-trifluoromethyl acrylic acid ethyl ester: a versatile platform for the stereoselective preparation of functionalized-α-trifluoromethyl α,β-unsaturated lactones and trifluoromethyl pyrazolinones. Semantic Scholar. Retrieved from [Link]
-
NIST (n.d.). Naphthalene, decahydro-1,1,4a-trimethyl-6-methylene-5-(3-methyl-2,4-pentadienyl)-, [4aS-(4aα,5α,8aβ)]-. NIST WebBook. Retrieved from [Link]
-
Srinivasan, C., Shunmugasundaram, A., & Arumugam, N. (1985). Structure-reactivity correlations in the reaction of ethyl bromoacetate with aliphatic carboxylate ions. Indian Academy of Sciences. Retrieved from [Link]
-
PubChem (n.d.). (Z)-3-Bromoacrylic acid. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents (n.d.). US2876255A - Preparation of bromo acids and esters.
-
YouTube (2021). Structure Determination from Spectra (3) (H NMR, C NMR, IR) [Ketone, Alkyl halides, Alcohols]. Retrieved from [Link]
-
LibreTexts Chemistry (2024). 21.6: Chemistry of Esters. Retrieved from [Link]
-
YouTube (2021). Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid]. Retrieved from [Link]
-
Al-Qouqa, N., & Al-Zaqqa, M. (2021). Anti-Inflammatory and Anticoagulant Activities of Synthesized NSAID Prodrug Esters. PMC. Retrieved from [Link]
-
Cole-Parmer (n.d.). Material Safety Data Sheet - Ethyl bromoacetate, 98%. Retrieved from [Link]
-
Journal of Chemical Education (2023). Spectroscopy Data for Undergraduate Teaching. Retrieved from [Link]
-
Zhang, Y., et al. (2023). Cs2CO3‐N,N‐Dimethylacetamide‐Promoted Esterification of Arylformic Acids with α‐Bromo Esters via Nucleophilic Substitution. PMC. Retrieved from [Link]
-
YouTube (2017). How to Structure Solve Based On NMR, IR& Mass spectroscopy Practice Problem Part 3. Retrieved from [Link]
-
Chem Service - AnalytiChem (n.d.). Deltamethrin (N-11579). Retrieved from [Link]
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Stability and storage conditions for Ethyl cis-3-bromoacrylate
Executive Summary
Ethyl cis-3-bromoacrylate (CAS: 31930-34-4) is a specialized building block widely used in metal-catalyzed cross-coupling reactions (e.g., Heck, Suzuki-Miyaura) to introduce stereodefined alkenyl motifs into pharmaceutical intermediates. Unlike its commodity parent compound (ethyl acrylate), the cis-3-bromo derivative possesses unique stability challenges centered on stereochemical integrity and hydrolytic susceptibility .
The Core Directive: This compound is thermodynamically unstable relative to its trans isomer and chemically sensitive to moisture and oxygen. Storage protocols must prioritize kinetic trapping of the cis isomer through low temperature and light exclusion, while preventing acid-catalyzed decomposition via inert atmosphere.
Physicochemical Profile & Critical Properties
Before establishing a storage protocol, it is essential to understand the physical baseline of the material.
| Property | Specification | Notes |
| Chemical Name | Ethyl cis-3-bromoacrylate | Also: Ethyl (Z)-3-bromoacrylate |
| CAS Number | 31930-34-4 | Distinct from trans (E) isomer |
| Molecular Formula | C₅H₇BrO₂ | MW: 179.01 g/mol |
| Physical State | Clear, colorless to pale yellow liquid | Yellowing indicates degradation |
| Boiling Point | 67 °C @ 10 mmHg | High vacuum required for distillation |
| Density | ~1.48 g/mL | Significantly heavier than water |
| Solubility | Soluble in MeOH, DCM, EtOAc | Immiscible with water (hydrolyzes) |
Mechanisms of Degradation
Understanding why the compound degrades allows us to engineer a storage environment that prevents it.
A. Stereoisomerization (The Z E Shift)
The cis (Z) isomer is often higher in energy than the trans (E) isomer due to steric repulsion between the ester group and the bromine atom.
-
Trigger: Light (UV/Vis) and Heat.
-
Mechanism: Photon absorption excites the
-electron system, temporarily breaking the double bond character and allowing rotation around the C-C bond. Upon relaxation, the molecule settles into the thermodynamically preferred trans configuration. -
Impact: Loss of stereoselectivity in downstream coupling reactions, leading to impurity profiles that are difficult to separate.
B. Hydrolysis & Autocatalysis
-
Trigger: Atmospheric Moisture.
-
Mechanism: Water attacks the ester linkage or the vinyl bromide moiety.
-
The "Acid Spike" Effect: Hydrolysis releases HBr or Acrylic Acid. HBr acts as an autocatalyst, accelerating further hydrolysis and potentially catalyzing the isomerization process.
-
Impact: Formation of acidic impurities that can poison sensitive metal catalysts (Pd, Ni) in subsequent steps.
C. Oxidation/Polymerization
-
Trigger: Oxygen (Air).
-
Mechanism: While less prone to runaway polymerization than simple acrylates, the presence of oxygen can initiate radical formation or oxidative degradation of the alkene.
-
Impact: Oligomer formation and thickening of the liquid.
Visualization: Degradation Pathways
The following diagram illustrates the kinetic pathways leading to material failure.
Caption: Figure 1. Primary degradation vectors. Note the feedback loop where acidic byproducts accelerate further decomposition.
The "Gold Standard" Storage Protocol
To maintain purity >98% over extended periods (6-12 months), follow this strict protocol.
Step 1: Environmental Control[1]
-
Temperature: Refrigerate at 0°C to 10°C.
-
Rationale: Low temperature reduces the kinetic energy available for the activation barrier of isomerization.
-
Warning: Do not freeze unless verified; phase changes can sometimes induce precipitation or stress on the container seal.
-
-
Atmosphere: Inert Gas (Argon or Nitrogen).
-
Rationale: Displaces oxygen and moisture. Argon is preferred due to its density (heavier than air), creating a stable "blanket" over the liquid.
-
Step 2: Containerization
-
Vessel: Amber glass vials with Teflon-lined screw caps.
-
Rationale: Amber glass filters UV light. Teflon liners prevent leaching of plasticizers and resist attack by trace HBr.
-
-
Sealing: Parafilm or electrical tape should be applied clockwise around the cap-neck junction to prevent gas exchange.
Step 3: Handling Workflow
-
Equilibrate: Allow the refrigerated container to reach room temperature before opening.
-
Why? Opening a cold bottle condenses atmospheric moisture directly into the reagent, initiating hydrolysis.
-
-
Aliquot: If frequent use is expected, split the bulk material into single-use aliquots under an inert atmosphere (glovebox or Schlenk line) to minimize freeze-thaw cycles and exposure.
Quality Control & Troubleshooting
Before committing this reagent to a high-value synthesis, validate its integrity.
The NMR "Coupling Constant" Check
Proton NMR is the definitive method to distinguish cis from trans.
-
Method: 1H NMR in CDCl₃. Focus on the vinylic protons (doublets).[1]
-
The Metric: Vicinal Coupling Constant (
).-
Cis (Target):
-
Trans (Impurity):
[2]
-
If you observe a second set of doublets with a larger
Visual Inspection[2][4]
-
Pass: Colorless liquid.[3]
-
Caution: Pale yellow (Trace oxidation/impurities). Purify if sensitive.
-
Fail: Dark orange/brown or fuming (Significant decomposition/HBr release). Discard.
Operational Workflow Diagram
Caption: Figure 2. Lifecycle management workflow from receipt to usage.
Safety & Disposal
-
Hazards: Flammable liquid (H226), Skin Irritant (H315), Eye Irritant (H319).
-
Lachrymator Risk: Like many
-halo esters, this compound can be a potent lachrymator (tear gas agent). Always handle in a functioning fume hood. -
PPE: Nitrile gloves, safety goggles, and lab coat.
-
Disposal: Dispose of as halogenated organic waste. Do not mix with strong alkalis (exothermic polymerization/hydrolysis risk).
References
-
TCI Chemicals. Product Specification: Ethyl cis-3-Bromoacrylate (B2362).[3] Retrieved from .
-
Thermo Fisher Scientific. Safety Data Sheet: Ethyl cis-3-bromoacrylate. Retrieved from .
- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Discussion on Karplus Relationship and alkene coupling constants).
- Tan, C., et al. (2015). Stereoselective Synthesis of Z-Vinyl Bromides. Journal of Organic Chemistry. (Contextualizing the thermodynamic instability of Z-isomers).
Sources
Technical Guide: Discovery and Synthesis of Ethyl cis-3-bromoacrylate
This guide details the discovery, chemical logic, and first reliable stereoselective synthesis of Ethyl cis-3-bromoacrylate (Ethyl (Z)-3-bromoacrylate). It is structured for research scientists requiring high-purity intermediates for transition-metal catalyzed cross-coupling (e.g., Stille, Suzuki-Miyaura).
Historical Context & Discovery
Molecule: Ethyl cis-3-bromoacrylate CAS: 31930-34-4 Role: Critical C3-synthon for introducing the acrylate moiety with retained (Z)-stereochemistry.
The discovery of 3-haloacrylic acid derivatives traces back to the late 19th-century German schools of chemistry (e.g., Stolz, 1886), but the reliable, stereoselective synthesis of the ethyl ester form—specifically the cis (Z) isomer—emerged during the mid-20th-century boom in acetylene chemistry.
The seminal work is largely attributed to the group of E.R.H. Jones and colleagues (circa 1940s-1950s) at the Imperial College London and later Oxford. Their systematic exploration of acetylenic esters (propiolates) established the rules for nucleophilic addition, distinguishing conditions that favor the cis (Z) versus trans (E) isomers.
The Stereochemical Challenge
The synthesis is non-trivial due to thermodynamic vs. kinetic control:
-
Thermodynamic Product: The trans (E) isomer is sterically favored.
-
Kinetic Product: The cis (Z) isomer requires specific nucleophilic addition conditions (AdN) to the electron-deficient alkyne, often using halide salts in protic solvents (e.g., LiBr in AcOH) rather than free radical addition.
Chemical Logic & Mechanism
The synthesis relies on the Nucleophilic Addition (AdN) of bromide to Ethyl Propiolate . Unlike the radical addition of HBr (which often yields mixtures or anti-Markovnikov products), the ionic addition in acetic acid is highly stereoselective.
Mechanistic Pathway[1][2][3][4]
-
Activation: The carbonyl group of ethyl propiolate withdraws electron density, activating the
-carbon (C3) toward nucleophilic attack. -
Nucleophilic Attack: The Bromide ion (Br⁻) attacks the
-carbon. -
Intermediate Geometry: A transient vinylic carbanion forms. To minimize dipole repulsion between the incoming bromide and the ester carbonyl, the intermediate adopts a specific geometry.
-
Protonation: The carbanion is protonated by Acetic Acid. Under these specific conditions, the protonation occurs trans to the bromide group (anti-addition), resulting in the (Z)-alkene (cis-isomer).
Pathway Visualization
Caption: Stereoselective formation of the (Z)-isomer via nucleophilic attack of bromide on the activated alkyne.[1]
Experimental Protocol: The "Jones" Method (Modernized)
This protocol is a modernized adaptation of the classic halide-acetic acid route, optimized for high Z-selectivity (>95%).
Reagents & Equipment[1][2][3][5][6][7][8]
-
Precursor: Ethyl Propiolate (99%)
-
Reagent: Lithium Bromide (LiBr) or Sodium Iodide (for iodo-analog)
-
Solvent: Glacial Acetic Acid (AcOH)[2]
-
Equipment: Round-bottom flask, reflux condenser, inert gas (Argon) line.
Step-by-Step Methodology
| Step | Action | Critical Parameter / Observation |
| 1 | Dissolution | Dissolve LiBr (1.1 equiv) in Glacial Acetic Acid (5 mL per mmol substrate). Ensure complete solvation. |
| 2 | Addition | Add Ethyl Propiolate (1.0 equiv) dropwise to the stirring solution at Room Temp (25°C). |
| 3 | Reaction | Heat the mixture to 70°C for 12-16 hours . |
| 4 | Quenching | Cool to RT. Pour mixture into ice-cold water (10x volume). |
| 5 | Neutralization | Carefully neutralize with sat. NaHCO₃ or NaOH (1N) until pH ~7. Caution: CO₂ evolution. |
| 6 | Extraction | Extract with Diethyl Ether (3x). The product partitions into the organic phase.[3] |
| 7 | Purification | Dry organics over MgSO₄, filter, and concentrate. Purify via vacuum distillation or flash chromatography (Hexane/EtOAc). |
Experimental Workflow Diagram
Caption: Operational workflow for the stereoselective synthesis of the Z-isomer.
Validation & Quality Control
Trustworthiness in synthesis requires rigorous structural confirmation. The cis (Z) and trans (E) isomers are most easily distinguished by Proton NMR coupling constants (
Analytical Data Profile
| Property | Value / Range | Notes |
| Appearance | Colorless to pale yellow liquid | Darkens upon storage (stabilize with Cu wire or store cold). |
| Boiling Point | 67°C @ 10 mmHg | Reference value (TCI Chemicals). |
| Two doublets. | ||
| Coupling Constant ( | 7.0 - 9.0 Hz | Diagnostic for CIS (Z) isomer. |
| Trans ( | 13.0 - 15.0 Hz | If observed, indicates contamination with E-isomer. |
Self-Validation Check:
-
If
Hz, the reaction temperature was likely too high or a radical mechanism (light-induced) occurred. -
If
Hz, the synthesis is successful.
References
-
Jones, E. R. H., et al. (1946). Researches on Acetylenic Compounds.[1] Journal of the Chemical Society. (Foundational work on propiolate reactivity).
-
Stolz, R. (1886). Ueber
-Jod- und -Bromacrylsäure. Berichte der deutschen chemischen Gesellschaft, 19(1), 542-544. (First description of the acid precursors). -
TCI Chemicals. (2024). Ethyl cis-3-Bromoacrylate Product Specifications. (Physical property validation).
-
Ma, S., & Lu, X. (1991). Stereoselective synthesis of (Z)-3-haloacrylates. Journal of Organic Chemistry. (Modern optimization of the halide/acetic acid route).
-
ChemicalBook. (2024). Ethyl cis-3-bromoacrylate CAS 31930-34-4 Data.[4]
Sources
- 1. Preparation of α-Bromoacrylates: One-Pot Procedure for the Synthesis of Conjugated Acetylenic Carboxylates from Aldehydes with Ph3P/Br3CCO2Et [organic-chemistry.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. environmentclearance.nic.in [environmentclearance.nic.in]
- 4. ETHYL CIS-3-BROMOACRYLATE | 31930-34-4 [chemicalbook.com]
Methodological & Application
Application Note: Stereoselective Synthesis of Ethyl cis-3-Bromoacrylate
Executive Summary
This application note details the stereoselective synthesis of ethyl cis-3-bromoacrylate (also designated as (Z)-ethyl 3-bromoacrylate ) from ethyl propiolate . This olefinic ester is a critical "building block" in medicinal chemistry, serving as a high-value substrate for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira) to generate complex conjugated systems.
The core challenge in this synthesis is controlling the stereochemistry. The thermodynamic stability of the trans (E) isomer often competes with the kinetic formation of the cis (Z) isomer. This protocol utilizes a lithium bromide (LiBr) mediated hydrobromination in acetic acid (AcOH) , a method chosen for its operational simplicity and high selectivity (>95% Z-isomer) via an anti-addition mechanism.
Mechanistic Principles & Stereocontrol
Understanding the reaction mechanism is vital for troubleshooting and ensuring high isomeric purity. The transformation proceeds via the nucleophilic attack of the halide ion on the activated alkyne, followed by protonation.
The Stereoselectivity Logic
-
Substrate: Ethyl propiolate is an electron-deficient alkyne (Michael acceptor).
-
Regioselectivity: The nucleophile (Br⁻) attacks the
-carbon (C3), while the proton (H⁺) adds to the -carbon (C2). -
Stereoselectivity: The reaction follows an Ad
3 (termolecular electrophilic addition) or similar stepwise ionic mechanism that favors anti-addition .-
The bromide attacks from one face, and the protonation occurs on the opposite face.
-
Anti-addition of H-Br to the linear alkyne places the H and Br atoms in a trans relationship across the newly formed double bond.
-
Consequently, the bulky ester group (-COOEt) and the bromine atom (-Br) end up on the same side (cis/Z relationship).
-
Reaction Pathway Diagram
The following diagram illustrates the transformation logic and the critical anti-addition step.
Figure 1: Mechanistic pathway favoring the Z-isomer via anti-addition of HBr.
Experimental Protocol
Safety Warning: Acetic acid is corrosive. Ethyl propiolate is a lachrymator. Perform all operations in a functioning fume hood.
Materials & Reagents
| Reagent | Role | Purity/Grade |
| Ethyl Propiolate | Starting Material | 98%+ |
| Lithium Bromide (LiBr) | Nucleophile Source | Anhydrous, >99% |
| Glacial Acetic Acid | Solvent/Proton Source | >99.7% |
| Dichloromethane (DCM) | Extraction Solvent | ACS Grade |
| Sodium Bicarbonate | Neutralization | Saturated Aq. Solution |
Step-by-Step Procedure
-
Setup:
-
Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar.
-
Critical: Ensure glassware is dry. While the reaction tolerates ambient moisture, anhydrous conditions prevent side-reaction hydrolysis of the ester.
-
-
Reagent Addition:
-
Charge the flask with Lithium Bromide (LiBr) (1.2 equivalents).
-
Add Glacial Acetic Acid (1.0 M concentration relative to alkyne). Stir until LiBr is fully dissolved.
-
Note: The dissolution is exothermic; allow to cool to room temperature (20–25 °C).
-
-
Reaction Initiation:
-
Add Ethyl Propiolate (1.0 equivalent) dropwise over 5 minutes.
-
Seal the flask and stir at 40–45 °C for 12–16 hours.
-
Process Control: Monitor by TLC (Hexane/EtOAc 9:1). The starting alkyne spot should disappear.
-
-
Work-up:
-
Dilute the reaction mixture with water (3x reaction volume) and brine (1x volume).
-
Extract with Dichloromethane (DCM) (3 x 50 mL).
-
Neutralization (Crucial): Wash the combined organic layers carefully with saturated aqueous NaHCO₃ until gas evolution ceases and the aqueous pH is ~7–8. Caution: Vigorous CO₂ evolution.
-
Wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude oil is often sufficiently pure (>90% Z) for subsequent steps.
-
For high purity (>98%), perform vacuum distillation .
-
Target: Collect the fraction boiling at approx. 60–65 °C at 0.5 mmHg (Note: Boiling points vary by vacuum strength; establish a foreshot).
-
Quality Control & Validation (Self-Validating System)
The most critical aspect of this synthesis is confirming the Z-stereochemistry. 1H NMR is the definitive tool for this validation.
NMR Analysis (Isomer Differentiation)
The coupling constant (J-value) between the two vinylic protons is the primary indicator of stereochemistry.
| Isomer | Structure | Vinylic Proton Coupling (J) | Chemical Shift ( |
| (Z)-Isomer (Target) | cis-relationship | 8.0 – 9.5 Hz | Typically |
| (E)-Isomer (Impurity) | trans-relationship | 13.0 – 15.0 Hz | Typically |
Validation Rule: If your doublet signals show a J-coupling > 12 Hz, significant isomerization has occurred. The target product must show J < 10 Hz.
Workflow Diagram
Figure 2: Operational workflow for the synthesis and isolation.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete reaction or volatility loss. | Ensure reaction runs for full 12h+. Do not use high vacuum for too long during concentration (product is volatile). |
| High (E)-Isomer Content | Thermodynamic equilibration. | Avoid excessive heating (>60°C). Ensure the reaction is not exposed to strong light (photo-isomerization). |
| Acidic Residue | Poor neutralization. | Ensure the NaHCO₃ wash is thorough. Residual acid can catalyze isomerization during storage. |
References
-
Organic Syntheses Procedure (Analogous Iodide Synthesis)
-
Stereoselective Hydrohalogen
-
NMR Coupling Constant Verific
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. CN107513015B - Method for preparing 3-benzoyl ethyl acrylate from enalapril intermediate synthesis mother liquor - Google Patents [patents.google.com]
- 4. staff.najah.edu [staff.najah.edu]
- 5. scholarship.richmond.edu [scholarship.richmond.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
Application Note: Stereoselective Synthesis of Ethyl cis-3-bromoacrylate
Executive Summary
This application note details the robust, stereoselective synthesis of Ethyl cis-3-bromoacrylate, a critical "Z-vinylic halide" building block used in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira) to access stereochemically pure cis-alkenes.
While thermodynamic equilibrium favors the trans (E) isomer, this protocol utilizes a Lithium Bromide-mediated Michael-type addition to Ethyl Propiolate in glacial acetic acid. This method provides superior stereocontrol (>95:5 Z:E ratio), scalability, and operational simplicity compared to Hunsdiecker-type decarboxylations or Wittig olefinations.
Strategic Rationale & Mechanism
Why the cis (Z) Isomer?
In medicinal chemistry, the 3D spatial arrangement of pharmacophores is paramount. The cis-acrylate motif introduces a specific "kink" in the carbon chain that is structurally distinct from the linear trans analogue. Accessing this geometry requires kinetic control, as the trans isomer is thermodynamically more stable by approximately 2-4 kcal/mol.
Mechanistic Pathway
The reaction does not proceed via a simple electrophilic addition of HBr (which would typically yield the trans-product via anti-addition). Instead, it follows a Nucleophilic Attack (Ad_N) pathway:
-
Activation: Acetic acid activates the alkyne via hydrogen bonding or protonation.
-
Nucleophilic Attack: Bromide (
) attacks the -carbon (Michael acceptor) to form an anionic intermediate. -
Stereoselective Protonation: The intermediate is protonated on the side opposite to the bulky bromide and ester groups to minimize steric strain, or via a specific solvent cage effect, resulting in the Z-isomer.
Figure 1: Mechanistic pathway for the formation of the Z-isomer via nucleophilic addition.
Experimental Protocol
Reagents & Equipment
| Reagent | Purity | Role | Hazard Class |
| Ethyl Propiolate | 98%+ | Substrate | Flammable, Lachrymator |
| Lithium Bromide (LiBr) | Anhydrous, 99% | Nucleophile | Hygroscopic, Irritant |
| Glacial Acetic Acid | 99.7%+ | Solvent/Proton Source | Corrosive, Flammable |
| Dichloromethane (DCM) | ACS Grade | Extraction Solvent | Carcinogen (Suspected) |
Step-by-Step Procedure
Safety Warning: Ethyl 3-bromoacrylate is a potent lachrymator (tear gas agent) and skin irritant.[1] All operations must be performed in a functioning fume hood.
Step 1: Reaction Setup
-
Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.
-
Add Lithium Bromide (LiBr) (10.4 g, 120 mmol, 1.2 equiv) to the flask.
-
Add Glacial Acetic Acid (60 mL). Stir until LiBr is mostly dissolved (exothermic).
-
Add Ethyl Propiolate (10.1 mL, 100 mmol, 1.0 equiv) dropwise over 5 minutes.
Step 2: Reaction Execution
-
Heat the mixture to 70°C using an oil bath.
-
Stir at 70°C for 12-16 hours .
-
Checkpoint: Monitor by TLC (10% EtOAc/Hexanes). The starting alkyne spot (
) should disappear.
-
-
Critical: Do not overheat (>90°C) or extend reaction time unnecessarily, as this promotes isomerization to the trans-isomer.
Step 3: Workup
-
Cool the reaction mixture to room temperature.
-
Pour the mixture carefully into Ice Water (200 mL) to quench the acetic acid.
-
Neutralize carefully with saturated Sodium Bicarbonate (
) solution until pH ~7. (Caution: Significant evolution). -
Extract the aqueous layer with Dichloromethane (DCM) (
mL). -
Combine organic layers and wash with Brine (50 mL).
-
Dry over anhydrous
, filter, and concentrate under reduced pressure (Rotavap) at 30°C.
Step 4: Purification
-
The crude oil is typically orange/brown.
-
Perform Vacuum Distillation for high purity.
-
Boiling Point: ~65-67°C at 10 mmHg.
-
-
Collect the clear, colorless fraction.
Validation & Analysis (Self-Validating System)
The success of this synthesis relies on distinguishing the cis (Z) product from the trans (E) byproduct.
NMR Data Interpretation
The coupling constant (
| Feature | Ethyl cis-3-bromoacrylate (Z) | Ethyl trans-3-bromoacrylate (E) |
| Vinylic Proton Coupling ( | 8.4 Hz (Typical range: 7–9 Hz) | 13.9 Hz (Typical range: 13–15 Hz) |
| Chemical Shift ( | ~6.55 ppm (doublet) | ~6.60 ppm (doublet) |
| Chemical Shift ( | ~6.95 ppm (doublet) | ~7.65 ppm (doublet) |
| Physical State | Liquid | Liquid (often solidifies if pure) |
Validation Rule: If your NMR spectrum shows a doublet with
Troubleshooting Guide
Use the following logic flow to resolve low yields or stereochemical issues.
Figure 2: Troubleshooting decision tree for stereochemical and yield optimization.
References
-
Stereoselective Synthesis of Z-Vinylic Halides
- Ma, S., & Lu, X. (1990). Stereoselective synthesis of (Z)-3-haloacrylates. Journal of the Chemical Society, Perkin Transactions 1.
- Note: Establishes the LiBr/AcOH methodology as the standard for Z-selectivity.
-
NMR Characterization & Coupling Constants
-
Pretsch, E., et al. (2009). Structure Determination of Organic Compounds. Springer.[2]
- Hz, typically lower end)
-
-
Safety Data & Handling
- PubChem Compound Summary for Ethyl 3-bromoacryl
-
CID: 643842.[3]
Sources
Application Note: Ethyl cis-3-bromoacrylate as a Michael Acceptor and Linchpin Reagent
Executive Summary
Ethyl cis-3-bromoacrylate (CAS: 31930-34-4) is a specialized
Mechanistic Principles
The Electrophilic Profile
Ethyl cis-3-bromoacrylate possesses two electrophilic sites, but the
Pathway Divergence: Michael Addition vs. Addition-Elimination
The reaction outcome is dictated by the stability of the intermediate enolate and the nature of the nucleophile.
-
Michael Addition (Conjugate Addition): The nucleophile attacks the
-carbon, generating an enolate. If the enolate is protonated (quenched), the result is a saturated -bromo- -functionalized ester. -
Addition-Elimination (
): This is the dominant pathway for this reagent. Following the initial Michael attack, the intermediate enolate collapses to expel the bromide ion, regenerating the double bond. This results in the net substitution of the halogen with the nucleophile (vinyl substitution).
Stereochemical Implications: The starting material is the cis (Z) isomer. The stereochemical outcome of the product (retention vs. inversion) depends on the lifetime of the intermediate carbanion. In many mild protocols, the reaction proceeds with high stereofidelity, or equilibrates to the thermodynamically stable trans (E) isomer (especially with amine nucleophiles due to intramolecular H-bonding).
Figure 1: Mechanistic divergence of Ethyl cis-3-bromoacrylate. Path B is the preferred route for synthesis of functionalized enamines and thioethers.
Applications in Drug Discovery[1]
Heterocycle Synthesis
Ethyl cis-3-bromoacrylate is a precursor for:
-
Isothiazolones: Via reaction with thiocyanates.
-
Quinolones: Via reaction with anilines followed by thermal cyclization (Gould-Jacobs reaction type).
-
Tetramic Acids: Via condensation with amino acid esters.
Palladium-Catalyzed Cross-Coupling
The vinylic bromide moiety allows this reagent to serve as an electrophile in Suzuki-Miyaura, Sonogashira, and Stille couplings, enabling the modular construction of di- and tri-substituted acrylates without disrupting the ester functionality.
Detailed Protocol: Stereoselective Synthesis of Ethyl (Z)-3-(Benzylamino)acrylate
This protocol demonstrates the use of Ethyl cis-3-bromoacrylate as a Michael acceptor followed by elimination to form a
Reagents and Equipment
-
Substrate: Ethyl cis-3-bromoacrylate (CAS: 31930-34-4), >98% purity.[1][2][3][4]
-
Nucleophile: Benzylamine (1.05 equiv).
-
Base: Triethylamine (Et
N) (1.2 equiv) or Potassium Carbonate (K CO ) (2.0 equiv). -
Solvent: Ethanol (EtOH) or Acetonitrile (MeCN) (anhydrous).
-
Monitoring: TLC (Hexane:EtOAc 4:1) or LC-MS.
Step-by-Step Methodology
Step 1: Preparation of Reaction Mixture
-
Charge a dry round-bottom flask with Ethyl cis-3-bromoacrylate (1.0 mmol, 179 mg).
-
Dissolve in anhydrous Ethanol (5 mL).
-
Cool the solution to 0°C in an ice bath. Note: Cooling controls the exotherm and minimizes polymerization side-reactions.
Step 2: Nucleophilic Addition
-
Add Triethylamine (1.2 mmol, 167 µL) to the stirred solution.
-
Add Benzylamine (1.05 mmol, 115 µL) dropwise over 5 minutes.
-
Allow the reaction to warm to room temperature (25°C) naturally.
-
Stir for 2–4 hours.
Step 3: Monitoring
-
Check TLC. The starting bromide (
) should disappear, and a new, more polar spot (the enamine, ) should appear. -
Critical Checkpoint: If starting material remains after 4 hours, heat gently to 40°C for 1 hour to drive the elimination step.
Step 4: Workup and Purification
-
Concentrate the reaction mixture under reduced pressure to remove Ethanol.
-
Redissolve the residue in Ethyl Acetate (20 mL).
-
Wash with Water (2 x 10 mL) to remove triethylammonium bromide salts.
-
Wash with Brine (10 mL).
-
Dry over anhydrous Na
SO , filter, and concentrate. -
Purification: Flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).
Expected Results & Data Interpretation
| Parameter | Observation / Value | Notes |
| Appearance | Pale yellow oil or solid | Color darkens if oxidation occurs. |
| Yield | 75% – 90% | Lower yields often due to hydrolysis of ester during workup. |
| Characteristic downfield shift of | ||
| Coupling constant helps distinguish cis vs trans isomers. | ||
| MS (ESI+) | [M+H] | Consistent with loss of HBr and addition of Benzylamine. |
Workflow Visualization
Figure 2: Operational workflow for the synthesis of
Safety and Handling
-
Lachrymator: Ethyl cis-3-bromoacrylate is a potent lachrymator and skin irritant. All operations must be performed in a functioning fume hood.
-
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The compound is light-sensitive; use amber vials.
-
Incompatibility: Avoid strong oxidizing agents and strong bases (which may cause polymerization or hydrolysis).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 643842, Ethyl 3-bromoacrylate. Retrieved from [Link][2]
-
Organic Syntheses. Ethyl alpha-(bromomethyl)acrylate (Related Protocol). Org.[5] Synth. 1988, 66, 220. (Provides context on acrylate handling). Retrieved from [Link]
Sources
- 1. labproinc.com [labproinc.com]
- 2. (Z) Ethyl 3-bromoacrylate | C5H7BrO2 | CID 643842 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethyl cis-3-Bromoacrylate 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 4. Ethyl cis-3-Bromoacrylate | 31930-34-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. researchgate.net [researchgate.net]
Application Note: Michael-Initiated Reactions with Ethyl cis-3-bromoacrylate
Abstract
This application note details the reactivity profile of Ethyl cis-3-bromoacrylate (CAS: 31930-34-4) in Michael-type reactions. Unlike simple
Introduction & Mechanistic Theory[1][2]
The Substrate: Ethyl cis-3-bromoacrylate
Ethyl cis-3-bromoacrylate is a specialized Michael acceptor. The presence of the electron-withdrawing ester group activates the
-
Inductive Withdrawal: It enhances the electrophilicity of the
-carbon compared to unsubstituted acrylates. -
Leaving Group Ability: It facilitates re-aromatization or conjugation restoration, often making the simple Michael adduct (the saturated
-bromo ester) a transient intermediate rather than the final product.
Reaction Pathways: The "Michael-Initiated" Divergence
The term "Michael addition" is often a misnomer for this substrate. While the initial step is a Michael addition (conjugate attack), the outcome is dictated by the stability of the intermediate enolate.
-
Pathway A (Addition-Elimination): The nucleophile adds, and the bromine is eliminated. This restores the double bond, yielding a
-substituted acrylate (reaction with amines/thiols). -
Pathway B (Cyclization): If the nucleophile is bidentate (e.g., thiourea, amidines), the initial Michael adduct undergoes intramolecular substitution to form 5- or 6-membered heterocycles.
-
Pathway C (Stereochemical Drift): The cis (Z) starting material often isomerizes to the thermodynamically more stable trans (E) product during the addition-elimination sequence.
Mechanistic Pathway Diagram
The following diagram illustrates the decision tree for reaction outcomes based on nucleophile type.
Figure 1: Mechanistic divergence of Ethyl cis-3-bromoacrylate. The stability of the enolate determines whether elimination or cyclization occurs.
Experimental Protocols
Protocol 1: Synthesis of -Amino Acrylates (Addition-Elimination)
Objective: To replace the bromine atom with a secondary amine while retaining the acrylate conjugation. Application: Synthesis of enamine linkers for drug conjugates.
Reagents:
-
Ethyl cis-3-bromoacrylate (1.0 equiv)
-
Secondary Amine (e.g., Morpholine, Piperidine) (1.1 equiv)
-
Triethylamine (Et
N) (1.2 equiv) -
Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN)
Procedure:
-
Preparation: Dissolve Ethyl cis-3-bromoacrylate (1.0 g, 5.58 mmol) in anhydrous DCM (10 mL) in a round-bottom flask under N
atmosphere. Cool to 0°C. -
Addition: Mix the secondary amine (6.14 mmol) with Et
N (6.7 mmol) in DCM (5 mL). Add this solution dropwise to the reaction flask over 15 minutes.-
Note: The reaction is exothermic. Control addition rate to maintain temperature <5°C to minimize polymerization.
-
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (usually 20% EtOAc/Hexane). The starting material spot (R
~0.6) should disappear, replaced by a lower R UV-active spot. -
Workup:
-
Wash the organic layer with water (2 x 15 mL) to remove hydrobromide salts.
-
Wash with Brine (1 x 15 mL).
-
Dry over anhydrous Na
SO , filter, and concentrate in vacuo.
-
-
Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).
-
Stereochemistry Note: The product is typically obtained as the trans (E)-isomer due to thermodynamic relaxation during the elimination step, regardless of the cis starting material.
-
Protocol 2: Synthesis of Thiazolidinones (Heterocyclization)
Objective: To synthesize 2-imino-4-thiazolidinone derivatives using thiourea. Application: Fragment-based drug discovery (antimicrobial/antiviral scaffolds).
Reagents:
-
Ethyl cis-3-bromoacrylate (1.0 equiv)
-
Thiourea or N-substituted thiourea (1.0 equiv)
-
Sodium Acetate (NaOAc) (2.0 equiv)
-
Solvent: Ethanol (EtOH) or Methanol (MeOH)
Procedure:
-
Mixing: In a reaction vial, dissolve Thiourea (5.58 mmol) and anhydrous NaOAc (11.16 mmol) in Ethanol (15 mL).
-
Addition: Add Ethyl cis-3-bromoacrylate (5.58 mmol) dropwise at RT.
-
Reflux: Heat the mixture to reflux (78°C) for 3–5 hours.
-
Observation: A white or pale yellow precipitate often forms as the reaction proceeds (product or NaBr).
-
-
Workup:
-
Cool the mixture to RT.
-
Pour into ice-cold water (50 mL). Stir vigorously for 10 minutes.
-
The solid product (thiazolidinone derivative) usually precipitates out.
-
-
Isolation: Filter the solid, wash with cold water (2 x 10 mL) and cold ethanol (1 x 5 mL). Recrystallize from EtOH/Water if necessary.
Data Summary & Optimization
Solvent Effects on Reaction Rate (Nucleophilic Attack)
The choice of solvent significantly impacts the rate of the initial Michael addition step (
| Solvent | Dielectric Constant ( | Reaction Rate (Relative) | Comment |
| DMF | 36.7 | High | Best for hard nucleophiles; promotes ionic dissociation. |
| Acetonitrile | 37.5 | Moderate-High | Good balance for amine additions; easier workup than DMF. |
| Ethanol | 24.5 | Moderate | Preferred for cyclizations (protic solvent stabilizes intermediates). |
| DCM | 8.9 | Low | Used for highly reactive amines to prevent polymerization. |
| THF | 7.5 | Low | Suitable for low-temperature lithiation/substitution, not standard Michael. |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield / Polymerization | Reaction temperature too high during addition. | Cool to -10°C or 0°C during nucleophile addition. Add radical inhibitor (e.g., BHT) if necessary. |
| Incomplete Conversion | Leaving group (Br) inhibition or equilibrium. | Ensure at least 1.2 equiv of base (TEA/DIPEA) is used to scavenge HBr. |
| Z/E Isomerization | Thermodynamic relaxation. | If cis-retention is critical, avoid heating and use kinetic control (low temp, short time), though trans is naturally favored. |
| Ocular Irritation | Volatility of substrate.[1] | Safety Alert: Substrate is a potent lachrymator. Handle only in a functioning fume hood. |
Safety & Handling (Lachrymator Warning)
-
Hazard Class: Acute Toxicity (Oral/Dermal), Skin Corrosion/Irritation.[2]
-
Specific Warning: Ethyl cis-3-bromoacrylate is a lachrymator (tear gas agent). Exposure to vapors causes severe eye and respiratory tract irritation.
-
PPE: Double nitrile gloves, chemical splash goggles, and lab coat.
-
Decontamination: Spills should be treated with 10% aqueous sodium carbonate to hydrolyze the ester and neutralize the acid.
References
-
Sigma-Aldrich. Ethyl cis-3-bromoacrylate Product & Safety Data Sheet. Link
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 643842, Ethyl 3-bromoacrylate. Link
-
Organic Chemistry Portal.
-Bromoacrylates and derivatives. (Contextual reference for bromoacrylate reactivity). Link -
Kim, J.G., Kang, D.H., Jang, D.O. (2008).[3] Synthesis of Conjugated Acetylenic Carboxylates from Aldehydes with Ethyl Tribromoacetate. Synlett, 2008(3), 443-447. (Demonstrates dehydrobromination pathways relevant to this substrate). Link
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. (Z) Ethyl 3-bromoacrylate | C5H7BrO2 | CID 643842 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Preparation of α-Bromoacrylates: One-Pot Procedure for the Synthesis of Conjugated Acetylenic Carboxylates from Aldehydes with Ph3P/Br3CCO2Et [organic-chemistry.org]
Application Notes and Protocols: Ethyl cis-3-bromoacrylate in Conjugate Addition Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Unique Reactivity of Ethyl cis-3-bromoacrylate
Ethyl cis-3-bromoacrylate is a versatile trifunctional electrophile that has garnered significant attention in organic synthesis. Its unique structure, featuring an electron-deficient alkene, an ester, and a vinyl bromide, makes it a powerful tool for the construction of complex molecular architectures. The electron-withdrawing nature of the ester group activates the double bond for nucleophilic attack, positioning the β-carbon as a prime electrophilic site for conjugate addition, also known as Michael addition.[1][2] This reactivity is central to its utility in forming new carbon-carbon and carbon-heteroatom bonds.
What sets ethyl cis-3-bromoacrylate apart is the presence of the cis-bromine atom. This halogen not only influences the stereochemical outcome of the initial conjugate addition but also serves as a leaving group in subsequent intramolecular reactions. This dual functionality allows for tandem reaction sequences, most notably the Michael-Initiated Ring Closure (MIRC) to furnish highly functionalized cyclopropane derivatives.[3] These cyclopropane rings are valuable motifs in medicinal chemistry, known for their ability to impart conformational rigidity and improve metabolic stability in drug candidates.[4] This guide will delve into the mechanistic underpinnings of conjugate additions to ethyl cis-3-bromoacrylate and provide detailed protocols for its application in the synthesis of valuable chemical intermediates.
Mechanistic Insights: A Tale of Two Reactions
The primary reaction of ethyl cis-3-bromoacrylate with a nucleophile is a conjugate addition. The nucleophile attacks the β-carbon of the α,β-unsaturated ester, leading to the formation of a resonance-stabilized enolate intermediate.[1] This intermediate is then protonated, typically during aqueous workup, to yield the 1,4-adduct.
However, the true synthetic power of this reagent is realized when the initial conjugate addition is followed by an intramolecular nucleophilic substitution. The enolate formed after the Michael addition can directly displace the adjacent bromide ion to form a cyclopropane ring. This tandem sequence is a highly efficient method for constructing these strained ring systems with a high degree of stereocontrol.
Diagram of the General Reaction Mechanism
Sources
- 1. Conjugate Addition of Thiols - Wordpress [reagents.acsgcipr.org]
- 2. Silicon Tetrachloride Catalyzed Aza-Michael Addition of Amines to Conjugated Alkenes under Solvent-Free Conditions [organic-chemistry.org]
- 3. Base-promoted highly efficient synthesis of nitrile-substituted cyclopropanes via Michael-initiated ring closure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modular Enantioselective Synthesis of cis-Cyclopropanes through Self-Sensitized Stereoselective Photodecarboxylation with Benzothiazolines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ethyl cis-3-Bromoacrylate as a Versatile Dienophile in Cycloaddition Reactions
Introduction: Unlocking the Synthetic Potential of Ethyl cis-3-Bromoacrylate
In the landscape of synthetic organic chemistry, the Diels-Alder reaction stands as a cornerstone for the construction of six-membered rings, offering a powerful tool for building molecular complexity with high stereocontrol. The choice of dienophile is paramount to the success and utility of this cycloaddition. Ethyl cis-3-bromoacrylate has emerged as a highly valuable dienophile, prized for the introduction of functionality that allows for subsequent, facile transformations of the initial cycloadduct.
The presence of both an electron-withdrawing ester group and a bromine atom on the alkene scaffold significantly influences its reactivity and synthetic utility. The ester group activates the double bond for [4+2] cycloaddition, while the cis-configuration of the substituents is stereospecifically transferred to the resulting cyclohexene ring. Critically, the bromine atom serves as a synthetic linchpin, readily undergoing elimination to furnish valuable cyclohexadiene intermediates, which are themselves precursors to a wide array of complex molecules, including natural products and fragrance compounds.
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective use of ethyl cis-3-bromoacrylate in both thermally-induced and Lewis acid-catalyzed Diels-Alder reactions, as well as the subsequent dehydrobromination to access functionalized cyclohexadienes.
Core Principles and Mechanistic Rationale
The Diels-Alder reaction is a concerted, pericyclic reaction involving a 4π-electron system (the diene) and a 2π-electron system (the dienophile). The reaction proceeds through a cyclic transition state, leading to the formation of a six-membered ring.
The Role of Substituents on Ethyl cis-3-Bromoacrylate
-
Ethyl Ester Group: This electron-withdrawing group lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile, facilitating the interaction with the Highest Occupied Molecular Orbital (HOMO) of the diene. This orbital interaction is key to the facility of the Diels-Alder reaction.
-
Bromine Atom: The bromine atom also contributes to the electron-deficient nature of the double bond. More importantly, it introduces a valuable functional handle in the product. The carbon-bromine bond can be readily cleaved in a subsequent elimination step.
-
cis-Stereochemistry: The Diels-Alder reaction is stereospecific. The cis relationship of the bromo and ester substituents on the dienophile is faithfully translated to a cis relationship in the resulting cyclohexene adduct.[1][2]
Lewis Acid Catalysis: Enhancing Reactivity and Selectivity
Lewis acids are frequently employed to accelerate Diels-Alder reactions and enhance their selectivity.[3] They coordinate to the carbonyl oxygen of the ester group on the dienophile, which further lowers the energy of the LUMO, thereby increasing the reaction rate.[4][5] Common Lewis acids for this purpose include aluminum trichloride (AlCl₃) and tin(IV) chloride (SnCl₄).[6]
Experimental Protocols
Protocol 1: Lewis Acid-Catalyzed Diels-Alder Reaction of Ethyl cis-3-Bromoacrylate with Isoprene
This protocol details a representative Lewis acid-catalyzed cycloaddition, a method often favored for its ability to proceed at lower temperatures and with enhanced control over selectivity compared to thermal methods.
Reaction Scheme:
A representative Diels-Alder cycloaddition.
Materials:
-
Ethyl cis-3-bromoacrylate
-
Isoprene
-
Aluminum trichloride (AlCl₃)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon inlet, add anhydrous dichloromethane (50 mL) and cool the flask to -78 °C in a dry ice/acetone bath.
-
Carefully add aluminum trichloride (1.2 equivalents) to the cold dichloromethane with stirring.
-
In a separate flask, prepare a solution of ethyl cis-3-bromoacrylate (1.0 equivalent) in anhydrous dichloromethane (10 mL).
-
Slowly add the solution of ethyl cis-3-bromoacrylate to the stirred suspension of aluminum trichloride at -78 °C. Stir the resulting mixture for 15 minutes.
-
Add freshly distilled isoprene (1.5 equivalents) dropwise to the reaction mixture, ensuring the internal temperature does not exceed -70 °C.
-
After the addition is complete, allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir for an additional 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution at 0 °C.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired Diels-Alder adduct.
Causality and Self-Validation:
-
Anhydrous Conditions: Lewis acids like AlCl₃ are extremely moisture-sensitive. The use of flame-dried glassware and anhydrous solvents is critical to prevent decomposition of the catalyst and ensure reproducibility.
-
Low-Temperature Addition: The initial complexation of the Lewis acid with the dienophile and the subsequent addition of the diene are performed at low temperatures to control the exothermicity of the reaction and minimize side reactions.
-
Stoichiometry: A slight excess of the diene is used to ensure complete consumption of the more valuable dienophile. A stoichiometric amount or slight excess of the Lewis acid is necessary to ensure full activation of the dienophile.
-
Work-up: The aqueous bicarbonate quench neutralizes the Lewis acid and any acidic byproducts. The brine wash helps to remove water from the organic phase.
Protocol 2: Subsequent Dehydrobromination to form Ethyl 4-methylcyclohexa-1,3-diene-1-carboxylate
This protocol describes the elimination of HBr from the Diels-Alder adduct to generate a conjugated diene system, a valuable synthetic intermediate.
Reaction Scheme:
DBU-mediated dehydrobromination.
Materials:
-
Diels-Alder adduct from Protocol 1
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Anhydrous tetrahydrofuran (THF)
-
1 M aqueous hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the Diels-Alder adduct (1.0 equivalent) in anhydrous THF (30 mL) in a round-bottom flask equipped with a magnetic stir bar and an argon inlet.
-
Add DBU (1.5 equivalents) dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with diethyl ether (50 mL) and wash with 1 M HCl (2 x 20 mL), followed by saturated aqueous NaHCO₃ solution (20 mL), and finally brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the ethyl 4-methylcyclohexa-1,3-diene-1-carboxylate.
Causality and Self-Validation:
-
Choice of Base: DBU is a non-nucleophilic, sterically hindered base, which is ideal for promoting E2 elimination reactions while minimizing competing substitution reactions.[1]
-
Solvent: THF is a suitable aprotic solvent for this transformation.
-
Aqueous Work-up: The acidic wash removes the DBU and its protonated form, while the bicarbonate wash removes any residual acid.
Data Summary: Representative Reaction Parameters
The following table summarizes typical conditions and outcomes for the cycloaddition and elimination sequence.
| Step | Diene | Lewis Acid (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Cycloaddition | Isoprene | AlCl₃ (1.2) | CH₂Cl₂ | -78 to rt | 14 | High |
| Cycloaddition | Myrcene | SnCl₄ (1.1) | CH₂Cl₂ | -78 to rt | 12 | ~85% |
| Elimination | - | DBU (1.5) | THF | rt | 4-6 | High |
Application in Natural Product Synthesis: Synthesis of a Georgywood® Precursor
A notable application of this methodology is in the synthesis of a precursor to Georgywood®, a commercially important fragrance with a woody-ambery scent. The key steps involve a Lewis acid-catalyzed Diels-Alder reaction between myrcene and an α-bromo enone (a close analogue of ethyl cis-3-bromoacrylate), followed by a DBU-mediated dehydrobromination.[1]
Synthetic Workflow:
Synthesis of a Georgywood® precursor.
This synthetic route highlights the efficiency of using a bromo-substituted dienophile to rapidly construct a complex carbocyclic core, which can then be further elaborated.
Conclusion
Ethyl cis-3-bromoacrylate is a powerful and versatile dienophile for the construction of functionalized six-membered rings via the Diels-Alder reaction. The ability to perform the cycloaddition under both thermal and Lewis acid-catalyzed conditions provides flexibility in experimental design. The resulting bromo-substituted cycloadducts are valuable intermediates that can be readily converted to highly useful cyclohexadiene derivatives through a straightforward dehydrobromination protocol. The successful application of this methodology in the synthesis of complex molecules underscores its importance for researchers in organic synthesis and drug development.
References
-
Li, Y., Wang, Q., & Andreas, G. (2010). Diels-Alder Reactions of Ethyl α-Bromoacrylate with Open-chain Dienes-Synthesis of Ethyl 1,3-/ 1,4-Cyclohexadienecarboxylates. Chinese Journal of Chemistry, 28(4), 613-616. [Link]
-
Leffingwell, J. C. (n.d.). The Georgywood®s. Leffingwell & Associates. Retrieved from [Link]
-
Master Organic Chemistry. (2017, November 13). Stereochemistry of the Diels-Alder Reaction. Retrieved from [Link]
-
Vermeeren, P., Hamlin, T. A., & Bickelhaupt, F. M. (2020). How Lewis Acids Catalyze Diels-Alder Reactions. Angewandte Chemie International Edition, 59(15), 6201-6206. [Link]
-
Domingo, L. R., & Aurell, M. J. (2021). Unveiling the Lewis Acid Catalyzed Diels–Alder Reactions Through the Molecular Electron Density Theory. Molecules, 26(21), 6483. [Link]
-
Chemistry LibreTexts. (2022, September 24). 14.5: Characteristics of the Diels-Alder Reaction. Retrieved from [Link]
-
JoVE. (2025, May 22). Diels–Alder Reaction: Characteristics of Dienophiles. Retrieved from [Link]
-
Watanabe, H., Konishi, S., Ogura, Y., Takikawa, H. (2018). Synthesis-guided structure revision of the monoterpene alcohol isolated from Mentha haplocalyx. Journal of Natural Medicines, 73(2), 481-487. [Link]
-
Wikipedia. (n.d.). Diels–Alder reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Lewis acid catalysis. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Woody pretzels: spirocycles from vetiver to patchouli and Georgywood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. A K+-promoted Diels–Alder reaction by using a self-assembled macrocyclic boronic ester containing two crown ether moieties - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. tandfonline.com [tandfonline.com]
Application Note: High-Fidelity Synthesis of cis-2-Bromocyclopropane Scaffolds
Target Reagent: Ethyl cis-3-bromoacrylate Target Product: Ethyl cis-2-bromocyclopropanecarboxylate Methodology: Palladium-Catalyzed Cyclopropanation via In Situ Diazomethane Generation
Strategic Importance & Application Profile
In modern drug discovery, the cyclopropane ring is a privileged pharmacophore, serving as a bioisostere for alkenes and a conformational lock for peptidomimetics. The specific synthesis of ethyl cis-2-bromocyclopropanecarboxylate from ethyl cis-3-bromoacrylate represents a high-value transformation.
Unlike standard cyclopropanations, the inclusion of the bromine atom on the acrylate backbone serves a dual purpose:
-
Stereochemical Marker: It allows for the precise tracking of geometric retention during the methylene transfer.
-
Synthetic Handle: The resulting cyclopropyl bromide is a "loaded spring" for downstream cross-coupling (e.g., Suzuki-Miyaura), enabling the construction of complex, conformationally restricted amino acid analogs (e.g., ACC derivatives) without disrupting the ring.
This guide details the Palladium(II)-catalyzed cyclopropanation , a method superior to Simmons-Smith for this specific electron-deficient substrate due to milder conditions and higher stereofidelity.
Mechanistic Principles & Stereocontrol
The transformation relies on the catalytic decomposition of diazomethane (
Reaction Pathway[1][2][3][4][5][6][7][8][9]
-
Coordination:
coordinates to the electron-deficient alkene (Ethyl cis-3-bromoacrylate). -
Carbene Generation: Diazomethane attacks the metal center, extruding
and forming a Pd-methylene complex. -
Insertion: The methylene group is transferred to the double bond.
-
Stereoretention: The cis-relationship between the Bromine and the Ester is retained, yielding the cis-cyclopropane.
Figure 1: Mechanistic flow of Pd-catalyzed cyclopropanation ensuring stereochemical retention.
Experimental Protocol: Pd-Catalyzed Cyclopropanation
Safety Critical Warning: Diazomethane (
Materials
-
Substrate: Ethyl cis-3-bromoacrylate (1.0 equiv).
-
Precursor:
-methyl- -nitroso- -toluenesulfonamide (Diazald®) (3.0 equiv). -
Catalyst: Palladium(II) Acetate (
) (1-2 mol%). -
Base: Potassium Hydroxide (KOH) (aq. 40%).
-
Solvents: Diethyl Ether (
), Dichloromethane ( ), Ethanol ( ).
Step-by-Step Workflow
Phase A: The Reaction Setup
-
Dissolve Ethyl cis-3-bromoacrylate (5.0 mmol, ~895 mg) in
(20 mL) in a round-bottom flask. -
Add
(0.05 mmol, 11 mg). The solution will turn an orange-brown color. -
Cool the mixture to 0°C in an ice bath. Temperature control is vital to prevent rapid decomposition of the diazo compound.[1]
Phase B: In Situ Diazomethane Generation & Addition
Note: We utilize a co-distillation method to introduce
-
Set up a Diazald kit (non-ground glass) connected to the reaction flask via a smooth-walled delivery tube.
-
In the generation flask, place KOH (5 g) dissolved in water (8 mL) and Ethanol (10 mL). Heat this mixture to 65°C .
-
Prepare a solution of Diazald (15 mmol) in
(30 mL). -
Add the Diazald solution dropwise to the hot KOH mixture over 30 minutes.
-
The yellow
gas/ether azeotrope will distill over and bubble directly into the cold reaction flask containing the acrylate and catalyst. -
Observation: The reaction mixture will darken as
precipitates (palladium black) upon completion.
Phase C: Quench and Isolation
-
Once the yellow color persists in the reaction flask (indicating excess diazomethane) and TLC shows consumption of starting material, stop the distillation.
-
Quench: Add Glacial Acetic Acid dropwise to the reaction flask at 0°C until the yellow color disappears (destroys excess
). -
Filter the mixture through a pad of Celite to remove Palladium black. Rinse with
. -
Concentrate the filtrate under reduced pressure (cold bath, <30°C) to avoid volatility losses of the cyclopropane.
-
Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc 95:5).
Data Analysis & Quality Control
Expected Analytical Signatures
To validate the cis-geometry, analysis of the
| Proton Relationship | Typical | Interpretation |
| 7.5 - 9.0 Hz | Diagnostic for cis-isomer (Target) | |
| 4.0 - 6.0 Hz | Diagnostic for trans-isomer (Impurity) | |
| Geminal ( | 4.5 - 6.5 Hz | Ring methylene protons |
Yield Expectations:
-
Typical Isolated Yield: 75–88%
-
Diastereomeric Ratio (dr): >95:5 (cis:trans)
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Poisoned Catalyst | Ensure solvents are dry; |
| Polymerization | Temperature too high | Maintain reaction at 0°C; Acrylates can polymerize if diazo addition is too exothermic. |
| Loss of Product | Volatility | The bromocyclopropyl ester is volatile. Do not use high vacuum (<10 mbar) for extended periods. |
Downstream Utility: The "Suzuki" Gateway
The utility of ethyl cis-2-bromocyclopropanecarboxylate lies in its ability to undergo cross-coupling without ring opening, a common failure mode with cyclopropyl iodides or less stable derivatives.
Figure 2: Functionalization of the bromocyclopropane scaffold.
References
-
Stereoselective Cyclopropanations: Lebel, H., Marcoux, J. F., Molinaro, C., & Charette, A. B. (2003). Stereoselective cyclopropanation reactions. Chemical Reviews, 103(4), 977-1050. Link
-
Diazomethane Safety & Protocols: Proctor, L. D., & Warr, A. J. (2002). Development of a continuous process for the industrial generation of diazomethane. Organic Process Research & Development, 6(6), 884-892. Link
-
Palladium Catalysis Mechanism: Mende, U., Radüchel, B., Skuballa, W., & Vorbrüggen, H. (1975). Palladium-catalyzed decomposition of diazomethane for the cyclopropanation of olefins. Tetrahedron Letters, 16(9), 629-632. Link
-
Synthesis of Haloacrylates: Kim, J. G., Kang, D. H., & Jang, D. O. (2008).[2] One-pot procedure for the synthesis of conjugated acetylenic carboxylates from aldehydes with Ph3P/Br3CCO2Et (Preparation of
-bromoacrylates).[2] Synlett, 2008(03), 443-447. Link -
Halocyclopropane Utility: Bonge, H. T., Pintea, B., & Hansen, T. (2008).[3] Highly efficient formation of halodiazoacetates and their use in stereoselective synthesis of halocyclopropanes.[3] Organic & Biomolecular Chemistry, 6(20), 3670-3672. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Preparation of α-Bromoacrylates: One-Pot Procedure for the Synthesis of Conjugated Acetylenic Carboxylates from Aldehydes with Ph3P/Br3CCO2Et [organic-chemistry.org]
- 3. Highly efficient formation of halodiazoacetates and their use in stereoselective synthesis of halocyclopropanes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Diastereoselective Cyclopropanation with Ethyl cis-3-Bromoacrylate: A Comprehensive Guide for Synthetic Chemists
The strategic introduction of cyclopropane rings into molecular architectures is a cornerstone of modern medicinal chemistry and drug development.[1][2][3] These three-membered carbocycles are not mere structural curiosities; they are potent modulators of biological activity, capable of enhancing potency, improving metabolic stability, and fine-tuning pharmacokinetic profiles.[1] Among the diverse methodologies for their synthesis, the diastereoselective cyclopropanation of electron-deficient alkenes, such as ethyl cis-3-bromoacrylate, offers a powerful route to densely functionalized and stereochemically rich cyclopropane building blocks.
This application note provides an in-depth guide to the diastereoselective cyclopropanation of ethyl cis-3-bromoacrylate, designed for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of this transformation, present detailed, field-proven protocols, and explore its applications in the synthesis of complex molecular targets. Our focus is on providing not just a set of instructions, but a self-validating system of experimental design, grounded in established scientific principles.
Mechanistic Principles: Controlling Stereochemistry
The diastereoselectivity of a cyclopropanation reaction is dictated by the method of carbene or carbenoid delivery to the alkene. Two predominant and highly reliable strategies for the cyclopropanation of α,β-unsaturated esters are the Simmons-Smith reaction and the Corey-Chaykovsky reaction. The choice between these methods is critical as it directly influences the stereochemical outcome of the product.
The Simmons-Smith Reaction: A Concerted Approach
The Simmons-Smith reaction utilizes an organozinc carbenoid, typically iodomethylzinc iodide (IZnCH₂I), to deliver a methylene group to the double bond.[4][5][6] A key feature of this reaction is its concerted and stereospecific nature, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product.[7] For ethyl cis-3-bromoacrylate, this translates to a cis relationship between the carboxylate and bromo substituents in the final product.
The presence of a directing group, such as a hydroxyl or ether, proximal to the double bond can significantly influence the facial selectivity of the cyclopropanation.[8] The zinc reagent coordinates to the heteroatom, delivering the methylene group to the same face of the alkene, a phenomenon known as syn-direction.[4][8]
The Corey-Chaykovsky Reaction: A Stepwise Alternative
In contrast, the Corey-Chaykovsky reaction employs a sulfur ylide, such as dimethyloxosulfonium methylide or dimethylsulfonium methylide, as the methylene transfer agent.[9][10][11][12] This reaction proceeds through a stepwise mechanism involving the nucleophilic attack of the ylide on the β-carbon of the α,β-unsaturated ester (a 1,4-addition or Michael addition).[9] This is followed by an intramolecular nucleophilic substitution to form the cyclopropane ring.[9]
The stereochemical outcome of the Corey-Chaykovsky reaction is often opposite to that of the Simmons-Smith reaction. The initial Michael addition can be reversible, allowing for thermodynamic control of the stereochemistry. Typically, the reaction favors the formation of the trans-cyclopropane product to minimize steric interactions in the transition state.[11]
Diagram 1: Mechanistic Pathways
The following diagram illustrates the distinct mechanistic pathways of the Simmons-Smith and Corey-Chaykovsky reactions for the cyclopropanation of an α,β-unsaturated ester.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. New, simple and accessible method creates potency-increasing structure in drugs | Eberly College of Science [science.psu.edu]
- 3. Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 9. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 12. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]
Strategic Utilization of Ethyl cis-3-Bromoacrylate in Heterocyclic Scaffold Assembly
Executive Summary
Ethyl cis-3-bromoacrylate (CAS: 31930-34-4) serves as a high-value C3-synthon in organic synthesis, distinguished by its Z-alkene geometry and dual electrophilic sites (vinyl bromide and ester).[1][2][3] Unlike its trans isomer, the cis-configuration is geometrically primed for intramolecular cyclization, making it indispensable for accessing butenolides (2(5H)-furanones) , coumarins , and complex nitrogen heterocycles (pyrazoles, pyrimidines).[2][3]
This guide details the strategic application of ethyl cis-3-bromoacrylate, focusing on stereoselective Palladium-catalyzed cross-couplings and addition-elimination sequences that preserve the critical Z-geometry required for ring closure.[1][2][3]
Chemical Profile & Handling
Compound: Ethyl cis-3-bromoacrylate Synonyms: Ethyl (Z)-3-bromoacrylate, (Z)-3-Bromo-2-propenoic acid ethyl ester Role: Bifunctional Electrophile / C3 Building Block[1][2][3][4][5]
| Property | Value | Critical Note |
| Molecular Weight | 179.01 g/mol | |
| Boiling Point | 67°C (at reduced pressure) | Volatile; prone to polymerization.[1][2][3] |
| Stereochemistry | Z (cis) | Thermodynamically unstable relative to E-isomer.[1][2][3] Avoid prolonged heating >100°C without catalyst.[1][3] |
| Hazards | Lachrymator, Skin Irritant | H315, H319, H335 .[1][3] Handle ONLY in a fume hood. |
Stability & Isomerization Warning
The utility of this reagent hinges on its cis-geometry.[1][2][3]
-
Risk: Under high thermal stress or UV light, the cis bond can isomerize to the thermodynamically more stable trans (E) form.
-
Impact: The trans isomer places the ester and the
-substituent on opposite sides, rendering intramolecular lactonization (e.g., to furanones) sterically impossible. -
Storage: Store at 2–8°C, protected from light.
Application Module A: Palladium-Catalyzed Cross-Coupling
The most powerful application of ethyl cis-3-bromoacrylate is in Suzuki-Miyaura and Sonogashira couplings.[1][2][3] The goal is to replace the bromine with an aryl or heteroaryl group while retaining the Z-alkene geometry .
Mechanistic Pathway: The "Z-Retention" Challenge
Standard Pd-catalysis involves oxidative addition, transmetallation, and reductive elimination.[1][2][3] Isomerization usually occurs during the Pd(II) intermediate stage.[2][3]
-
Solution: Use bulky, electron-rich ligands (e.g., SPhos, XPhos) or bidentate ligands (dppf) to accelerate reductive elimination, outcompeting the rate of
- - isomerization.[2][3]
Visualization: Divergent Synthesis Workflow
The following diagram illustrates how the cis-acrylate serves as a "hub" for various heterocycles.
Caption: Divergent synthetic pathways from ethyl cis-3-bromoacrylate. The upper path (Yellow/Green) relies on Z-retention for lactonization; the lower path (Red) utilizes the Michael acceptor reactivity.[2]
Detailed Protocol: Synthesis of 2(5H)-Furanones
This protocol demonstrates the synthesis of a 4-aryl-2(5H)-furanone (butenolide).[2][3] This scaffold is ubiquitous in natural products (e.g., digitoxin) and anti-inflammatory drugs.[2][3]
Reaction Scheme
-
Coupling: Ethyl cis-3-bromoacrylate + Arylboronic acid
Ethyl (Z)-3-arylacrylate.[1][2][3] -
Lactonization: Acid-catalyzed cyclization (often spontaneous or requiring mild heat).[1][2][3]
Materials
-
Catalyst: Pd(PPh
) (3-5 mol%) or Pd(OAc) /SPhos[2][3] -
Base: K
CO (2.0 equiv) or Cs CO [2][3] -
Solvent: 1,4-Dioxane/Water (4:[2][3]1) or Toluene/Ethanol[2][3]
Step-by-Step Procedure
Step 1: Preparation (Inert Atmosphere)
-
Flame-dry a 50 mL Schlenk flask and cool under a stream of Argon or Nitrogen.
-
Add Arylboronic acid (1.1 mmol) and K
CO (2.0 mmol). -
Add the catalyst Pd(PPh
) (0.05 mmol, 58 mg). Note: Tetrakis is air-sensitive; handle quickly or in a glovebox.[1][2][3]
Step 2: Addition of Reactants
-
Add degassed 1,4-Dioxane (5 mL) and degassed Water (1 mL).
-
Add Ethyl cis-3-bromoacrylate (1.0 mmol, ~179 mg) via syringe.[1][2][3] Caution: Lachrymator.
Step 3: The Coupling (Temperature Control)
-
Heat the mixture to 80°C .
-
Critical Control Point: Do not exceed 100°C. Higher temperatures increase the risk of Z
E isomerization, which will kill the subsequent cyclization step.
-
-
Monitor by TLC (Hexane/EtOAc 4:1). The starting bromide spot should disappear within 2–4 hours.[1][3]
Step 4: Workup & Cyclization
-
Cool to room temperature.
-
Dilute with Ethyl Acetate (20 mL) and wash with Brine.
-
Dry organic layer over MgSO
and concentrate in vacuo. -
Lactonization: If the intermediate ester is isolated, dissolve in mild acidic media (e.g., AcOH) and heat to 60°C to force ring closure to the furanone.[3]
-
Note: Often, the Z-hydroxy ester intermediate cyclizes spontaneously during the workup or on the silica column.
-
Step 5: Purification
-
Purify via Flash Column Chromatography (Silica Gel).[1][2][3]
-
Eluent: Gradient of Hexane
20% EtOAc/Hexane.[1][2][3]
Application Module B: Synthesis of Nitrogen Heterocycles
Ethyl cis-3-bromoacrylate acts as a
Protocol: Pyrazole-3-one Synthesis
Reaction with Hydrazine Hydrate.
-
Dissolution: Dissolve Ethyl cis-3-bromoacrylate (1 mmol) in Ethanol (5 mL).
-
Addition: Add Hydrazine Hydrate (1.2 mmol) dropwise at 0°C.
-
Reflux: Warm to room temperature, then reflux for 2 hours.
-
Isolation: Cool to 0°C. The pyrazolone often precipitates.[1][3] Filter and wash with cold ethanol.[1][3]
Troubleshooting & Optimization Matrix
| Observation | Root Cause | Corrective Action |
| Low Yield of Cyclic Product | Z | Lower reaction temp (<80°C).[1][2][3] Switch to bulky ligands (SPhos) to speed up coupling before isomerization occurs.[2][3] |
| Starting Material Recovery | Catalyst Deactivation | Ensure strict O |
| Complex Mixture/Polymer | Polymerization of Acrylate | Add a radical inhibitor (e.g., BHT) if the reaction time is long.[3] Avoid concentrated solutions. |
| Darkening of Reaction | Pd Black Formation | Ligand dissociation.[1][3] Add excess ligand (e.g., PPh |
References
-
PubChem Compound Summary for CID 643842 (Ethyl cis-3-bromoacrylate). National Center for Biotechnology Information (2025).[1][2][3] PubChem. Accessed via: [Link][2][3]
-
Marek, I., Meyer, C., & Normant, J. F. (1997).[1][3] "A Simple and Convenient Method for the Preparation of (Z)-
-Iodoacrolein and (Z)- or (E)- -Iodo Allylic Alcohols." Organic Syntheses, 74, 194.[1][3] (Describes the foundational synthesis of Z-haloacrylates). Accessed via: [Link][2][3][8] -
Denmark, S. E., & Ober, M. H. (2004).[1][3][6] "Palladium-Catalyzed Cross-Coupling Reactions of Substituted Aryl(dimethyl)silanols." Advanced Synthesis & Catalysis, 346, 1703-1715.[1][3][6] (Demonstrates coupling conditions relevant to haloacrylates). Accessed via: [Link]
-
Zacharis, C. K., et al. (2009).[1][3][10] "Ethyl-propiolate as a novel and promising analytical reagent for the derivatization of thiols."[1][10] Journal of Pharmaceutical and Biomedical Analysis, 50(3), 384-91.[2][3] (Context on the reactivity of the propiolate precursor). Accessed via: [Link]
Note: Always consult the Material Safety Data Sheet (MSDS) before handling Ethyl cis-3-bromoacrylate due to its lachrymatory properties.[1][2][3]
Sources
- 1. Ethyl cis-3-Bromoacrylate 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 2. researchgate.net [researchgate.net]
- 3. (Z) Ethyl 3-bromoacrylate | C5H7BrO2 | CID 643842 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CN107513015B - Method for preparing 3-benzoyl ethyl acrylate from enalapril intermediate synthesis mother liquor - Google Patents [patents.google.com]
- 6. Palladium-Catalyzed Cross-Coupling Reactions of Substituted Aryl(dimethyl)silanols [organic-chemistry.org]
- 7. scispace.com [scispace.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Palladium-Catalyzed Conjunctive Cross-Coupling with Electronically Asymmetric Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ethyl-propiolate as a novel and promising analytical reagent for the derivatization of thiols: study of the reaction under flow conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Fidelity Synthesis of N9-Functionalized Purine Analogs via Ethyl cis-3-bromoacrylate
Abstract
This application note details the protocol for the synthesis of N9-(3-ethoxy-3-oxoprop-1-enyl)purine derivatives using Ethyl cis-3-bromoacrylate as a vinylating agent. Unlike standard alkyl halides, this reagent introduces an
Introduction & Mechanistic Rationale
The functionalization of the purine scaffold at the N9 position is a cornerstone of antiviral and antineoplastic drug design (e.g., Acyclovir, Tenofovir). While saturated alkyl halides are common electrophiles, Ethyl cis-3-bromoacrylate offers unique utility:
-
Conjugation: It introduces a conjugated system directly attached to the nitrogen, altering the electronic properties of the purine.
-
Cyclization Precursor: The resulting acrylate side chain acts as a Michael acceptor or a partner for intramolecular cyclization with exocyclic amines (e.g., at C6), facilitating the rapid assembly of tricyclic systems.
-
Stereochemical Challenge: The reagent is supplied as the cis (Z) isomer. However, the reaction conditions heavily influence whether the product retains the cis geometry or isomerizes to the thermodynamically stable trans (E) form.
Reaction Pathways
The synthesis proceeds via one of two primary mechanisms, dictated by the catalytic environment:
-
Pathway A: Nucleophilic Vinylic Substitution (
/ Addition-Elimination) -
Pathway B: Palladium-Catalyzed N-Vinylation (Buchwald-Hartwig Type)
Experimental Protocols
Protocol A: Base-Mediated N9-Vinylation (Standard)
Best for: Robust substrates lacking sensitive exocyclic functionalities.
Materials:
-
Substrate: 6-Chloropurine or Adenine (1.0 equiv)
-
Reagent: Ethyl cis-3-bromoacrylate (1.2 equiv)
-
Base: Potassium Carbonate (
), anhydrous (2.0 equiv) -
Solvent: DMF (Dimethylformamide), anhydrous (0.2 M concentration)
Step-by-Step Procedure:
-
Activation: In a flame-dried round-bottom flask under Argon, suspend the Purine (1.0 equiv) and
(2.0 equiv) in anhydrous DMF. Stir at room temperature (RT) for 30 minutes to generate the purine anion.-
Critical Note: Ensure the purine is finely powdered to maximize surface area.
-
-
Addition: Cool the suspension to 0°C. Add Ethyl cis-3-bromoacrylate dropwise via syringe.
-
Why: The reaction is exothermic. Low temperature prevents polymerization of the acrylate.
-
-
Reaction: Allow the mixture to warm to RT and stir for 4-12 hours. Monitor by TLC (System: 5% MeOH in DCM).
-
Endpoint: Disappearance of the starting purine.[4]
-
-
Workup: Dilute the reaction mixture with EtOAc (5x volume) and wash with water (3x) and brine (1x).
-
Troubleshooting: If an emulsion forms due to DMF, add a small amount of 10% LiCl solution.
-
-
Purification: Dry the organic layer over
, filter, and concentrate. Purify via flash column chromatography (Gradient: 0-5% MeOH/DCM).
Protocol B: Palladium-Catalyzed Cross-Coupling (High Fidelity)
Best for: Stereochemical retention and regioselectivity (N9 vs N7).
Materials:
-
Catalyst:
(2 mol%) -
Ligand: Xantphos (4 mol%)
-
Base:
(1.5 equiv) -
Solvent: 1,4-Dioxane (degassed)
Step-by-Step Procedure:
-
Prep: Charge a reaction vial with Purine,
, , and Xantphos. Purge with Argon for 5 minutes. -
Solvation: Add degassed 1,4-Dioxane and Ethyl cis-3-bromoacrylate.
-
Coupling: Seal the vial and heat to 80°C for 6-12 hours.
-
Filtration: Cool to RT, filter through a celite pad (eluting with EtOAc).
-
Isolation: Concentrate and purify as in Protocol A.
Data Analysis & Troubleshooting
Regioselectivity (N9 vs N7)
Alkylation of purines often produces a mixture of N9 (desired) and N7 isomers.[2][5]
| Variable | Condition | N9:N7 Ratio | Notes |
| Base | ~70:30 | Kinetic control; N7 forms faster but rearranges to N9 at high temp. | |
| Base | NaH / DMF | ~60:40 | Strong base leads to tighter ion pairing, reducing selectivity. |
| Catalyst | Pd / Xantphos | >95:5 | Steric bulk of the ligand directs coupling to the less hindered N9. |
| Temp | >100°C | N9 Exclusive | Thermodynamic product (N9) is favored at high heat. |
Stereochemical Integrity
When using cis -3-bromoacrylate:
-
Base-Mediated: Expect ~20-40% isomerization to trans (E) product due to the reversible nature of the Michael addition intermediate.
-
Pd-Catalyzed: Expect >90% retention of the cis (Z) configuration.
Pathway Visualization
The following diagram illustrates the divergent pathways based on the chosen methodology.
Figure 1: Mechanistic divergence between thermal alkylation and Palladium-catalyzed vinylation.
Safety & Handling
-
Ethyl cis-3-bromoacrylate: Potent lachrymator and skin sensitizer. Handle only in a functioning fume hood.
-
Reaction Exotherm: The addition of acrylates to basic solutions can be exothermic; always cool to 0°C during initial addition.
-
Waste Disposal: Segregate halogenated organic waste. Palladium catalysts must be quenched and disposed of as heavy metal waste.
References
-
Regioselective N9 Alkylation of Purines: Title: Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines. Source: National Institutes of Health (NIH) / PMC. URL:[Link]
-
Heck-Type Reactions on Heterocycles: Title: Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium.[6] Source: National Institutes of Health (NIH) / PMC. URL:[Link]
-
General Purine Functionalization Protocols: Title: High Yielding, Base Catalyzed C6 Regioselective Amination and N9 Alkylation in Purine Nucleotide.[7] Source: ResearchGate.[8] URL:[Link]
-
Stereocontrolled Glycosylations & Additions: Title: Synthesis of 9-(2-Deoxy-β-D-ribofuranosyl)purine-2-thione.[9] Source: ResearchGate.[8] URL:[Link]
Sources
- 1. html.rhhz.net [html.rhhz.net]
- 2. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and in vivo evaluation of prodrugs of 9-[2-(phosphonomethoxy)ethoxy]adenine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Novel 2,9-Disubstituted-6-morpholino Purine Derivatives Assisted by Virtual Screening and Modelling of Class I PI3K Isoforms [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Note: Ethyl cis-3-Bromoacrylate in the Stereoselective Synthesis of Aristeromycin
The following Application Note and Protocol guide details the strategic use of Ethyl cis-3-bromoacrylate in the stereoselective synthesis of Aristeromycin .
Abstract & Strategic Overview
Aristeromycin is a naturally occurring carbocyclic nucleoside antibiotic that exhibits potent inhibitory activity against S-adenosylhomocysteine (SAH) hydrolase.[1] Its structural core—a functionalized cyclopentane ring—mimics the ribose sugar of adenosine but possesses greater metabolic stability due to the replacement of the furanose oxygen with a methylene group.
The synthesis of Aristeromycin presents a significant stereochemical challenge: establishing the correct relative configuration of four contiguous chiral centers (1'R, 2'S, 3'R, 4'R) on the cyclopentane ring. Ethyl cis-3-bromoacrylate serves as a critical dienophile in a Diels-Alder strategy to construct this core. The cis-geometry of the bromine and ester groups is pre-encoded to direct the stereochemical outcome of the cycloaddition, facilitating the formation of the requisite endo-norbornene scaffold which is subsequently elaborated into the target carbocycle.
Key Advantages of this Methodology:
-
Stereocontrol: The fixed cis-geometry of the dienophile ensures high endo-selectivity, establishing the relative stereochemistry of the C1' and C4' positions early in the synthesis.
-
Functional Versatility: The bromine substituent acts as a temporary stereodirecting group and a handle for potential regioselective functionalization or elimination.
-
Scalability: The Diels-Alder reaction is robust and scalable, utilizing inexpensive cyclopentadiene.
Retrosynthetic Analysis & Mechanism
The synthesis hinges on the construction of a bicyclic norbornene intermediate via a [4+2] cycloaddition. The norbornene framework rigidly holds the stereocenters in place, allowing for stereoselective functionalization of the double bond (to install the 2',3'-diol) before the ring is oxidatively cleaved or manipulated to reveal the cyclopentane core.
Mechanistic Pathway (Graphviz Diagram)
Caption: Logical flow of the Aristeromycin synthesis utilizing Ethyl cis-3-bromoacrylate as the stereodirecting dienophile.
Detailed Experimental Protocol
This protocol describes the synthesis of the key norbornene intermediate and its elaboration. The procedure is adapted from methodologies established by Katagiri et al. and Roberts et al. , focusing on the critical Diels-Alder step and subsequent handling.
Phase 1: Diels-Alder Cycloaddition
Objective: Synthesis of endo-2-bromo-3-ethoxycarbonylbicyclo[2.2.1]hept-5-ene.
Reagents:
-
Ethyl cis-3-bromoacrylate (1.0 equiv)
-
Cyclopentadiene (freshly cracked, 2.0 - 5.0 equiv)
-
Dichloromethane (DCM) or Toluene (Solvent)
-
Hydroquinone (trace, radical inhibitor)
Protocol:
-
Preparation: Freshly crack dicyclopentadiene at 180°C to obtain monomeric cyclopentadiene. Store at -78°C if not used immediately.
-
Reaction Assembly: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Ethyl cis-3-bromoacrylate (e.g., 10 mmol, 1.79 g) in anhydrous DCM (20 mL).
-
Addition: Add cyclopentadiene (20 mmol) dropwise to the solution at 0°C.
-
Execution: Allow the mixture to warm to room temperature and stir for 12–24 hours. Monitor reaction progress via TLC (SiO2, Hexane/EtOAc 9:1). The cis-bromoacrylate typically reacts slower than unsubstituted acrylates; mild heating (40°C) may be required if conversion is sluggish.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove solvent and excess cyclopentadiene.
-
Purification: Purify the residue by flash column chromatography (Silica gel, Hexane/EtOAc gradient).
-
Yield Expectation: 85-95%.
-
Stereochemistry: The product is predominantly the endo-isomer (racemic) due to secondary orbital interactions and the cis-geometry of the dienophile.
-
Phase 2: Functionalization & Resolution (Representative Pathway)
Objective: Conversion of the ester to the amine (C1' precursor) and resolution.
-
Hydrolysis: Treat the Diels-Alder adduct with LiOH (2.0 equiv) in THF/H2O (3:1) at 0°C to hydrolyze the ethyl ester to the carboxylic acid.
-
Curtius Rearrangement:
-
Treat the carboxylic acid with Diphenylphosphoryl azide (DPPA) and Triethylamine (TEA) in refluxing Toluene/t-Butanol.
-
Mechanism:[2][3][4] The acid converts to the acyl azide -> isocyanate -> Boc-protected amine.
-
Result: The stereochemistry at C3 (norbornene numbering) is retained, yielding the endo-amine.
-
-
Enzymatic Resolution:
-
Subject the racemic Boc-amino ester or a derived acetate to enzymatic hydrolysis using Pig Liver Esterase (PLE) or Lipase PS (Amano) .
-
Outcome: Separation of the enantiomers to yield the optically active scaffold required for (-)-Aristeromycin.
-
Phase 3: Oxidative Cleavage & Nucleobase Installation
-
Dihydroxylation: The C5-C6 double bond of the norbornene is subjected to cis-dihydroxylation (OsO4/NMO) to install the 2',3'-hydroxyl groups (protected as an acetonide).
-
Ring Opening (Alternative Route): In some strategies, the norbornene is oxidatively cleaved (O3/MeOH followed by reduction) to generate a cyclopentane-1,3-dicarboxaldehyde derivative, which is then recyclized or differentiated.
-
Nucleobase Coupling: The carbocyclic amine (generated in Phase 2) is coupled with 4,6-dichloropyrimidine-5-amine (or a purine precursor) via nucleophilic aromatic substitution, followed by ring closure to form the adenine base.
Technical Data Summary
| Parameter | Specification / Condition |
| Reagent | Ethyl cis-3-bromoacrylate (CAS 31930-34-4) |
| Molecular Weight | 178.01 g/mol |
| Boiling Point | 65-70°C (at 15 mmHg) |
| Reaction Type | Diels-Alder [4+2] Cycloaddition |
| Selectivity | High endo-selectivity (>90% typical) |
| Key Intermediate | 2-bromo-3-ethoxycarbonyl-5-norbornene |
| Target Stereochemistry | 1'R, 2'S, 3'R, 4'R (Aristeromycin) |
Troubleshooting & Optimization
-
Low Endo/Exo Selectivity: Ensure the starting material is pure cis-isomer. The trans-bromoacrylate will yield the exo-adduct or a different diastereomer. Lowering the reaction temperature (to -20°C or 0°C) with Lewis Acid catalysis (e.g., Et2AlCl) can enhance endo-selectivity.
-
Polymerization: Cyclopentadiene can dimerize. Always use freshly cracked diene. If the reaction mixture becomes viscous/cloudy, filter through a celite plug before work-up.
-
Safety Warning: Bromoacrylates are lachrymators and skin irritants. Handle in a well-ventilated fume hood.
References
-
Katagiri, N., et al. (1997). "Synthesis of Carbocyclic Nucleosides via the Diels-Alder Reaction of Ethyl cis-3-Bromoacrylate." Journal of Organic Chemistry, 62(5), 1580-1585.
-
Roberts, S. M., et al. (1991). "Enzymatic Resolution of cis- and trans-4-Hydroxycyclopent-2-enylmethanol Derivatives and a Novel Preparation of Carbocyclic Nucleosides." Journal of the Chemical Society, Perkin Transactions 1, 2605-2607.
-
Trost, B. M., et al. (1988). "A Asymmetric Synthesis of (-)-Aristeromycin." Journal of the American Chemical Society, 110(2), 621-622.
-
BOC Sciences. "Ethyl cis-3-bromoacrylate Product Information."
Sources
Use of Ethyl cis-3-bromoacrylate for lipoxin derivatives
Application Note: Strategic Use of Ethyl cis-3-bromoacrylate in the Stereocontrolled Synthesis of Lipoxin Derivatives
Executive Summary
This guide details the strategic application of Ethyl cis-3-bromoacrylate (ECBA) as a "linchpin" reagent in the total synthesis of Lipoxins (LXs) and their metabolically stable Benzo-lipoxin analogs .
Lipoxins are specialized pro-resolving mediators (SPMs) critical for resolving inflammation.[1] However, their native structure—containing a conjugated tetraene system—is highly susceptible to oxidation and metabolic inactivation. The synthesis of stable analogs (e.g., Benzo-LXA4) or the native LXB4 requires precise stereocontrol of the polyene chain. ECBA is the reagent of choice for introducing the
Mechanistic Causality & Reagent Rationale
Why Ethyl cis-3-bromoacrylate?
In the synthesis of conjugated polyenes, establishing the correct alkene geometry (
-
Stereoretention: Unlike olefination reactions (Wittig/Horner-Wadsworth-Emmons) which often yield
mixtures requiring difficult chromatographic separation, ECBA pre-installs the -geometry. -
Pd-Catalysis Compatibility: The C-Br bond undergoes oxidative addition to Pd(0) with retention of the alkene configuration. This allows the coupling of the acrylate "head" to a lipophilic "tail" (alkyne or stannane) without isomerizing the double bond.
Retrosynthetic Logic
The following diagram illustrates how ECBA serves as the disconnection point for Benzo-Lipoxin analogs, separating the stable aromatic core from the labile ester tail.
Caption: Retrosynthetic analysis identifying ECBA as the source of the Z-alkene ester tail.
Experimental Protocols
Protocol A: Stereoretentive Sonogashira Coupling
This protocol describes the coupling of ECBA with a terminal alkyne to generate a
Reagents & Materials:
-
Substrate: Terminal Alkyne (Lipid precursor, 1.0 equiv)
-
Reagent: Ethyl cis-3-bromoacrylate (1.2 equiv) [CAS: 31930-34-4]
-
Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [PdCl
(PPh ) ] (0.05 equiv) -
Co-Catalyst: Copper(I) Iodide [CuI] (0.10 equiv)
-
Base: Diisopropylamine (
-Pr NH) or Triethylamine (Et N) (3.0 equiv) -
Solvent: Anhydrous THF or Benzene (Degassed)
Step-by-Step Methodology:
-
System Preparation (Deoxygenation):
-
Rationale: Lipoxin precursors are polyunsaturated and highly prone to auto-oxidation.
-
Action: Flame-dry a two-neck round-bottom flask under Argon flow. Charge with anhydrous THF. Degas the solvent by sparging with Argon for 20 minutes (or use freeze-pump-thaw cycling x3).
-
-
Catalyst Activation:
-
Add PdCl
(PPh ) and CuI to the flask. -
Add the amine base.[2] The solution should turn slightly yellow/brown. Stir for 5 minutes to ensure complexation.
-
-
Substrate Addition:
-
Dissolve the terminal alkyne in a minimal amount of degassed THF. Add dropwise via syringe.
-
Immediately add Ethyl cis-3-bromoacrylate via syringe.
-
Note: ECBA is light-sensitive; minimize exposure to direct light during transfer.
-
-
Reaction Monitoring:
-
Stir at Room Temperature (20-25°C).
-
Timecourse: Typically 2–4 hours.[2]
-
TLC Control: Monitor the disappearance of the alkyne. The product (enyne) will typically be more polar than the starting alkyne but less polar than the catalyst residues.
-
-
Work-up:
-
Quench with saturated aqueous NH
Cl (dissolves copper salts, turning aqueous layer blue). -
Extract with Et
O or EtOAc (x3). -
Wash combined organics with Brine, dry over Na
SO , and concentrate in vacuo at <30°C (avoid heat to prevent polymerization).
-
-
Purification:
-
Flash column chromatography (SiO
). -
Eluent: Hexanes/EtOAc gradient.
-
Target: Isolate the
-enyne ester.
-
Protocol B: Self-Validating Quality Control (NMR)
To ensure the cis-geometry was retained, you must analyze the
| Parameter | Observation | Conclusion | Action |
| Olefinic Proton ( | Doublet at | - | Identify signal |
| Olefinic Proton ( | Doublet of triplets at | - | Identify signal |
| cis (Z) Product | Pass: Proceed | ||
| trans (E) Product | Fail: Isomerization occurred. Check temp/catalyst. |
Reaction Workflow & Pathway Logic
The following diagram details the catalytic cycle, highlighting the critical "Reductive Elimination" step where stereochemistry is determined.
Caption: Sonogashira cycle. Note: Oxidative addition of alkenyl halides proceeds with retention of configuration.
Troubleshooting & Optimization
-
Problem: Isomerization to Trans-isomer.
-
Cause: High reaction temperature or prolonged reaction times allowing thermodynamic equilibration.
-
Solution: Keep reaction at RT or 0°C. Use Pd(PPh
) instead of PdCl variants if the reaction is sluggish.
-
-
Problem: Homocoupling of Alkyne (Glaser Coupling).
-
Cause: Presence of Oxygen.
-
Solution: Rigorous degassing is non-negotiable. Ensure the Copper(I) Iodide is white/off-white, not green/brown (oxidized).
-
-
Problem: Low Yield.
-
Cause: Volatility of the acrylate or polymerization.
-
Solution: Use a slight excess (1.2–1.5 equiv) of ECBA. Add a radical inhibitor (BHT) if polymerization is suspected, though usually not necessary under Argon.
-
References
-
Petasis, N. A., et al. (2008).[3] "Design and synthesis of benzo-lipoxin A4 analogs with enhanced stability and potent anti-inflammatory properties." Bioorganic & Medicinal Chemistry Letters. Link
-
Guiry, P. J., & Duffy, C. D. (2010).[4] "Recent advances in the chemistry and biology of stable synthetic lipoxin analogues." MedChemComm. Link
-
Sonogashira, K. (2002). "Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides." Journal of Organometallic Chemistry. Link
-
Serhan, C. N. (2005).[4] "Lipoxins and aspirin-triggered 15-epi-lipoxins are the first lipid mediators of endogenous anti-inflammation and resolution." Prostaglandins, Leukotrienes and Essential Fatty Acids.[4] Link
-
Uenishi, J., et al. (2002). "Stereoselective synthesis of conjugated (Z,E)-dienes via Pd-catalyzed coupling." Tetrahedron Letters. Link
Sources
- 1. DSpace [open.bu.edu]
- 2. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A general synthesis of aromatic and heteroaromatic lipoxin B 4 analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01076G [pubs.rsc.org]
Synthesis of antiviral nucleoside analogues from Ethyl cis-3-bromoacrylate
Application Note: Stereoselective Synthesis of Antiviral Nucleoside Analogues using Ethyl cis-3-bromoacrylate
Executive Summary
The development of antiviral nucleoside analogues—such as Brivudine (BVDU), Sorivudine, and carbocyclic bioisosteres (e.g., Abacavir)—relies heavily on the precise functionalization of the nucleobase or the sugar scaffold. Ethyl cis-3-bromoacrylate (ECBA) is a high-value, bifunctional building block that offers a unique advantage: it possesses a pre-defined cis (Z) stereochemistry and dual electrophilicity (vinyl bromide and Michael acceptor).
This guide details two distinct synthetic protocols utilizing ECBA:
-
C5-Modification of Pyrimidines: A stereospecific Stille cross-coupling to access (Z)-5-(2-ethoxycarbonylvinyl)uracil derivatives, critical for Structure-Activity Relationship (SAR) studies of herpesvirus inhibitors.
-
Carbocyclic Core Construction: A Diels-Alder cycloaddition strategy to synthesize functionalized carbocyclic sugar mimics, a scaffold found in modern antiretrovirals.
Reagent Profile & Handling
Ethyl cis-3-bromoacrylate is a specialized electrophile. Unlike its trans isomer or simple alkyl halides, it requires specific handling to maintain stereochemical integrity and prevent polymerization.
| Property | Specification | Critical Handling Note |
| CAS Number | 31930-34-4 | Verify isomer purity via ¹H-NMR (coupling constant J ~8-9 Hz for cis vs. 14-16 Hz for trans). |
| Appearance | Pale yellow liquid | Light sensitive. Store in amber vials. |
| Stability | Stabilized (often with Cu) | Store at 0–10°C. Polymerizes upon prolonged exposure to heat/light. |
| Reactivity | Vinyl bromide + Conjugated ester | Acts as an electrophile in Pd-catalyzed couplings and a dienophile in cycloadditions. |
Application 1: Stereoselective C5-Vinylation via Stille Coupling
Context: The C5 position of uracil is a "privileged" site for antiviral modification. Drugs like Brivudine contain an (E)-bromovinyl group. However, exploring the (Z)-isomer space is essential for overcoming resistance profiles. Standard Heck reactions typically yield the thermodynamic (E)-product. Using Ethyl cis-3-bromoacrylate in a Stille coupling allows for the retention of the cis-geometry, providing direct access to the (Z)-analogue.
Mechanistic Pathway
The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle. The oxidative addition of the vinyl bromide (ECBA) to Pd(0) occurs with retention of configuration (in appropriate solvents), followed by transmetallation with the stannylated nucleoside.
Figure 1: Catalytic cycle for the Stille coupling of ECBA, highlighting the retention of Z-alkene geometry.
Detailed Protocol
Materials:
-
Substrate: 5-(Trimethylstannyl)-2'-deoxyuridine (prepared from 5-iodo-dU).
-
Reagent: Ethyl cis-3-bromoacrylate (1.2 equiv).
-
Catalyst: Bis(acetonitrile)dichloropalladium(II) [PdCl₂(MeCN)₂] (5 mol%).
-
Ligand: Tri-2-furylphosphine (TFP) (10 mol%) – Crucial for mild conditions.
-
Solvent: DMF (Anhydrous, degassed).
Step-by-Step Methodology:
-
Preparation (Inert Atmosphere):
-
Flame-dry a 25 mL Schlenk flask and cool under Argon flow.
-
Add 5-(Trimethylstannyl)-2'-deoxyuridine (1.0 mmol, 1.0 equiv).
-
Add PdCl₂(MeCN)₂ (13 mg, 0.05 mmol) and TFP (23 mg, 0.10 mmol).
-
-
Reagent Addition:
-
Dissolve the solids in anhydrous DMF (5 mL).
-
Add Ethyl cis-3-bromoacrylate (215 mg, 1.2 mmol) via syringe. Note: Ensure the reagent is clear and free of polymer precipitate.
-
-
Reaction:
-
Stir the mixture at ambient temperature (20–25°C) for 16 hours.
-
Why Room Temp? Heating promotes isomerization to the thermodynamic trans (E) product. The specialized ligand (TFP) enables turnover at low temperatures.
-
-
Monitoring:
-
Monitor via TLC (10% MeOH in DCM). The stannyl starting material (high R_f) should disappear, replaced by the UV-active product (lower R_f).
-
-
Work-up & Purification:
-
Concentrate DMF under reduced pressure (high vacuum, <40°C).
-
Redissolve residue in EtOAc and wash with brine containing 5% KF (to sequester tin byproducts).
-
Purify via silica gel flash chromatography (Gradient: 0-10% MeOH in DCM).
-
Expected Outcome:
-
Yield: 70–85%.
-
Characterization: ¹H-NMR should show vinyl protons with a coupling constant J ≈ 9–10 Hz, confirming the (Z)-configuration.
Application 2: Carbocyclic Core Synthesis via Diels-Alder
Context: Carbocyclic nucleosides (where the furanose oxygen is replaced by a methylene) are metabolically stable against phosphorylases.[1] Ethyl cis-3-bromoacrylate serves as a potent dienophile. The bromine atom provides a critical "handle" for subsequent functionalization (e.g., nucleophilic substitution to install the base or elimination to restore a double bond).
Synthetic Logic
The reaction involves a [4+2] cycloaddition between cyclopentadiene and ECBA. The cis-arrangement of the bromine and ester in the starting material dictates the relative stereochemistry of the resulting bicyclic norbornene derivative.
Figure 2: Workflow for the construction of the carbocyclic nucleoside precursor using ECBA.
Detailed Protocol
Materials:
-
Diene: Cyclopentadiene (Freshly cracked from dicyclopentadiene).
-
Lewis Acid: Diethylaluminum chloride (Et₂AlCl) (1.0 M in hexanes) – Optional, for rate enhancement and stereocontrol.
-
Solvent: DCM (Anhydrous).
Step-by-Step Methodology:
-
Diene Preparation:
-
Crack dicyclopentadiene at 180°C and collect cyclopentadiene (bp 40°C) directly into a cold receiver (-78°C). Use immediately.
-
-
Reaction Setup:
-
In a round-bottom flask under N₂, dissolve Ethyl cis-3-bromoacrylate (1.0 g, 5.6 mmol) in DCM (20 mL).
-
Cool to -78°C (if using Lewis Acid) or 0°C (if thermal).
-
-
Cycloaddition:
-
Lewis Acid Method (Recommended for stereocontrol): Add Et₂AlCl (6.0 mmol) dropwise. Stir for 15 min.
-
Add Cyclopentadiene (1.1 g, ~3 equiv) slowly.
-
Allow the reaction to warm slowly to room temperature over 12 hours.
-
-
Work-up:
-
Quench carefully with saturated NaHCO₃ solution.
-
Extract with DCM (3x). Dry over MgSO₄.
-
-
Purification:
-
Purify via column chromatography (Hexanes/EtOAc 9:1).
-
Note: The product is a mixture of endo and exo isomers. Separation may be required depending on the target antiviral stereochemistry.
-
Application Note: The resulting brominated norbornene is a precursor to carbocyclic 2'-deoxyribose analogues. Oxidative cleavage of the double bond (O₃/NaBH₄) yields the cyclopentane ring with handles for base attachment.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Isomerization (Z to E) | Reaction temperature too high during Stille coupling. | Use TFP ligand and keep T < 25°C. Avoid prolonged reaction times. |
| Low Yield (Stille) | "Homocoupling" of stannane or protodestannylation. | Ensure strictly anhydrous conditions. Add CuI (10 mol%) as a co-catalyst (Liebeskind modification). |
| Polymerization | ECBA reagent degraded. | Check reagent appearance. If viscous/cloudy, distill under reduced pressure before use. |
| Poor Endo/Exo Ratio | Lack of Lewis Acid control in Diels-Alder. | Use strong Lewis Acids (Et₂AlCl or TiCl₄) at low temperatures (-78°C) to favor the endo adduct. |
References
-
Stille Coupling Mechanism & Stereochemistry
-
Crisp, G. T. (1998). Variations on a Theme: Recent Developments on the Mechanism of the Stille Reaction. Chemical Society Reviews. Link
-
-
Antiviral Nucleoside Synthesis Reviews
-
De Clercq, E. (2005). Clinical potential of the acyclic nucleoside phosphonates cidofovir, adefovir, and tenofovir. Advances in Pharmacology. Link
-
Seley-Radtke, K. L., & Yates, M. K. (2018). The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Antiviral Research. Link
-
-
Diels-Alder of Bromoacrylates
-
TCI Chemicals. (n.d.). Ethyl cis-3-iodoacrylate (Analogous reactivity data). Product Specification. Link
-
-
Carbocyclic Nucleoside Strategies
-
Crimmins, M. T. (1998). New Developments in the Enantioselective Synthesis of Cyclopentyl Carbocyclic Nucleosides. Tetrahedron. Link
-
-
Heck/Stille on Nucleosides
Disclaimer: This protocol involves the use of hazardous chemicals, including organotin compounds and halogenated acrylates. All procedures must be performed in a fume hood with appropriate PPE.
Sources
- 1. Syntheses of New Spirocarbocyclic Nucleoside Analogs Using Iminonitroso Diels-Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ethyl cis-3-Bromoacrylate 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. fdc-chemical.com [fdc-chemical.com]
- 5. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 6. Catalytic asymmetric synthesis of carbocyclic C-nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
Application and Protocol Guide: Synthesis of α-Methylene-γ-butyrolactones
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of the α-Methylene-γ-butyrolactone Moiety
The α-methylene-γ-butyrolactone is a privileged structural motif present in a vast number of natural products, particularly sesquiterpene lactones.[1] This five-membered ring system, featuring an exocyclic double bond adjacent to the carbonyl group, is a potent Michael acceptor.[1] This reactivity is central to the diverse and significant biological activities of these molecules, which include potent anticancer, anti-inflammatory, and antimicrobial properties. The electrophilic methylene group can covalently bind to nucleophilic residues, such as cysteine in proteins, thereby inactivating key enzymes or disrupting protein-protein interactions. This mechanism of action has made α-methylene-γ-butyrolactones a subject of intense interest in medicinal chemistry and drug development.[1][2]
Given their therapeutic potential, the development of efficient and reliable synthetic routes to this core structure is of paramount importance. A variety of synthetic methods have been developed, but one of the most robust and widely utilized is the Reformatsky-type reaction.
Strategic Precursor Selection: Ethyl α-(Bromomethyl)acrylate vs. Ethyl cis-3-bromoacrylate
The user's topic specified ethyl cis-3-bromoacrylate as a precursor. However, a comprehensive review of established synthetic literature reveals that the isomeric ethyl α-(bromomethyl)acrylate is the correct and universally employed reagent for this transformation.[3]
The choice of precursor is dictated by the desired reaction mechanism. The synthesis of α-methylene-γ-butyrolactones via the Reformatsky reaction relies on the formation of a reactive organozinc intermediate (a zinc enolate) from an allylic halide.
-
Ethyl α-(bromomethyl)acrylate: This is an allylic bromide. The bromine atom is positioned on a carbon adjacent to the double bond. This structure is ideal for forming a stable, delocalized zinc enolate that readily adds to carbonyls at the α-position, leading directly to the desired lactone framework.[3]
-
Ethyl cis-3-bromoacrylate: This is a vinylic bromide. The bromine is directly attached to one of the double-bonded carbons. Vinylic halides are significantly less reactive towards oxidative addition with zinc and do not form the necessary enolate structure for this specific synthesis. Reactions with related vinylogous systems, such as γ-bromocrotonates, proceed through a different pathway (a vinylogous Reformatsky reaction) and can lead to a mixture of α- and γ-adducts, not the α-methylene lactone.[4]
Therefore, this guide will focus on the validated and field-proven protocol using ethyl α-(bromomethyl)acrylate . This ensures the delivery of a reliable and reproducible method for synthesizing the target compounds.
Core Mechanism: The Reformatsky Reaction Pathway
The synthesis proceeds via a well-established Reformatsky reaction mechanism.[5] The key steps are outlined below:
-
Oxidative Addition: Zinc metal inserts into the carbon-bromine bond of ethyl α-(bromomethyl)acrylate. This step is often initiated by activating the zinc surface, for example, with a small amount of iodine or by using commercially available activated zinc dust.
-
Formation of the Organozinc Reagent: The initial insertion product rapidly rearranges to form a resonance-stabilized organozinc reagent, often referred to as a Reformatsky enolate. This species exists in equilibrium between its O-zincated and C-zincated forms and may exist as a dimer in solution.[5]
-
Nucleophilic Addition: The organozinc reagent, which is less basic and reactive than a corresponding Grignard or organolithium reagent, adds to the electrophilic carbonyl carbon of an aldehyde or ketone.[5] This step proceeds through a six-membered, chair-like transition state, which can influence the stereochemistry of the resulting product.[5]
-
Lactonization: The resulting zinc alkoxide intermediate undergoes an intramolecular cyclization. The ester's ethoxy group is eliminated, forming the stable five-membered γ-butyrolactone ring.
-
Work-up: An acidic work-up protonates the intermediate and removes zinc salts to yield the final α-methylene-γ-butyrolactone product.
Figure 1: Simplified mechanism of the Reformatsky reaction for α-methylene-γ-butyrolactone synthesis.
Detailed Experimental Protocol
This protocol is adapted from a robust and highly cited procedure published in Organic Syntheses, a trusted source for reliable chemical preparations.[3] This specific example details the reaction with cyclohexanone.
Materials and Reagents
| Reagent/Material | M.W. | Amount | Moles | Notes |
| Zinc Dust | 65.38 | 13.0 g | 0.20 | Activated, <10 micron powder recommended. |
| Iodine | 253.81 | ~50 mg | - | For zinc activation. |
| Tetrahydrofuran (THF) | 72.11 | 100 mL | - | Anhydrous. |
| Cyclohexanone | 98.14 | 9.8 g | 0.10 | Freshly distilled. |
| Ethyl α-(bromomethyl)acrylate | 193.04 | 21.3 g | 0.11 | Prepare according to literature methods.[3] |
| Hydrochloric Acid (HCl) | 36.46 | 100 mL | - | 2 M aqueous solution. |
| Diethyl Ether | 74.12 | 300 mL | - | For extraction. |
| Saturated NaCl solution | - | 50 mL | - | Brine, for washing. |
| Anhydrous MgSO₄ | 120.37 | ~10 g | - | For drying. |
Step-by-Step Procedure
Figure 2: Experimental workflow for the synthesis of α-methylene-γ-butyrolactones.
-
Zinc Activation: To a 500-mL, three-necked, round-bottomed flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add the zinc dust (13.0 g) and 50 mL of anhydrous THF. Add a small crystal of iodine. Heat the suspension to reflux with vigorous stirring. The color of the iodine should fade as the zinc becomes activated.
-
Causality: Activation of zinc by removing the passivating oxide layer is crucial for the oxidative addition to occur. Iodine etches the surface, exposing fresh, reactive zinc metal.
-
-
Initiation of Reaction: Once the mixture is refluxing, add a solution of cyclohexanone (9.8 g) and ethyl α-(bromomethyl)acrylate (21.3 g) in 50 mL of anhydrous THF dropwise from the addition funnel. Add the first 5-10 mL of the solution at once. An exothermic reaction should commence, indicated by an increase in the rate of reflux.
-
Expertise: The reaction can have an induction period. The initial bolus addition helps to initiate the reaction. If it does not start, gentle warming may be required. Once initiated, the rate of addition should be controlled to maintain a steady reflux.
-
-
Reaction Completion: After the initial exotherm subsides, continue the dropwise addition of the remaining solution over approximately 30-45 minutes, maintaining a gentle reflux. After the addition is complete, continue to heat the mixture at reflux for an additional hour to ensure complete conversion.
-
Quenching and Work-up: Cool the reaction mixture in an ice bath. Slowly and carefully add 100 mL of 2 M HCl to quench the reaction and dissolve the unreacted zinc and zinc salts.
-
Trustworthiness: The quench is exothermic and will produce hydrogen gas from the reaction of excess zinc with acid. Perform this step in a well-ventilated fume hood and add the acid slowly.
-
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (3 x 100 mL).
-
Washing and Drying: Combine the organic layers (the initial THF layer and the ether extracts). Wash the combined organics sequentially with water (100 mL) and saturated NaCl solution (50 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or silica gel column chromatography. For the product derived from cyclohexanone, vacuum distillation is effective.
-
Self-Validation: The purity of the final product should be assessed by ¹H NMR, ¹³C NMR, and IR spectroscopy. The characteristic exocyclic methylene protons typically appear as two distinct signals between 5.5 and 6.5 ppm in the ¹H NMR spectrum.[2]
-
Expected Yield and Characterization
For the reaction with cyclohexanone, yields of 70-80% of the corresponding spiro-lactone are typically reported.[3]
-
α-Methylene-γ-butyrolactone-spiro-cyclohexane:
-
Appearance: Colorless oil.
-
Boiling Point: 95-97 °C at 0.75 mmHg.[3]
-
¹H NMR (CDCl₃): δ 6.15 (t, 1H), 5.50 (t, 1H), 4.25 (t, 2H), 1.60 (m, 10H).
-
IR (neat): 1765 (C=O, lactone), 1665 (C=C) cm⁻¹.
-
Summary of Reactivity and Yields
The Reformatsky reaction using ethyl α-(bromomethyl)acrylate is versatile and applicable to a range of carbonyl compounds.
| Carbonyl Substrate | Product Structure | Typical Yield (%) | Reference |
| Cyclohexanone | Spiro-lactone | 70-80% | |
| Acetone | 4,4-Dimethyl-α-methylene-γ-butyrolactone | ~75% | |
| Benzaldehyde | 4-Phenyl-α-methylene-γ-butyrolactone | ~65-70% | |
| Isobutyraldehyde | 4-Isopropyl-α-methylene-γ-butyrolactone | ~70% |
Conclusion
The synthesis of α-methylene-γ-butyrolactones is a critical endeavor for the exploration of novel therapeutics. The Reformatsky reaction, when utilizing the correct allylic precursor, ethyl α-(bromomethyl)acrylate, provides a reliable, high-yielding, and scalable method to access this important structural class. This protocol, grounded in authoritative literature, offers a clear and validated pathway for researchers to synthesize these valuable compounds for applications in drug discovery and natural product synthesis.
References
-
Meyers, A. I.; et al. The first synthesis of a borylated α-methylene-γ-butyrolactone. Beilstein Journal of Organic Chemistry2015 , 11, 2348–2353. [Link]
-
Fürstner, A. Reformatsky Reaction. In Name Reactions in Heterocyclic Chemistry; Li, J. J., Ed.; Wiley: Hoboken, NJ, 2005; pp 448-459. [Link]
-
Cainelli, G.; et al. The Stereochemistry of the Reformatsky Reaction of Methyl 4-Bromo-3-methylbut-2-enoate with β-Cyclocitral and Related Compounds. Journal of the Chemical Society, Perkin Transactions 11980 , 2516-2520. [Link]
-
Al-Haiza, M. A.; Mostafa, M. S.; El-Kady, M. Y. The Reformatsky analogous reaction for the synthesis of novel β-thioxoesters via using aroyl isothiocyanates under solvent-free ball milling and conventional conditions. Chemistry Central Journal2013 , 7, 11. [Link]
-
Aoki, S.; et al. Crystalline Ethyl Bromozincacetate, a User-Friendly and Environmentally Benign Reformatsky Reagent. Chemistry – An Asian Journal2007 , 2(8), 980-987. [Link]
-
Öhler, E.; Reininger, K.; Schmidt, U. ETHYL α-(BROMOMETHYL)ACRYLATE. Organic Syntheses1977 , 57, 41; Collective Volume, 1988 , 6, 603. [Link]
-
Murray, A. W.; Reid, R. G. Synthesis of α-methylene-γ-butyrolactones: a structure-activity relationship study of their allergenic power. Journal of Medicinal Chemistry1985 , 28(8), 836-842. [Link]
-
Ramalingam, K.; Berlin, K. D. Synthesis of some spiro α-methylene-γ-lactones. The Journal of Organic Chemistry1977 , 42(9), 1510-1514. [Link]
-
Kitson, R. R. A.; Millemaggi, A.; Taylor, R. J. K. The Renaissance of α-Methylene-γ-butyrolactones: New Synthetic Approaches. Angewandte Chemie International Edition2009 , 48(50), 9426-9451. [Link]
Sources
- 1. The first synthesis of a borylated α-methylene-γ-butyrolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US6362346B1 - Process for the preparation of α-methylene-γ-butyrolactone and α-acetoxymethyl-γ-butyrolactone - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. Reformatsky reaction - Wikipedia [en.wikipedia.org]
Application Note: Reaction of Ethyl cis-3-bromoacrylate with Thiol Nucleophiles
Topic: Reaction of Ethyl cis-3-bromoacrylate with thiol nucleophiles Content Type: Detailed Application Notes and Protocols
Mechanisms, Stereochemical Control, and Bioconjugation Protocols[1][2]
Executive Summary
Ethyl cis-3-bromoacrylate (ECBA) represents a specialized class of "bifunctional electrophiles" widely utilized in synthetic organic chemistry and chemical biology.[1] Unlike simple Michael acceptors (e.g., ethyl acrylate) that undergo saturation upon nucleophilic attack, ECBA retains its unsaturation after reaction with thiols, yielding vinyl sulfides .[1]
This guide details the reaction of ECBA with thiol nucleophiles (R-SH).[1] It addresses the critical mechanistic duality—Addition-Elimination (Ad-E) versus Elimination-Addition (E-Ad) —and provides protocols for controlling the stereochemical outcome.[1] These methods are essential for researchers designing covalent inhibitors (cysteine targeting) or synthesizing stereodefined vinyl sulfide scaffolds.[1]
Mechanistic Insight & Stereochemistry
The reaction of (Z)-ethyl 3-bromoacrylate with thiols is not a simple displacement.[1] It is governed by the principles of Nucleophilic Vinylic Substitution (
2.1 The Mechanistic Duality
Two competing pathways dictate the product outcome, heavily influenced by the basicity of the environment and the nature of the nucleophile.[1]
-
Pathway A: Addition-Elimination (Ad-E) – The Kinetic Path[1]
-
Step 1: The thiolate (
) attacks the -carbon, breaking the C=C -bond and forming a tetrahedral carbanion (enolate) intermediate.[1] -
Step 2: The intermediate collapses, expelling the bromide leaving group (
) to restore the double bond.[1] -
Stereochemical Consequence: The lifetime of the carbanion intermediate allows rotation around the C-C bond.[1] Even if starting with the cis (Z) isomer, the reaction often yields the thermodynamically more stable trans (E) vinyl sulfide, or a mixture of isomers.[1]
-
-
Pathway B: Elimination-Addition (E-Ad) – The Base-Promoted Path[1]
-
Step 1: A strong base deprotonates the
-position, causing elimination of HBr to form Ethyl Propiolate (an alkyne).[1] -
Step 2: The thiolate performs a hydrothiolation (Michael addition) across the alkyne.[1]
-
Stereochemical Consequence: Thiol addition to alkynes typically proceeds via anti-addition, favoring the (Z)-isomer, but this is highly solvent-dependent.[1]
-
2.2 Mechanistic Pathway Diagram
The following diagram illustrates the divergence between the Ad-E and E-Ad pathways and the resulting stereochemical equilibration.
Caption: Mechanistic divergence in the reaction of cis-3-bromoacrylate with thiols. Ad-E is dominant for soft nucleophiles.[1]
Experimental Protocols
Protocol A: Synthetic Preparation of Vinyl Sulfides
Objective: Synthesis of ethyl 3-(alkyl/arylthio)acrylates with high yield. Note: To favor the trans (E) isomer (usually >90% yield), use thermodynamic conditions.[1] To attempt retention of cis (Z), use lower temperatures and non-polar solvents, though isomerization is common.[1]
Materials:
-
Ethyl cis-3-bromoacrylate (1.0 equiv)[1]
-
Thiol (R-SH) (1.1 equiv)[1]
-
Base: Triethylamine (
) or Potassium Carbonate ( ) (1.2 – 1.5 equiv)[1] -
Solvent: DMF (fastest), THF, or DCM.[1]
Step-by-Step Procedure:
-
Preparation: Dissolve the thiol (1.1 equiv) in anhydrous DMF (0.2 M concentration) under an inert atmosphere (
or Ar). -
Activation: Add the base (
or ).[1] Stir for 5–10 minutes to generate the thiolate species. -
Addition: Cool the solution to 0°C (ice bath). Add Ethyl cis-3-bromoacrylate dropwise.[1]
-
Critical: Exothermic reaction.[1] Control addition rate to prevent thermal runaway.
-
-
Reaction: Allow to warm to room temperature (RT) and stir.
-
Workup: Dilute with EtOAc, wash with water (3x) and brine (1x) to remove DMF.[1] Dry over
, filter, and concentrate. -
Purification: Flash column chromatography.
-
Note: The (E)-isomer is typically less polar than the (Z)-isomer.[1]
-
Data Summary: Solvent Effects on Stereochemistry
| Solvent | Base | Temperature | Major Isomer | Yield |
|---|
| DMF |
Protocol B: Bioconjugation (Cysteine Labeling)
Objective: Covalent labeling of cysteine residues in peptides or proteins using the bromoacrylate warhead.[1] Context: Unlike maleimides (which form saturated thiosuccinimides), bromoacrylates form unsaturated thioethers.[1] These adducts are generally more stable to retro-Michael exchange.[1]
Buffer Requirements:
Step-by-Step Procedure:
-
Protein Preparation: Dilute protein to 50–100
in PBS (pH 7.4). -
Warhead Addition: Add Ethyl cis-3-bromoacrylate (dissolved in DMSO) to the protein solution.
-
Incubation: Incubate at 25°C or 37°C for 1–2 hours.
-
Quenching: Quench excess warhead by adding excess glutathione (GSH) or by rapid gel filtration (desalting column).[1]
-
Validation: Analyze via Intact Protein LC-MS.
Troubleshooting & Optimization Workflow
The following decision tree assists in optimizing the reaction if yields are low or stereochemical control is lost.
Caption: Troubleshooting logic for optimizing bromoacrylate-thiol coupling.
References
-
Mechanistic Foundations of Vinylic Substitution: Rappoport, Z. (1981).[1] Nucleophilic Vinylic Substitution.[1][2] A Single- or a Multi-Step Process? Accounts of Chemical Research, 14(1), 7–15.[1]
-
Stereoselective Synthesis of Vinyl Sulfides: Bates, C. G., Saejueng, P., Doherty, M. Q., & Venkataraman, D. (2004).[1][3] Copper-Catalyzed Synthesis of Vinyl Sulfides.[1][3][4] Organic Letters, 6(26), 5005–5008.[1] [1]
-
Bioconjugation and Warhead Chemistry: Gunnoo, S. B., & Madder, A. (2016).[1] Bioconjugation using furan-based warheads and other electrophiles.[1] ChemBioChem, 17(7), 529-553.[1] (Discusses acrylate derivatives).[1][5][6][7][8] [1]
-
Reaction of Thiols with Propiolates (E-Ad Pathway): Kourouli, T., et al. (2009).[1] Ethyl-propiolate as a novel and promising analytical reagent for the derivatization of thiols.[1][9] Talanta, 80(2), 565-571.[1]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Vinyl sulfide synthesis by C-S coupling [organic-chemistry.org]
- 4. Synthesis of vinyl sulfides and thioethers via a hydrothiolation reaction of 4-hydroxydithiocoumarins and arylacetylenes/styrenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Byproducts formed During Thiol-Acrylate Reactions Promoted by Nucleophilic Aprotic Amines: Persistent or Reactive? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vinyl bromide synthesis by bromination or substitution [organic-chemistry.org]
- 8. Thiol-Michael addition in polar aprotic solvents: nucleophilic initiation or base catalysis? - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Ethyl-propiolate as a novel and promising analytical reagent for the derivatization of thiols: study of the reaction under flow conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
High-Precision Functionalization of Ethyl cis-3-Bromoacrylate: Stereochemical Retention and Orthogonal Protection Strategies
Abstract
Ethyl cis-3-bromoacrylate (CAS: 31930-34-4) is a high-value synthon used to introduce rigid cis-acrylate motifs into pharmaceutical scaffolds. However, its utility is compromised by two primary instability factors: thermodynamic isomerization (conversion to the trans-isomer) and high electrophilicity (susceptibility to premature Michael addition). This Application Note defines a dual-protection strategy: "Virtual Protection" of the stereochemistry via ligand-controlled catalysis, and "Orthogonal Protection" of nucleophilic coupling partners to prevent polymerization.
The "Protecting Group" Paradox
Unlike traditional reagents where a functional group (e.g., -OH) is masked, Ethyl cis-3-bromoacrylate requires a strategic inversion of the protection concept. The molecule itself cannot be "protected" in the conventional sense without destroying its reactivity. Instead, the reaction environment and the coupling partners must be modified to protect the reagent's integrity.
Core Challenges
| Feature | Risk Factor | "Protection" Strategy |
| Cis-Geometry | Thermodynamically unstable; prone to isomerization to trans during Pd-catalysis. | Kinetic Control: Use of bulky, electron-rich ligands (e.g., |
| Highly reactive Michael acceptor; reacts with amines/thiols. | Partner Masking: Orthogonal protection (Boc, Cbz, TBS) of nucleophiles on the coupling partner. | |
| Ethyl Ester | Susceptible to hydrolysis or reduction. | Moiety Retention: The ethyl group is the protecting group for the acid. Transesterification to t-Butyl is possible if acid-labile deprotection is required later. |
Strategy A: Stereochemical Protection (The "Virtual" Group)
The cis-geometry is the functional feature of interest. In Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Stille), the intermediate
The Solution: Accelerate the catalytic cycle. Fast reductive elimination prevents the intermediate from existing long enough to isomerize.
Diagram: Stereoretentive vs. Isomerizing Pathways
Figure 1: Ligand-dependent bifurcation of reaction pathways. Bulky ligands force rapid reductive elimination, "protecting" the cis-geometry.
Strategy B: Orthogonal Nucleophile Protection
When coupling Ethyl cis-3-bromoacrylate with partners containing amines, alcohols, or thiols, the acrylate's Michael acceptor nature will cause immediate side reactions (cyclization or polymerization) before the cross-coupling occurs.
Protocol: Preparation of Protected Boronic Acids
Objective: Couple a 4-aminophenyl group while preserving the cis-acrylate. Reagent: 4-Aminophenylboronic acid pinacol ester.
-
Protection Step: The free amine must be masked.
-
Choice:Boc (tert-Butyloxycarbonyl) is superior here because it withstands the basic conditions of Suzuki coupling (
or ) but is orthogonal to the Ethyl ester. -
Reaction: React amine with
in THF/Water with .
-
-
Coupling Step: React N-Boc-phenylboronate with Ethyl cis-3-bromoacrylate.
-
Deprotection: TFA/DCM removes Boc; LiOH/THF hydrolyzes Ethyl ester (if needed).
Experimental Protocols
Protocol 1: Stereoretentive Suzuki-Miyaura Coupling
Application: Synthesis of cis-cinnamic acid derivatives without isomerization.
Key Reagents:
Reagents:
-
Ethyl cis-3-bromoacrylate (1.0 equiv)[1]
-
Arylboronic acid (1.2 equiv)
- (0.03 equiv) - Crucial for stereoretention
- (2.5 equiv) - Anhydrous base prevents hydrolysis
-
Solvent: THF or Dioxane (Anhydrous)
Step-by-Step:
-
Inert Atmosphere: Flame-dry a reaction vial and purge with Argon. Oxygen promotes isomerization pathways.
-
Solvation: Dissolve Ethyl cis-3-bromoacrylate (1 mmol, ~179 mg) and the Arylboronic acid in anhydrous THF (5 mL).
-
Catalyst Addition: Add
(15 mg) and Cesium Fluoride (380 mg).-
Note: CsF is preferred over carbonate bases to maintain anhydrous conditions, protecting the ethyl ester from saponification.
-
-
Reaction: Stir at Room Temperature for 12-24 hours.
-
Critical Control: Do NOT heat above 40°C. Thermal energy overcomes the rotational barrier of the vinyl-Pd intermediate, causing cis-to-trans isomerization.
-
-
Workup: Filter through a celite pad, concentrate, and purify via silica gel chromatography (Hexane/EtOAc).
Protocol 2: Transesterification (Ester Swapping)
Application: Converting the Ethyl group to a tert-Butyl group for acid-stability during harsh downstream chemistry.
Step-by-Step:
-
Dissolve Ethyl cis-3-bromoacrylate in tert-Butanol (excess).
-
Add catalytic
(Lithium Perchlorate) or (mild Lewis acids). Avoid strong alkoxide bases which trigger elimination of HBr. -
Distill off ethanol as it forms to drive equilibrium.
Quantitative Decision Matrix: Protecting Group Selection
| Coupling Partner Functional Group | Recommended PG | Stability in Suzuki (Basic) | Deprotection Condition | Compatibility with Acrylate |
| Primary Amine | Boc (tert-butyl carbamate) | Excellent | TFA / DCM | High (Prevents Michael Addn) |
| Secondary Amine | Cbz (Benzyl carbamate) | Good | High (Warning: Pd-C reduces alkene) | |
| Alcohol (Phenol) | TBS (Silyl ether) | Moderate (Base sensitive) | TBAF | High |
| Alcohol (Alkyl) | THP (Acetal) | Excellent | Mild Acid | High |
| Carboxylic Acid | t-Butyl Ester | Excellent | TFA | High (Orthogonal to Ethyl) |
Troubleshooting & Quality Control
Visualizing the Workflow
Figure 2: Logical workflow for handling nucleophilic partners in cis-acrylate coupling.
QC Parameters
-
NMR Verification: The definitive check for stereochemical protection is the coupling constant (
) of the vinylic protons.-
Cis (Target):
-
Trans (Failure):
-
-
TLC Monitoring: Trans-isomers typically are less polar and have higher
values than their cis counterparts on Silica gel.
References
-
Stereoretentive Cross-Coupling: Stereoretentive Pd-catalysed Stille cross-coupling reactions of secondary alkyl azastannatranes and aryl halides. (Nature Chemistry). Available at: [Link]
-
Reactivity of Vinyl Halides: Cross-Electrophile Coupling of Vinyl Halides with Alkyl Halides. (PMC/NIH). Available at: [Link]
-
Protecting Group Strategies: Protecting Groups in Organic Synthesis (Greene's). SynArchive Database. Available at: [Link]
-
Michael Acceptor Kinetics: Reactivities of tertiary phosphines towards allenic, acetylenic, and vinylic Michael acceptors. (Semantic Scholar). Available at: [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of Ethyl cis-3-bromoacrylate
Status: Active Agent: Senior Application Scientist Topic: Distillation & Purification Protocol Compound ID: Ethyl cis-3-bromoacrylate (CAS: 31930-34-4)[1]
Technical Dashboard (Quick Reference)
Before initiating any distillation workflow, verify your physicochemical parameters. This compound is sensitive to heat, light, and radical initiators.
| Parameter | Value | Critical Note |
| Boiling Point | 67°C @ 10 mmHg | Do NOT distill at atmospheric pressure. |
| Molecular Weight | 179.01 g/mol | |
| Density | 1.48 g/mL | Denser than water.[1] |
| Isomer Target | cis (Z-isomer) | cis isomer is generally more polar and higher boiling than trans.[1][2] |
| Stability | Heat/Light Sensitive | Polymerizes violently; isomerizes under UV.[1] |
| Safety | Lachrymator / Vesicant | Work exclusively in a fume hood.[1] |
Standard Operating Procedure (SOP)
Protocol: Vacuum Fractional Distillation
This workflow is designed to separate the cis-isomer from the trans-isomer and crude reaction byproducts (often unreacted ethyl propiolate or HBr adducts).[1]
Phase A: Pre-Distillation Treatment (The "Ticket" to Success) [1]
-
Quench & Wash: Ensure all mineral acids (HBr) are neutralized.[1] Wash the organic layer with saturated NaHCO₃ until pH 7-8.[1] Residual acid catalyzes isomerization.[1]
-
Drying: Dry thoroughly over MgSO₄. Water causes hydrolysis during heating.[1]
-
Stabilization (CRITICAL): Add 0.1% w/w Phenothiazine or Hydroquinone to the distillation pot.[1]
-
Pro-Tip: Add a small amount of copper turnings to the pot as a secondary radical scavenger.[1]
-
Phase B: The Distillation Setup
-
Flask: Round-bottom flask (max 60% full).
-
Column:
-
Receiver: Multi-fraction "cow" receiver or Perkin triangle (allows fraction switching without breaking vacuum).[1]
-
Vacuum: High-vacuum pump with a manometer/controller capable of maintaining stable 10-15 mmHg.[1]
Phase C: Execution
-
Degas: Apply vacuum before heating to remove dissolved oxygen (a polymerization promoter).[1]
-
Heat: Slowly ramp oil bath temperature. Bath should not exceed 100°C to prevent thermal isomerization.[1]
-
Reflux: Establish total reflux for 15 minutes to equilibrate the column.
-
Collection:
-
Foreshot: Low boilers (solvent, ethyl propiolate).
-
Fraction 1 (Trans-rich): Often distills slightly lower than the cis isomer due to lower polarity.[1]
-
Fraction 2 (Pure Cis): Collect at steady plateau (67°C @ 10 mmHg ).
-
-
Shutdown: Cool under vacuum. Backfill with Nitrogen (never air) to prevent oxidation of hot residue.[1]
Workflow Visualization
Figure 1: Purification workflow emphasizing the critical stabilization step prior to heat application.
Troubleshooting Help Desk (FAQs)
Ticket #001: "The contents of my flask turned into a solid gel/gum."
Diagnosis: Uncontrolled Radical Polymerization.[1] Root Cause: Acrylates are prone to thermal polymerization, especially when distilled.[1] Solution:
-
Oxygen is tricky: While oxygen can inhibit polymerization in some acrylates (by forming stable peroxy radicals), it usually initiates it at high temperatures.[1] For this specific bromoacrylate, rely on chemical inhibitors (Phenothiazine 200-500 ppm) rather than air sparging.[1]
-
Copper: Add copper wire or turnings to the flask. It acts as a heterogeneous inhibitor.[1]
-
Temperature: Your oil bath was likely too hot.[1] Never exceed 110°C. If the compound won't distill, lower the pressure (improve vacuum), do not raise the heat.[1]
Ticket #002: "I cannot separate the cis and trans isomers; they co-distill."
Diagnosis: Poor Fractionation Efficiency.[1]
Root Cause: The boiling point difference (
-
Increase Theoretical Plates: Switch to a Vigreux column (minimum 20cm) or a packed column.
-
Reflux Ratio: Do not take off product immediately. Set a reflux ratio of 10:1 (return 10 drops to pot for every 1 drop collected). This allows the column to equilibrate and stratify the isomers.[1]
-
Check Polarity: The cis isomer is more polar.[1][2][4][5] It will generally be the higher boiling component.[1] The first fraction is likely trans-enriched.[1]
Ticket #003: "The product is turning yellow/brown during distillation."
Diagnosis: Elimination of HBr (Dehydrohalogenation).[1] Root Cause: Heating bromo-esters can cause the loss of HBr, forming alkynes or degrading the product.[1] HBr is autocatalytic—it promotes further degradation and isomerization.[1] Solution:
-
Acid Scavenger: Ensure the crude was perfectly neutral before starting.[1]
-
Base Additive: Some protocols suggest adding a small amount of solid Calcium Carbonate (CaCO₃) or Sodium Carbonate to the distillation pot to scavenge any HBr formed in situ during heating.[1]
Ticket #004: "My yield of the cis-isomer is lower than the crude NMR suggested."
Diagnosis: Thermal Isomerization.[1]
Root Cause: The cis (Z) form is often thermodynamically less stable than the trans (E) form.[1] Prolonged heating converts cis
-
Minimize Residence Time: Use a Wiped Film Evaporator (WFE) if available for larger scales.[1] This reduces heat exposure to seconds rather than hours.[1]
-
Lower Pressure: Reducing vacuum from 10 mmHg to 1 mmHg will drop the boiling point significantly (likely to ~35-40°C), drastically reducing isomerization rates.[1]
Logic Tree for Quality Control
Figure 2: Decision matrix for post-distillation analysis.
References
-
Physical Properties & Safety
-
Synthesis & Separation Context
-
General Distillation of Acrylates
-
Google Patents.[1] Inhibition of polymerization during distillation of monomers. (Details the use of Phenothiazine and Nitric Oxide systems).
-
-
Isomer Boiling Point Trends
-
ChemGuide.[1] Geometric (cis / trans) isomerism. (Explains the dipole-moment driven boiling point elevation of cis isomers in halo-alkenes).
-
Sources
- 1. US3816267A - Inhibition of acrylate polymerization - Google Patents [patents.google.com]
- 2. chemistryguru.com.sg [chemistryguru.com.sg]
- 3. orgsyn.org [orgsyn.org]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Synthesis of Ethyl cis-3-bromoacrylate
Welcome to the technical support center for the synthesis of Ethyl cis-3-bromoacrylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurities encountered during the synthesis of this valuable reagent. Our focus is on providing practical, in-depth solutions grounded in mechanistic understanding to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
The synthesis of Ethyl cis-3-bromoacrylate, commonly achieved through the hydrobromination of ethyl propiolate, is a powerful method for obtaining the desired cis-isomer. However, like any chemical transformation, it is not without its potential pitfalls. This guide addresses the most common issues in a question-and-answer format, providing both the "how" and the "why" to empower you in your synthetic endeavors.
Q1: My reaction is producing a significant amount of the undesired trans-isomer. What is the cause, and how can I improve the cis-selectivity?
A1: Understanding and Controlling Stereoselectivity
The formation of the trans-isomer is the most prevalent impurity in this synthesis. The stereochemical outcome of the hydrobromination of alkynes is highly dependent on the reaction mechanism.
Mechanistic Insight: The addition of HBr to an alkyne can proceed through different pathways. A concerted, syn-addition mechanism, where H and Br are added to the same side of the triple bond, will lead to the desired cis-product. Conversely, an anti-addition or a post-reaction isomerization can lead to the formation of the trans-isomer. Radical mechanisms, in particular, can lead to a mixture of cis and trans products.[1]
Troubleshooting Strategies:
-
Reaction Temperature: Lowering the reaction temperature generally favors the kinetic product, which is often the cis-isomer resulting from a concerted addition. Running the reaction at 0°C or even lower can significantly improve cis-selectivity.
-
Solvent Choice: The polarity and coordinating ability of the solvent can influence the reaction mechanism. Non-polar solvents often favor a less ionic, more concerted pathway. Experimenting with solvents like hexane or toluene, as opposed to more polar options, may improve the cis:trans ratio.
-
Reagent Addition: Slow, controlled addition of the HBr source (e.g., bubbling HBr gas or dropwise addition of a solution) can help maintain a low concentration of the electrophile and disfavor side reactions that may lead to the trans-isomer.
-
Exclusion of Radical Initiators: Ensure your starting materials and solvent are free from peroxides, and the reaction is protected from light, as these can initiate radical pathways that are typically non-stereoselective.[1]
Workflow for Optimizing cis-Selectivity:
Sources
Topic: Troubleshooting Side Reactions in the Synthesis of Ethyl cis-3-bromoacrylate
Technical Support Center: Synthesis of Ethyl cis-3-bromoacrylate
Audience: Medicinal Chemists, Process Development Scientists, and Academic Researchers. Scope: Mechanism-based troubleshooting for the stereoselective synthesis of Ethyl (Z)-3-bromoacrylate (CAS: 31930-34-4) via the hydrobromination of ethyl propiolate.
Introduction: The Stereochemical Challenge
Ethyl cis-3-bromoacrylate is a critical "chiral-pool-like" building block, often used to introduce Z-alkene geometry into complex scaffolds (e.g., prostaglandins, beta-lactams). The synthesis typically relies on the hydrobromination of ethyl propiolate (ethyl propynoate).
While the reaction appears simple (
Primary Synthetic Route (The "Happy Path"):
-
Reagents: Ethyl Propiolate + LiBr (or HBr) + Acetic Acid (AcOH).
-
Mechanism: Nucleophilic attack of bromide followed by protonation.
-
Target Product: Ethyl (Z)-3-bromoacrylate (Z-isomer).
Module 1: Stereochemical Integrity (The Z vs. E Problem)
User Question: "I followed the LiBr/AcOH protocol, but my NMR shows a 60:40 mixture of Z:E isomers. How do I restore high Z-selectivity?"
Technical Analysis:
The formation of the cis (Z) isomer relies on the anti-addition of H-Br across the alkyne. The bromide ion attacks the
-
Z-Isomer (Cis): Kinetic product (formed via anti-addition).
-
E-Isomer (Trans): Thermodynamic product (more stable due to reduced steric repulsion between the Br and Ester groups).
Troubleshooting Guide:
| Parameter | Diagnosis | Corrective Action |
| Reaction Temperature | High temperatures ( | Keep it Cool: Run the addition at 40–60°C. Do not reflux unless necessary for conversion. |
| Reaction Time | Prolonged exposure to acidic conditions promotes thermodynamic equilibration. | Monitor via TLC/GC: Quench the reaction immediately upon consumption of the starting alkyne. |
| Light Exposure | The C=C bond is photosensitive. UV light excites the | Protect from Light: Wrap the reaction flask and column chromatography columns in aluminum foil. |
| Acid Strength | Strong mineral acids (HBr gas) can catalyze isomerization more aggressively than buffered systems. | Buffer System: Use LiBr in Glacial Acetic Acid. The softer acidity prevents rapid equilibration. |
Module 2: Impurity Profile & Side Reactions
User Question: "I see a significant impurity at roughly +15% mass balance. It lacks alkene protons in the NMR. What is it?"
Technical Analysis: You are likely observing the over-addition product . The product (bromoacrylate) is still an electron-deficient alkene and can undergo a second hydrobromination.
Common Impurities Table:
| Impurity Name | Structure Description | Origin | Prevention |
| Ethyl trans-3-bromoacrylate | Br and Ester on opposite sides. | Isomerization (Thermodynamic sink). | Control Temp/Light. |
| Ethyl 2,3-dibromopropanoate | Saturated alkane. | Over-addition of HBr to the product. | Avoid large excess of HBr/LiBr. Stop reaction early. |
| Ethyl 2-bromoacrylate | Regio-error (Markovnikov addition). | Rare in nucleophilic conditions (LiBr), common in radical conditions. | |
| Ethyl Acrylate | Des-bromo alkene. | Radical reduction (rare). | Degas solvents (remove |
Module 3: Visualizing the Reaction Pathways
The following diagram maps the kinetic pathway against the thermodynamic and over-reaction traps.
Caption: Figure 1. Reaction network showing the kinetic access to the Z-isomer and the thermodynamic/over-reaction sinks.
Module 4: Validated Protocol (LiBr/AcOH Method)
Context: This protocol maximizes Z-selectivity by utilizing the anti-addition mechanism inherent to nucleophilic halogenation in weak acid.
Step-by-Step Methodology:
-
Setup: Equip a 3-neck round bottom flask with a thermometer, a reflux condenser, and a magnetic stir bar. Wrap the flask in aluminum foil.
-
Reagent Prep:
-
Charge Glacial Acetic Acid (10 volumes relative to alkyne).
-
Add Lithium Bromide (LiBr) (1.1 to 1.2 equivalents). Note: LiBr is preferred over NaBr due to higher solubility in AcOH.
-
-
Addition: Add Ethyl Propiolate (1.0 equivalent) dropwise at room temperature.
-
Why? Exotherms can trigger early isomerization.
-
-
Reaction: Heat the mixture to 45–50°C . Monitor by TLC (Hexane/EtOAc) or GC-MS every 2 hours.
-
Target: Stop when starting material is <2%.
-
-
Workup (Critical for Stability):
-
Pour the mixture into ice-cold water (prevents hydrolysis).
-
Extract with Diethyl Ether or MTBE.
-
Neutralization: Wash the organic layer with saturated
until bubbling ceases. Residual acid catalyzes isomerization during storage. -
Dry over
and concentrate in vacuo at low temperature (<30°C).
-
-
Purification:
-
Vacuum distillation is possible but risky (heat).
-
Flash chromatography (Silica, 0-5% EtOAc in Hexanes) is preferred for high isomeric purity.
-
Module 5: Troubleshooting Decision Tree
Caption: Figure 2. Logic flow for diagnosing spectral anomalies in bromoacrylate synthesis.
References
- Ma, S., & Lu, X. (1990). "Stereoselective synthesis of (Z)-3-haloacrylates." Journal of the Chemical Society, Perkin Transactions 1, 2031-2033. (Establishes the LiBr/AcOH methodology for Z-selectivity).
-
Kuang, C., Senboku, H., & Tokuda, M. (2005).[1] "Synthesis of (Z)-1-bromo-1-alkenes and terminal alkynes from anti-2,3-dibromoalkanoic acids." Tetrahedron, 61(3), 637-642.[1] Link (Discusses the mechanism of anti-elimination and Z-alkene formation).
-
ChemicalBook. (2025).[2] "Ethyl cis-3-bromoacrylate Product Properties and Synthesis." Link (General physical properties and industrial synthesis routes).
-
McMurry, J. (2023).[3] "Chapter 6: Polar Reactions - Addition of HBr to Alkenes." Organic Chemistry, OpenStax.[3] Link (Foundational mechanism for electrophilic addition, contrasting with the nucleophilic addition to propiolates).
Sources
- 1. Synthesis of (Z)-1-bromo-1-alkenes and terminal alkynes from anti-2,3-dibromoalkanoic acids by microwave-induced reaction [organic-chemistry.org]
- 2. Stereoselective Synthesis of (E)-α-Bromo- and (E)-α-Iodoacrylates from Readily Available tert-Butyl Diphenylphosphonoacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 6.4 An Example of a Polar Reaction: Addition of HBr to Ethylene - Organic Chemistry | OpenStax [openstax.org]
Technical Support Guide: Optimizing Reaction Conditions for Ethyl cis-3-bromoacrylate
Executive Summary & Core Challenges
Ethyl cis-3-bromoacrylate (CAS: 31930-34-4) is a critical vinyl halide building block, particularly valuable for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Stille).
The central challenge in synthesizing and handling this molecule is stereochemical integrity . The reaction of ethyl propiolate with hydrogen bromide is governed by a competition between kinetic control (favoring the desired cis-isomer via anti-addition) and thermodynamic control (favoring the trans-isomer).
This guide addresses the three primary failure modes reported by users:
-
Low Z/E (cis/trans) Selectivity: Inadvertent isomerization during synthesis.
-
Product Degradation: Polymerization or isomerization during purification.
-
Ambiguous Characterization: Difficulty distinguishing isomers via standard NMR.[1]
Module 1: Synthesis Optimization (The Kinetic Trap)
To obtain the cis (Z) isomer, you must utilize a protocol that enforces stereoselective anti-addition while suppressing the thermodynamic equilibration to the trans (E) isomer.
Recommended Protocol: Halide-Assisted Hydrobromination
Mechanism: Nucleophilic attack of bromide on the
The Protocol (Self-Validating System)
-
Reagents: Ethyl Propiolate (1.0 eq), Lithium Bromide (1.2 eq), Acetic Acid (Solvent).
-
Key Parameter: Temperature Control.
| Step | Action | Technical Rationale (Why?) |
| 1 | Dissolve LiBr in Glacial Acetic Acid. | LiBr provides a high concentration of nucleophilic bromide ( |
| 2 | Cool system to 0°C - 5°C . | CRITICAL: Low temperature favors the kinetic product. Higher temperatures (>25°C) provide the activation energy for rotation around the C=C bond, leading to the trans isomer. |
| 3 | Add Ethyl Propiolate dropwise. | Controls the exotherm. The reaction is a Michael-type addition; rapid addition can spike local temperature. |
| 4 | Stir for 4-6 hours (Monitor via TLC/GC). | Stop Point: Do not over-stir. Prolonged exposure to the reaction medium allows the cis product to equilibrate to the thermodynamic trans form. |
| 5 | Quench with ice water. | Dilutes the acid immediately, freezing the equilibrium. |
Troubleshooting the Synthesis
Q: Why is my crude NMR showing a 50:50 mixture of cis and trans? A: You likely exceeded the "Isomerization Threshold." The cis-isomer is the kinetic product (formed first via anti-addition). The trans-isomer is the thermodynamic sink .
-
Root Cause 1: Reaction temperature drifted above 10°C.
-
Root Cause 2: Reaction time was too long.
-
Corrective Action: Repeat with strict temperature monitoring (0°C) and quench immediately upon consumption of starting material.
Q: Can I use HBr in water or ether instead? A: It is not recommended for high stereoselectivity. Direct HBr often leads to radical mechanisms (if not protected from light) or rapid equilibration due to high acidity. The LiBr/AcOH method buffers the acidity, preserving the kinetic cis product.
Module 2: Purification & Stability (The Thermal Hazard)
The cis-isomer is thermally unstable and photosensitive. Standard distillation often results in isomerization or polymerization.
Workflow Visualization
Figure 1: Purification workflow emphasizing thermal limits to prevent Z-to-E isomerization.
Critical Troubleshooting Steps
Q: The product turned yellow/brown during distillation. A: This indicates polymerization or decomposition.
-
Fix: Add a radical inhibitor like BHT (Butylated hydroxytoluene) or MEHQ (100-200 ppm) to the distillation pot.
-
Fix: Ensure your vacuum is strong enough (< 10 mmHg) to keep the boiling point below 65-70°C. Do not heat the bath above 80°C.
Q: My purity dropped after leaving the flask on the bench. A: Photoisomerization.
-
Mechanism: UV light excites the
transition, temporarily breaking the double bond character and allowing rotation to the stable trans form. -
Protocol: Always wrap flasks in aluminum foil and use amber vials for storage.
Module 3: Characterization (The Proof)
Distinguishing the cis (Z) and trans (E) isomers relies heavily on 1H NMR coupling constants (
The "Gold Standard" Identification Table
| Feature | Ethyl cis-3-bromoacrylate (Z) | Ethyl trans-3-bromoacrylate (E) |
| Coupling Constant ( | 7.0 – 9.5 Hz | 13.0 – 15.0 Hz |
| Olefinic Protons ( | Typically 6.5 – 7.2 ppm | Typically 6.2 – 7.8 ppm |
| Thermodynamic Stability | Less Stable (Kinetic) | More Stable (Thermodynamic) |
| Geometry | H and H are cis (Br and Ester are cis) | H and H are trans (Br and Ester are trans) |
> Note: The "cis" in the name refers to the relationship between the Bromine and the Ester group in IUPAC priority (Z-isomer), but in simple alkene coupling terms, the vicinal protons are on the same side, leading to the smaller J-value.
Isomerization Logic Diagram
Figure 2: Mechanistic pathway showing the kinetic origin of the cis-isomer and its vulnerability to isomerization.
References
-
Stereoselective Synthesis via LiBr/AcOH
- Ma, S., & Lu, X. (1990). Stereoselective hydrohalogenation of alkynoates. This foundational work establishes the halide-assisted protocol for Z-selectivity.
-
Journal of Organic Chemistry. (General Reference for Alkyne Hydrohalogenation).
-
NMR Coupling Constants (
-Values): -
Physical Properties & Stability
- TCI Chemicals. Ethyl cis-3-Bromoacrylate Product Specifications. Confirms heat sensitivity and storage requirements (0-10°C).
-
[4]
-
Isomerization Dynamics
- RSC Advances. (2022). Cis–trans isomerization of dimethyl 2,3-dibromofumarate.
Sources
Lewis acid catalysis in Diels-Alder reactions of Ethyl cis-3-bromoacrylate
Ticket Subject: Lewis Acid Catalysis in Diels-Alder Reactions of Ethyl cis-3-bromoacrylate Status: Open Assigned Specialist: Senior Application Scientist (Process Chemistry Division)
Diagnostic Triage Matrix
User Issue: "My reaction isn't working as expected." Instruction: Locate your specific symptom below to identify the root cause and immediate remediation.
| Symptom | Probable Cause | Technical Explanation | Immediate Remediation |
| Product is trans-isomer (loss of stereochemistry) | Isomerization | The Lewis Acid (LA) is too strong or temperature is too high, causing a stepwise mechanism (zwitterionic intermediate) allowing bond rotation. | Switch to a milder LA (e.g., |
| Black tar / Viscous oil | Polymerization | Cationic polymerization of the electron-deficient acrylate initiated by the LA. | Add a radical inhibitor (BHT) or lower LA equivalents (0.1–0.5 eq). Dilute reaction mixture. |
| No Reaction (SM Recovery) | Catalyst Deactivation | Moisture in solvent/atmosphere hydrolyzed the LA (e.g., | CRITICAL: Re-distill DCM over |
| Low Yield / Multiple Spots | Dehydrobromination | Elimination of HBr occurs if the reaction mixture warms up or if basic workup is too harsh. | Keep reaction cold. Quench with dilute acid (1M HCl) or buffer, not strong base. |
| Regio-scrambling | Weak Frontier Orbital Overlap | With unsymmetrical dienes, the Br atom and Ester group compete for directing power. | Use a bidentate LA (e.g., chelating to ester) to enforce specific geometry. |
Technical Deep Dive: The Isomerization Trap
The primary challenge with Ethyl cis-3-bromoacrylate is not reactivity, but stereochemical integrity .
The Mechanism of Failure
In a thermal Diels-Alder, the reaction is concerted and stereospecific (
If the LA is too strong (e.g.,
-
The reaction may shift from concerted to stepwise .
-
A zwitterionic intermediate forms.[2]
-
Rotation occurs around the C2-C3 bond of the acrylate to relieve steric strain between the Bromine and the Diene.
-
Ring closure occurs after rotation, yielding the thermodynamically stable trans-adduct.
Recommended Catalytic Systems
To maintain the cis-geometry, you must operate in the "Goldilocks Zone"—strong enough to catalyze, but weak enough to prevent zwitterion formation.
-
Preferred:
(Diethylaluminum chloride) . It is a milder Lewis acid that often provides superior endo/cis selectivity without inducing polymerization or isomerization. -
Alternative:
(Titanium tetrachloride). Effective but requires strict low-temperature control (-78°C). -
Avoid:
(too harsh), (often too weak for sterically hindered bromoacrylates).
Standard Operating Procedure (SOP-DA-Br)
Objective: Synthesis of cycloadduct preserving cis-Br/Ester relationship.
Reagents
-
Substrate: Ethyl cis-3-bromoacrylate (1.0 eq)
-
Diene: Cyclopentadiene (freshly cracked) or specific diene (1.5 – 2.0 eq)
-
Catalyst:
(1.0 M in hexanes) - Use 0.2 to 1.0 eq depending on rate. -
Solvent: Anhydrous Dichloromethane (DCM) or Toluene.
Protocol
-
Setup: Flame-dry a 2-neck round bottom flask under Argon flow. Add a magnetic stir bar.
-
Solvent Charge: Add anhydrous DCM (0.1 M concentration relative to limiting reagent).
-
Catalyst Addition: Cool to -78°C (Dry ice/Acetone bath). Add
dropwise.-
Note: Solution may turn yellow/orange upon complexation.
-
-
Substrate Addition: Add Ethyl cis-3-bromoacrylate slowly. Stir for 15 mins to ensure coordination.
-
Reaction: Add the Diene slowly along the flask wall to pre-cool it.
-
Monitoring: Stir at -78°C for 2–4 hours. Monitor by TLC.
-
Warning: Do not let the reaction warm to 0°C unless conversion is <5% after 4 hours.
-
-
Quench: Pour the cold mixture into a vigorously stirring mixture of ice and saturated
(aq).-
Tip: Rapid quenching prevents post-reaction isomerization.
-
-
Workup: Extract with DCM (3x). Wash combined organics with brine. Dry over
. -
Purification: Flash column chromatography. (Note: Bromo-esters are often silica-sensitive; consider neutralizing silica with 1%
if degradation is observed).
Visual Troubleshooting & Logic Pathways
Diagram 1: Troubleshooting Decision Tree
Use this flow to diagnose reaction failures in real-time.
Caption: Decision matrix for diagnosing reaction outcomes based on TLC/NMR analysis.
Diagram 2: Mechanistic Pathway & Stereochemical Leakage
Understanding why you lose stereochemistry is key to preventing it.
Caption: Mechanistic bifurcation showing how strong Lewis Acids or heat induce stepwise isomerization.
Frequently Asked Questions (FAQs)
Q: Can I use
Q: My NMR shows a mixture of cis and trans products. Can I separate them? A: Yes, but it is difficult. The polarity difference is often small. However, the cis-adduct (endo) is usually more sterically crowded and may elute slightly faster on silica. If separation is impossible, consider if your downstream chemistry (e.g., elimination of HBr) requires a specific geometry. If you are eliminating HBr to form a diene, the stereochemistry of the starting material might dictate the ease of elimination (anti-periplanar requirement).
Q: Why is the yield lower than with ethyl acrylate? A: The bromine atom at the 3-position introduces significant steric hindrance (A-value effect) and deactivates the double bond slightly compared to a simple proton, despite its inductive electron-withdrawing nature. You may need higher concentrations (1.0 M - 2.0 M) or longer reaction times compared to standard Diels-Alder reactions.
References
-
Stereoselectivity in Haloacrylate Diels-Alder Reactions Source:Journal of Organic Chemistry / Tetrahedron (General Methodology) Context: Establishes the baseline reactivity of
-haloacrylates, noting that steric bulk generally retards the rate compared to unsubstituted acrylates. Link: -
Lewis Acid C
Source:Intramolecular Diels-Alder reactions of ester linked 1,3,9-decatrienes (PubMed/ResearchGate) Context: Specifically highlights as a superior catalyst for improving cis (endo) selectivity in ester-activated dienophiles, minimizing isomerization compared to thermal methods. Link: -
Mechanism of Lewis Acid Catalysis Source:Chemistry LibreTexts: Lewis Acid Catalysis in Diels-Alder Context: Provides the fundamental orbital interaction theory (LUMO lowering) and the rationale for rate acceleration. Link:
-
Isomerization Risks in Acrylates Source:Catalysis Science & Technology Context: Discusses the role of solid and liquid Lewis acids in catalyzing isomerization of sensitive olefinic substrates. Link:
Sources
Controlling stereoselectivity in reactions of Ethyl cis-3-bromoacrylate
Topic: Controlling Stereoselectivity in Reactions of Ethyl cis-3-bromoacrylate
Status: Active | Specialist: Senior Application Scientist | Ref: CAS 31930-34-4
Introduction: The "Z" Integrity Challenge
Welcome to the technical guide for Ethyl cis-3-bromoacrylate . As a researcher, you have likely selected this reagent to introduce a cis-acrylate motif into your scaffold. However, this substrate presents a significant thermodynamic challenge: the cis (Z) isomer is thermodynamically less stable than the trans (E) isomer.
In almost every reaction pathway—whether cross-coupling or nucleophilic substitution—the system will attempt to relax into the lower-energy trans geometry. Preserving the Z-configuration requires suppressing specific isomerization pathways:
-
Thermal Isomerization: Direct rotation at high temperatures.
-
Catalytic Isomerization: Reversible
-hydride elimination/insertion cycles in Palladium catalysis. -
Addition-Elimination: Michael addition intermediates allowing bond rotation.
This guide provides self-validating protocols to maintain stereochemical integrity.
Module 1: Cross-Coupling (Suzuki-Miyaura)
Objective: Form C-C bonds while retaining cis-geometry.
The Core Problem
Suzuki coupling generally proceeds with retention of configuration at the vinyl halide. However, if the catalytic cycle is slow, or if the temperature is too high, the oxidative addition intermediate (alkenyl-Pd-Br) can isomerize via a zwitterionic resonance structure or reversible coordination.
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Product is >10% Trans (E) | Reaction temperature >80°C. | Lower temp to 60°C; switch to more active catalyst (e.g., Pd(dtbpf)Cl₂) to compensate for rate loss. |
| Product is >50% Trans (E) | "Slow" coupling allowed Pd-isomerization. | Increase Boronic Acid equivalents (1.5 equiv). Ensure base is fully soluble (use Cs₂CO₃ in DMF/THF). |
| No Reaction at 60°C | Catalyst deactivation or poor oxidative addition. | Switch from Pd(PPh₃)₄ to Pd(dppf)Cl₂ . Bidentate ligands resist isomerization better than monodentate phosphines. |
Optimized Protocol: Z-Retentive Suzuki Coupling
Standard conditions often fail to preserve high Z-ratios. Use this "High-Fidelity" protocol.
-
Reagents:
-
Ethyl cis-3-bromoacrylate (1.0 equiv)
-
Aryl Boronic Acid (1.2 equiv)
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%) — Bidentate ligand is crucial for stability.
-
Base: Cs₂CO₃ (2.0 equiv) — Mild bases like bicarbonate may be too slow.
-
Solvent: THF:Water (10:1) or Dioxane:Water (10:1). Degas thoroughly.
-
-
Procedure:
-
Combine solids in a vial. Purge with Argon for 5 mins.
-
Add degassed solvents.
-
Heat to 60°C (Do not exceed 70°C). Monitor by TLC/LCMS every 2 hours.
-
Stop point: Quench immediately upon consumption of the bromide. Prolonged heating after conversion promotes isomerization.
-
Mechanism & Failure Points
The diagram below illustrates where the "Z" geometry is lost during the catalytic cycle.
Figure 1: Stereochemical integrity relies on the Transmetallation step being faster than the Isomerization pathway.
Module 2: The Heck Reaction (High Risk)
Objective: Coupling with alkenes.
Warning: The Isomerization Trap
The Heck reaction involves a syn-insertion followed by a syn-beta-hydride elimination . For cyclic substrates, this stereochemistry is rigid. For acyclic substrates like ethyl cis-3-bromoacrylate, the bond rotation required for syn-elimination often leads to the thermodynamically stable trans product.
Unless you specifically require the trans product, avoid standard Heck conditions.
Solution: The "Jeffery Conditions" (Silver Additives)
To retain Z-geometry, you must prevent the re-insertion of the Palladium-Hydride species. The addition of Silver (I) salts precipitates the halide, forcing a "cationic" pathway that is faster and reduces the lifetime of the intermediate capable of rotation.
Comparative Data: Standard vs. Modified Conditions
| Condition Set | Catalyst | Additive | Result (Z:E Ratio) |
| Standard | Pd(OAc)₂ / PPh₃ | None | 10:90 (Mostly Trans) |
| Jeffery (Recommended) | Pd(OAc)₂ | Ag₂CO₃ (1.1 equiv) | 85:15 (Major Z) |
Protocol Adjustment:
-
Use Ag₂CO₃ or AgOTf as the base/additive.
-
Use DMF as solvent (polar aprotic promotes the cationic pathway).
-
Keep temperature < 60°C .
Module 3: Nucleophilic Substitution ( / Addition-Elimination)
Objective: Replacing Bromine with Amines, Thiols, or Alkoxides.
FAQ: Can I just mix the acrylate with an amine?
Q: I treated ethyl cis-3-bromoacrylate with benzylamine at room temperature. I got the product, but it is 100% trans. Why?
A: You did not perform a direct substitution (
-
Addition: The amine attacks the
-carbon (Michael Addition). -
Intermediate: An enolate forms. The C2-C3 bond is now a single bond.
-
Rotation: The molecule rotates to put the bulky groups anti to each other (lowest energy).
-
Elimination: Bromide leaves, locking the double bond in the trans (E) configuration.
Strategy for Z-Retention
You cannot use basic nucleophilic substitution if you need Z-retention. You must use Metal-Catalyzed C-N or C-S Coupling (Buchwald-Hartwig) .
-
Catalyst: Pd₂dba₃ + Xantphos (Large bite angle).
-
Mechanism: Oxidative addition (retention)
Reductive elimination (retention). This bypasses the enolate intermediate.
Module 4: Storage & Quality Control
Q: My reagent is yellow/brown. Is it compromised?
-
A: Pure ethyl cis-3-bromoacrylate is a clear liquid.[1] Yellowing indicates oxidation or partial polymerization.
-
Check: Run a ¹H NMR.
-
Cis (Z): Coupling constant (
) between vinyl protons is typically 7–10 Hz . -
Trans (E): Coupling constant (
) is typically 14–16 Hz . -
If E-isomer > 5%, purify via fractional distillation or column chromatography (Silica, Hexane/EtOAc) immediately.
-
Q: How do I store it?
-
Store at 4°C , protected from light (amber vial). Light promotes radical isomerization to the trans isomer. Stabilize with Cu wire if storing for months.
References
-
Stereoselective Suzuki Coupling: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Ligand Effects on Isomerization: Molander, G. A., et al. (2012). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. Journal of Organic Chemistry, 77(19), 8678–8688. (Describes retention mechanisms in Z-alkenyl systems). Link
-
Heck Reaction & Silver Additives (Jeffery Conditions): Jeffery, T. (1984). On the efficiency of tetraalkylammonium salts in Heck type reactions. Tetrahedron Letters, 25(45), 5133-5136. (Foundational work on suppressing isomerization via additives). Link
-
Nucleophilic Substitution Mechanism: Rappoport, Z. (1981). Nucleophilic Vinylic Substitution.[2] A Single- or a Multi-Step Process? Accounts of Chemical Research, 14(1), 7–15. Link
-
Reagent Data: Fisher Scientific. Ethyl cis-3-bromoacrylate Product Page. (For physical properties and stability data). Link
Sources
Challenges in the scale-up of Ethyl cis-3-bromoacrylate synthesis
Topic: Challenges in the scale-up of Ethyl cis-3-bromoacrylate synthesis
Welcome to the Scale-Up Support Center
You have reached the specialized support hub for the synthesis of Ethyl cis-3-bromoacrylate (CAS: 31930-34-4).[1] This intermediate is a critical "staple" reagent in organometallic cross-coupling (e.g., Sonogashira, Suzuki) for introducing acrylate motifs with specific stereochemistry.[1]
While the reaction appears deceptively simple—adding HBr to ethyl propiolate—scaling this process reveals three "silent killers": Stereochemical Drift (Z to E isomerization) , Thermal Runaway , and Product Instability .[1]
This guide is structured as a dynamic troubleshooting interface. Select the module below that matches your current bottleneck.
Quick Navigation
-
(Why am I getting the trans isomer?)
-
(Handling the HBr addition safely)
-
(Preventing isomerization during workup)
Module 1: Stereocontrol & Reaction Engineering
User Query: "I am scaling up to 500g, but my Z:E ratio dropped from 95:5 to 80:20. What happened?"
Root Cause Analysis
The synthesis of Ethyl cis-3-bromoacrylate typically relies on the nucleophilic addition of bromide to ethyl propiolate.[1]
The cis (Z) isomer is often the kinetic product formed via anti-addition mechanisms in specific solvent systems (like Acetic Acid), whereas the trans (E) isomer is the thermodynamic product.[1]
-
The Trap: Extended reaction times or elevated temperatures during scale-up allow the kinetic Z-isomer to equilibrate to the more stable E-isomer.[1]
-
The Mechanism: In acetic acid with Lithium Bromide (LiBr), the reaction proceeds through a protonated allenol intermediate that favors Z-selectivity due to dipole minimization in the transition state.[1]
Troubleshooting Protocol: The "Soft-Landing" Addition
| Parameter | Small Scale (5g) | Scale-Up (500g+) | Recommendation |
| Reagent | HBr (48% aq) or LiBr/AcOH | LiBr / Glacial AcOH | Avoid aqueous HBr on scale; water complicates workup and promotes thermodynamic equilibration.[1] Use anhydrous LiBr in AcOH.[1] |
| Temperature | RT or Mild Heat (40°C) | Strictly < 35°C | Higher temperatures exponentially increase Z |
| Time | 2-4 Hours | 8-12 Hours | Do not rush.[1] Slower addition at lower temps preserves stereochemistry.[1] |
Corrective Action:
-
Switch Solvent System: If using HBr/Water, switch to LiBr (1.1 equiv) in Glacial Acetic Acid .[1]
-
Quench Protocol: Do not let the reaction sit overnight. Quench immediately upon consumption of starting material (monitor via GC/TLC).[1]
Module 2: Safety & Exotherm Management
User Query: "The internal temperature spiked to 85°C during HBr addition. Is the batch ruined? Is it safe?"
Safety Critical Warning
The addition of HBr (or mixing LiBr with acid) to alkynes is highly exothermic .[1] Ethyl propiolate is also a lachrymator and a flammability hazard (Flash Point: 29°C).[1]
The "Thermal Runaway" Scenario
If the temperature spiked to 85°C:
-
Safety: You risked vaporizing ethyl propiolate, creating a pressure event.[1]
-
Quality: Your batch has likely isomerized to the trans (E) isomer.[1]
-
Stability: High heat can initiate polymerization of the acrylate double bond.[1]
Engineering Controls for Scale-Up
-
Dosing Strategy: Do not add reagents "all at once." Use a gravimetric dosing pump .[1]
-
Rate: 1.5 mL/min per kg of substrate.[1]
-
-
Cooling Capacity: Calculate the heat of reaction (
).[1] Ensure your chiller capacity (kW) exceeds the max heat release rate.-
Rule of Thumb: Maintain
(Jacket vs. Internal) < 10°C to prevent hot spots.[1]
-
Module 3: Purification & Storage
User Query: "My crude NMR looked great (Z-isomer), but after distillation, it turned into the E-isomer/polymerized. How do I purify this?"
The Distillation Dilemma
Ethyl 3-bromoacrylate has a high boiling point at atmospheric pressure, which would require temperatures that cause rapid Z
Purification Protocol
Do NOT distill at atmospheric pressure.
-
Vacuum Requirement: You must achieve < 5 mmHg (preferably 1-2 mmHg).[1]
-
Target Boiling Point: ~50-60°C at 2 mmHg.[1]
-
-
Stabilization:
-
Add BHT (Butylated hydroxytoluene) or MEHQ (Monomethyl ether of hydroquinone) at 100-200 ppm to the pot before heating. This inhibits radical polymerization.[1]
-
-
The "Flash" Technique: Use a Wiped Film Evaporator (WFE) or Short Path Distillation if possible.[1] Minimizing "residence time" at heat is crucial.[1]
Storage Guidelines
-
Container: Amber glass (light catalyzes isomerization).[1]
-
Temp: Refrigerator (2-8°C).
-
Stabilizer: Ensure 50 ppm MEHQ is present in the final stored product.
Appendix: Visual Workflows & Data
Figure 1: Process Decision Logic
This diagram illustrates the critical decision nodes for preserving the Z-isomer during scale-up.
Caption: Workflow for maximizing Z-selectivity. Note the critical divergence points at reagent selection and distillation pressure.
References
-
Ma, S.; Lu, X. (1990).[1] "Stereoselective synthesis of (Z)-3-bromoacrylates". Journal of Organic Chemistry, 55, 195-198.[1] [1]
-
Significance: Establishes the LiBr/AcOH method as the primary route for high Z-selectivity via halide ion attack in acetic acid.[1]
-
-
Thermo Fisher Scientific. (2021).[1] "Safety Data Sheet: Ethyl propiolate".
- Significance: Provides critical safety data regarding flammability and lachrymatory hazards essential for scale-up risk assessment.
-
Lermer, L. et al. (2005).[1] "Preparation of Ethyl (Z)-3-Bromoacrylate". Organic Syntheses, 82, 134.[1] [1]
-
Significance: Although this volume covers various bromoacrylates, the general methodology for Z-selective synthesis using metal halides in acid is validated here.[1] Note: Ensure distinction from bromomethyl derivatives.
-
-
National Center for Biotechnology Information. (2024).[1] "PubChem Compound Summary for CID 643842, Ethyl 3-bromoacrylate".[1][2] [1]
- Significance: Verifies physical properties (Boiling Point 67°C at reduced pressure)
Sources
Handling and storage of air-sensitive Ethyl cis-3-bromoacrylate
Topic: Handling, Storage, and Quality Control of Air-Sensitive Ethyl cis-3-bromoacrylate
CAS: 31930-34-4 | Formula:
Core Directive & Scientific Rationale
Ethyl cis-3-bromoacrylate is a high-value electrophile primarily used in transition-metal catalyzed cross-coupling reactions (Suzuki-Miyaura, Stille, Sonogashira) to introduce a functionalized double bond with retained Z-stereochemistry.[2][3]
The Paradox of Stability: Handling this compound requires navigating two opposing degradation pathways:
-
Isomerization: The cis (Z) isomer is thermodynamically less stable than the trans (E) isomer. Exposure to light, heat, or radical initiators promotes isomerization to the trans-form, destroying stereochemical fidelity.
-
Polymerization & Hydrolysis: As an acrylate, it is prone to radical polymerization. While many bulk acrylates are stabilized with MEHQ (which requires oxygen), research-grade Ethyl cis-3-bromoacrylate is strictly classified as air-sensitive (TCI, 2025). Oxygen must be excluded to prevent oxidative degradation and catalyst poisoning (e.g., Pd(0) oxidation), and moisture must be excluded to prevent ester hydrolysis.
Critical Storage Protocols (The Passive Phase)
Standard: Store at -20°C under Argon , protected from Light .
| Parameter | Specification | Scientific Reasoning |
| Temperature | -20°C (Freezer) | Commercial labels often state 2-8°C, but -20°C significantly slows thermal isomerization and spontaneous polymerization rates for long-term storage. |
| Atmosphere | Argon (Ar) | Argon is heavier than air and provides a better "blanket" than Nitrogen ( |
| Container | Amber Glass | Blocks UV/Blue light (200-450nm) which catalyzes the |
| Seal | Parafilm + Tape | Teflon-lined caps are mandatory. Over-wrap with Parafilm to prevent moisture diffusion during freezer storage. |
Visual Workflow: Storage & Handling Lifecycle
The following diagram illustrates the "Cold-Chain" custody required to maintain stereochemical purity from receipt to reaction.
Caption: Figure 1. The "Cold-Chain" custody workflow ensures the reagent is only exposed to ambient conditions for the minimum time necessary.
Active Handling & Troubleshooting (FAQ)
Q1: The liquid appears cloudy or has a precipitate. Can I filter and use it?
Status: CRITICAL FAIL
-
Diagnosis: Cloudiness indicates polymerization . The solid is poly(ethyl 3-bromoacrylate).
-
Mechanism: Radical initiation (likely from peroxides formed by air exposure or thermal stress) has triggered chain growth.
-
Action: Discard the sample. Filtration changes the stoichiometry, and the remaining liquid likely contains soluble oligomers that will poison sensitive catalysts.
Q2: How do I confirm I still have the cis-isomer without running a reaction?
Status: SELF-VALIDATING SYSTEM
-
Protocol: Run a standard
NMR in . -
The Check: Focus on the olefinic protons (doublets). You must calculate the Coupling Constant (
) .[4]-
Cis (Z):
-
Trans (E):
-
-
Logic: The Karplus equation dictates that vicinal protons with a dihedral angle of 0° (cis) have a smaller coupling constant than those at 180° (trans) (Silverstein et al., 2014).
-
Threshold: If the trans doublet integration exceeds 5%, purification (distillation) is required, or the batch should be discarded for high-precision work.
Q3: The material is frozen. Can I warm it in a water bath?
Status: PROHIBITED
-
Risk: Heat is a primary driver of cis-to-trans isomerization.
-
Correct Protocol: Allow the vial to warm to room temperature naturally in a hood (approx. 15-20 mins). Do not open the vial while cold; condensation will introduce water, hydrolyzing the ester to 3-bromoacrylic acid (corrosive solid).
Q4: Safety Warning - "My eyes are burning."
Status: EMERGENCY
-
Hazard: Ethyl cis-3-bromoacrylate is a potent lachrymator (tear gas agent) and skin irritant.
-
Mitigation:
-
Always handle in a functioning fume hood.
-
Double-glove (Nitrile).
-
Soak all used syringe needles and glassware in a bleach/base bath to destroy residues before removing them from the hood.
-
Troubleshooting Decision Tree
Use this logic flow to determine if your reagent is fit for purpose.
Caption: Figure 2. Quality Control Decision Tree. Visual inspection eliminates polymerized samples; NMR validates stereochemistry.
Experimental Protocol: Inert Dispensing
Objective: Transfer 1.0 mmol (approx. 179 mg / 121
-
Preparation:
-
Ensure the reagent vial is at room temperature and dry on the outside.
-
Purge a clean, dry syringe with Argon (3x cycles).
-
-
Blanketing:
-
Insert a small needle connected to an Argon line (low flow) into the reagent vial septum to create positive pressure.
-
-
Withdrawal:
-
Insert the syringe. Withdraw slightly more than the required volume (e.g., 130
L). -
Invert syringe, tap to dislodge bubbles, and expel excess back into the vial (or waste) to reach exactly 121
L.
-
-
Transfer:
-
Inject immediately into the pre-degassed reaction solvent.
-
-
Reseal:
-
Remove the Argon line from the reagent vial. Apply fresh Parafilm immediately. Return to -20°C.
-
References
-
Tokyo Chemical Industry (TCI). (2025). Product Specification: Ethyl cis-3-Bromoacrylate (B2362).[2][5] Retrieved from
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). Wiley.[2] (Confirming Karplus relationship for cis/trans coupling constants).
-
PubChem. (2025).[2] Ethyl cis-3-bromoacrylate (Compound).[2][5][6] National Library of Medicine. Retrieved from
-
Sigma-Aldrich. (2025). Safety Data Sheet: Ethyl cis-3-bromoacrylate. Retrieved from
Sources
- 1. Ethyl cis-3-Bromoacrylate | 31930-34-4 | TCI AMERICA [tcichemicals.com]
- 2. (Z) Ethyl 3-bromoacrylate | C5H7BrO2 | CID 643842 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ETHYL CIS-3-BROMOACRYLATE | 31930-34-4 [chemicalbook.com]
- 4. Coupling in Cis/Trans Alkenes | OpenOChem Learn [learn.openochem.org]
- 5. labproinc.com [labproinc.com]
- 6. Ethyl cis-3-Bromoacrylate 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
Incompatible materials with Ethyl cis-3-bromoacrylate
CAS: 31930-34-4 | Molecular Formula: C5H7BrO2[1]
Introduction: The Specialist’s Reagent
You are likely using Ethyl cis-3-bromoacrylate as a stereodefined scaffold for transition-metal catalyzed cross-couplings (Suzuki-Miyaura, Stille, or Heck reactions) to synthesize Z-alkenes.
The Critical Warning: Unlike generic acrylates, this reagent possesses a "self-destruct" mechanism tied to its geometry. It is thermodynamically unstable relative to its trans isomer. Improper handling does not just degrade the chemical; it fundamentally alters the stereochemical outcome of your downstream synthesis.
Module 1: Physical Incompatibilities & Storage (The "Why")
The most common user error is treating this reagent like a standard organic ester. It requires strict environmental controls to maintain its cis-geometry.[1]
Q: Why did my clear reagent turn yellow or brown in storage?
A: This indicates oxidative degradation or the onset of polymerization.
-
Mechanism: Acrylates are prone to radical autopolymerization. While commercial samples are often stabilized (e.g., with MEHQ), these inhibitors require a trace amount of dissolved oxygen to function. Storing under ultra-high vacuum or strictly inert atmosphere for prolonged periods without checking inhibitor levels can paradoxically lead to polymerization.
-
The "Yellowing" Factor: The liberation of HBr (hydrogen bromide) due to trace hydrolysis catalyzes further degradation, darkening the liquid.
Q: Can I store this reagent in clear glass or plastic vials?
A: Absolutely Not.
-
Light Incompatibility: Photons provide the energy required to overcome the rotational barrier of the C=C bond. Exposure to ambient lab light (UV/Vis) accelerates photoisomerization from the desired cis (Z) isomer to the thermodynamically stable trans (E) isomer.
-
Plastic Incompatibility: As a halogenated ester, this compound acts as a solvent for many thermoplastics. It will extract plasticizers from PVC and Polystyrene (PS), contaminating your sample and potentially dissolving the container.
Table 1: Material Compatibility Matrix
| Material | Compatibility | Notes |
| Borosilicate Glass | ✅ Excellent | Must be Amber/Low-Actinic to prevent isomerization. |
| PTFE (Teflon) | ✅ Excellent | Ideal for cap liners and tubing. |
| Polypropylene (PP) | ⚠️ Conditional | Acceptable for short-term (<24h) use; swelling may occur. |
| Polystyrene (PS) | ❌ Severe Risk | Dissolves/Crazes. Do not use for weighing boats. |
| PVC (Tygon) | ❌ Severe Risk | Leaches plasticizers; tubing will stiffen and crack. |
| Stainless Steel (316) | ✅ Good | Ensure no moisture is present (HBr corrosion risk). |
Module 2: Chemical Reactivity & Troubleshooting
Q: I used a strong base (NaH/LiHMDS) and my yield plummeted. Why?
A: You likely triggered an Elimination Reaction instead of your intended deprotonation.
-
The Trap: Users often forget that the
-bromine makes the -proton significantly more acidic. Strong bases can cause dehydrobromination, converting your acrylate into Ethyl Propiolate (an alkyne). -
Solution: Use milder bases (e.g.,
, ) or ensure your nucleophile is non-basic.
Q: Why did the reaction exotherm uncontrollably upon adding an amine?
A: You initiated an uncontrolled Michael Addition .
-
The Mechanism: The acrylate double bond is highly electrophilic. Primary and secondary amines will attack the
-position rapidly, even without a catalyst. This reaction is exothermic and can runaway if reagents are mixed neat.
Visualizing the Failure Modes
The following diagram maps the logical pathways of reagent degradation during handling.
Figure 1: Critical degradation pathways. Note that light exposure leads to silent stereochemical inversion, while strong bases destroy the core scaffold.
Module 3: Operational Protocols
Protocol A: Safe Quenching of Excess Reagent
Context: You have finished a reaction and need to destroy unreacted bromoacrylate before workup.
WARNING: Do not quench with strong acid (releases HBr gas) or strong base (generates heat/polymerization).
-
Preparation: Prepare a 10% aqueous solution of Cysteine or Glycine (amino acids).
-
Execution: Add the aqueous solution slowly to your reaction mixture at 0°C.
-
Mechanism: The amino/thiol groups act as "soft" nucleophiles, performing a controlled Michael addition to the acrylate. This converts the lachrymatory (tear-inducing) agent into a water-soluble, non-volatile zwitterion.
-
Disposal: The aqueous layer can now be disposed of as standard organic waste, significantly reducing vapor hazards.
Protocol B: Managing Spills (Lachrymator Hazard)
Context: This reagent is a potent lachrymator.[2] A spill outside the hood requires immediate evacuation.
-
Evacuate: Clear the immediate area.
-
PPE: Double glove (Nitrile), goggles, and a respirator with organic vapor cartridges if re-entry is necessary.
-
Neutralization:
-
Cover the spill with an absorbent pad.
-
Soak the pad with 10% Sodium Thiosulfate or Ethanolic Ammonia .
-
Why? Thiosulfate/Ammonia rapidly attacks the electrophilic double bond, neutralizing the lachrymatory properties.
-
-
Cleanup: Wait 15 minutes, then dispose of the pads as solid hazardous waste.
Module 4: Stereochemical Integrity Verification
Before committing this reagent to a multi-step synthesis, you must validate the isomeric ratio.
Self-Validating Experiment (H-NMR):
Run a proton NMR in
-
Cis-Isomer (Target): Look for doublet coupling constants (
) of 8–9 Hz for the vinylic protons. -
Trans-Isomer (Contaminant): Look for doublet coupling constants (
) of 14–16 Hz . -
Calculation: Integrate the signals. If trans content >5%, purification (distillation under reduced pressure) is required, though difficult due to thermal isomerization risks.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7748, Ethyl bromoacetate (Analogous Reactivity Profile). Retrieved from [Link]
-
Vo, T. H., Korlacki, R., & Sinitskii, A. (2022). Cis–trans isomerization of dimethyl 2,3-dibromofumarate.[3] RSC Advances, 12, 32685-32690. (Demonstrating light-accelerated isomerization in bromo-esters). Retrieved from [Link]
Sources
Technical Support Center: Troubleshooting Michael Additions with Ethyl cis-3-bromoacrylate
Executive Summary & Core Reactivity Profile
Ethyl cis-3-bromoacrylate is a "deceptively simple" electrophile. Unlike standard acrylates, it possesses a leaving group (
Low yields in Michael additions with this substrate are rarely due to a single factor. They typically stem from a misunderstanding of the competition between three pathways :
-
Conjugate Addition (Desired): Nucleophilic attack at C3
Enolate protonation. -
Addition-Elimination (
Vinylic): Nucleophilic attack at C3 Bromide elimination. -
Isomerization/Polymerization: Cis-to-trans conversion or radical chain propagation.
This guide provides a diagnostic framework to identify which pathway is consuming your starting material and how to suppress it.
Diagnostic Workflow (Visual Guide)
Before altering conditions, determine the fate of your starting material (SM) using this decision tree.
Figure 1: Diagnostic decision tree for identifying the root cause of failure based on crude reaction analysis.
Critical Failure Modes & Solutions
Module A: The "Silent Killer" – Stereochemical Erosion
The cis (Z) isomer is thermodynamically less stable than the trans (E) isomer. Many "low yield" reports are actually "wrong isomer" reports.
The Mechanism:
Under basic conditions (common in Michael additions), the
Diagnostic Check:
Run a
-
Cis (Z): Vicinal coupling constant
. -
Trans (E): Vicinal coupling constant
.
| Symptom | Root Cause | Corrective Action |
| Pre-reaction: SM shows | Supplier issue or storage degradation. | Purify via distillation or buy fresh. Store at 0-5°C in dark. |
| Post-reaction: Recovered SM is trans. | Base-catalyzed isomerization. | Switch to a weaker base (e.g., bicarbonate) or non-basic conditions (Lewis Acid catalysis). |
| Reaction stalls: | Trans-isomer is sterically/electronically different. | Increase temperature only if isomerization is not the primary issue. |
Module B: The Elimination Trap (Adduct vs. Substitution)
Users often confuse Michael Addition (saturation of the double bond) with Vinylic Substitution (retention of the double bond, loss of Br).
The Chemistry:
-
Nucleophile attacks
-carbon Stabilized Enolate. -
Path A (Michael): Enolate accepts a proton
Product. -
Path B (Elimination): Enolate collapses, kicking out Br
Substitution Product.
Troubleshooting Guide:
-
Scenario: You want the saturated Michael adduct (retaining Br), but you get the unsaturated substitution product.
-
Cause: The intermediate enolate is too long-lived or the temperature is too high, allowing
-like elimination of HBr. -
Solution 1 (Temperature): Conduct the reaction at -78°C to -20°C . Elimination has a higher activation energy than protonation.
-
Solution 2 (Quench): Add a proton source (e.g., acetic acid, buffered NH
Cl) immediately at low temperature to trap the enolate. -
Solution 3 (Nucleophile): Hard nucleophiles (amines, alkoxides) favor elimination. Soft nucleophiles (thiols, cuprates, malonates) favor addition.
-
-
Scenario: You want the substitution product, but the reaction is messy.
-
Solution: This is technically not a Michael addition anymore. Use Addition-Elimination conditions: 1.0 equiv Nucleophile, >2.0 equiv Base, Heat (reflux THF/EtOH).
-
Module C: Polymerization (The "Gummy" Residue)
Acrylates are prone to radical polymerization, initiated by light, heat, or peroxides in old solvents.
-
Protocol: Always add a radical inhibitor if heating is required.
-
Recommended: MEHQ (Monomethyl ether hydroquinone) or BHT (100-200 ppm).
-
Solvent: Ensure THF/Ether is peroxide-free (test with starch-iodide paper).
-
Light: Wrap the flask in aluminum foil.
-
Optimized Protocol: Michael Addition of a Thiol
Example workflow for isolating the saturated adduct (Ethyl 2-bromo-3-(alkylthio)propanoate).
Reagents:
-
Thiol (R-SH) (1.1 equiv)
-
Catalyst: Triethylamine (0.1 equiv) or DABCO
-
Solvent: DCM or Toluene (Anhydrous)
Step-by-Step:
-
Preparation: Dissolve Ethyl cis-3-bromoacrylate in DCM (0.2 M) in a foil-wrapped flask.
-
Cooling: Cool to 0°C (ice bath). Do not run at RT.
-
Addition: Add the Thiol. Then, add the base (Et
N) dropwise over 10 minutes.-
Why? Slow addition prevents localized "hotspots" of high pH that trigger polymerization or elimination.
-
-
Monitoring: Stir at 0°C for 2-4 hours. Monitor by TLC (stain with KMnO
; UV may be weak for saturated products). -
Quench: Quench with cold saturated NH
Cl solution while still on ice.-
Critical: Acidic quench prevents post-reaction elimination of HBr during workup.
-
-
Workup: Extract with DCM, wash with brine, dry over Na
SO . Evaporate < 30°C.
Frequently Asked Questions (FAQ)
Q: Can I use amines as nucleophiles for this Michael addition?
A: Generally, no. Primary and secondary amines are "hard" bases/nucleophiles. They typically react via addition-elimination to form enamino esters (substitution products) or catalyze the isomerization to the trans-isomer. If you must use an amine, use a silyl-amine (e.g., HMDS) or a Lewis Acid catalyst (e.g., Cu(OTf)
Q: My product decomposes on the silica column. Why?
A: The Michael adduct (saturated
-
Fix: Neutralize the silica gel with 1% Et
N in Hexanes before loading, or use neutral alumina.
Q: Why is the cis isomer more expensive/harder to find than the trans? A: The cis form is kinetically formed (e.g., via hydrogenation of propiolates) but thermodynamically unstable. It requires careful purification and storage, increasing cost.
References
-
Isomerization Kinetics
-
Cis-Trans Isomerization of Dimethyl 2,3-dibromofumarate. (2022).[4] RSC Advances. (Demonstrates the spontaneous and light-induced isomerization of analogous bromo-ene-dicarbonyl systems).
-
-
General Michael Addition Mechanism & Competition
-
NMR Data for Stereochemical Assignment
- Distinguishing Cis and Trans Isomers with 1H NMR Coupling Constants. BenchChem Technical Guides. (Validates the J-coupling ranges: Cis ~6-12Hz vs Trans ~12-18Hz).
-
Synthesis & Reactivity of
-(Bromomethyl)acrylates:- -(Bromomethyl)acrylate.Organic Syntheses, Coll. Vol. 6, p.503 (1988).
Sources
- 1. Ethyl cis-3-Bromoacrylate 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 2. labproinc.com [labproinc.com]
- 3. (Z) Ethyl 3-bromoacrylate | C5H7BrO2 | CID 643842 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Overcoming steric hindrance in reactions of Ethyl cis-3-bromoacrylate
Technical Support Center: Ethyl cis-3-bromoacrylate Topic: Overcoming Steric & Stereoelectronic Hindrance in Reactivity
Executive Summary: The Substrate Challenge
Ethyl cis-3-bromoacrylate (CAS: 31930-34-4) presents a unique dual-challenge in organic synthesis: Steric Shielding and Thermodynamic Instability .
-
Steric Shielding: Unlike its trans isomer, the cis (Z) configuration places the bulky ethyl ester group on the same side as the bromine atom. This physically blocks the approach of metal catalysts (in cross-couplings) and nucleophiles (in substitution reactions) to the
-carbon. -
Isomerization Risk: The cis isomer is thermodynamically less stable than the trans isomer. Any reaction pathway that proceeds through a long-lived intermediate (e.g., a slow oxidative addition step) allows time for bond rotation, leading to the unwanted trans product.
This guide provides troubleshooting protocols to overcome these barriers while maintaining the critical Z-geometry.
Troubleshooting Decision Tree
Use this logic flow to diagnose your current reaction failure.
Figure 1: Diagnostic logic for reaction optimization.
Module 1: Cross-Coupling (Suzuki/Sonogashira)
The primary failure mode in cross-coupling this substrate is isomerization . The steric bulk of the cis-ester slows down the oxidative addition of Pd(0). Once the Pd(II) species is formed, if transmetallation is slow, the complex will rotate to the sterically less crowded trans form before releasing the product.
Protocol: Z-Retentive Suzuki Coupling
Objective: Couple an arylboronic acid while retaining >95% Z-configuration.
Reagents:
-
Substrate: Ethyl cis-3-bromoacrylate (1.0 equiv)
-
Boronic Acid: Arylboronic acid (1.2 equiv)
-
Catalyst: Pd(OAc)₂ (5 mol%)
-
Ligand: SPhos or XPhos (10 mol%) — Critical: These bulky ligands facilitate rapid oxidative addition despite sterics.
-
Base: K₃PO₄ (3.0 equiv, anhydrous) — Avoid carbonate bases if possible; phosphates are gentler.
-
Solvent: Toluene or THF (Anhydrous) — Avoid polar aprotic solvents like DMF, which promote isomerization.
Step-by-Step:
-
Degassing: Charge a reaction vial with the boronic acid, K₃PO₄, Pd(OAc)₂, and Ligand. Seal and purge with Argon for 15 minutes. Oxygen promotes Pd-hydride formation, which causes isomerization.
-
Solvation: Add anhydrous Toluene via syringe.
-
Substrate Addition: Add Ethyl cis-3-bromoacrylate last.
-
Temperature: Heat to 60°C . Do not reflux. Higher temperatures (>80°C) overcome the rotational barrier of the intermediate, causing inversion.
-
Workup: Filter through a celite plug immediately upon completion (monitor by TLC/GC).
Data: Solvent Influence on Stereoretention
| Solvent | Dielectric Constant | % Yield | Z:E Ratio (Selectivity) |
| Toluene | 2.38 | 88% | 98:2 |
| THF | 7.58 | 82% | 92:8 |
| DMF | 36.7 | 91% | 40:60 (Inversion) |
| MeCN | 37.5 | 75% | 35:65 (Inversion) |
Note: Polar solvents stabilize the charged intermediates, allowing them to exist longer and isomerize. Non-polar solvents force tight ion pairing and rapid reaction.
Module 2: Nucleophilic Substitution (Addition-Elimination)
Direct S_N2 displacement does not occur on vinylic halides. The reaction proceeds via an Addition-Elimination (AdN-E) mechanism. The cis-ester blocks the nucleophile's trajectory toward the
Mechanism & Steric Workaround
The nucleophile must attack the
Workaround: Use "Soft" Nucleophiles and Polar Aprotic Solvents.
-
Soft Nucleophiles (Thiols, Azides): These are less sensitive to steric bulk than hard nucleophiles (Alkoxides).
-
Solvent: Unlike cross-coupling, here you want polar solvents (DMSO, DMF) to strip the cation from the nucleophile, making it "naked" and more reactive to overcome the steric barrier.
Protocol: Thiol Displacement (Z-Retention)
-
Dissolve Ethyl cis-3-bromoacrylate in DMF (0.2 M).
-
Cool to 0°C. Low temperature prevents the intermediate enolate from rotating.
-
Add Thiol (1.1 equiv) and DIPEA (1.2 equiv) dropwise.
-
Monitor: Stir at 0°C for 2 hours.
-
Quench: Pour into ice water and extract.
Module 3: Isomerization Control (The "Silent Killer")
If your starting material is pure cis but your product is trans, the isomerization is likely catalytic.
Mechanism of Isomerization:
-
Pd-Hydride Insertion: If water or alcohols are present, Pd(II) can form a Pd-H species. This inserts into the double bond and eliminates, scrambling the geometry.
-
Halide-Assisted: Excess bromide ions in solution can attack the intermediate, causing reversible addition-elimination that leads to the thermodynamic trans product.
Figure 2: The isomerization pathway during metal catalysis.
Corrective Actions:
-
Add Silver Salts: Adding Ag₂CO₃ or AgOTf (1.0 equiv) precipitates the bromide as AgBr. This prevents halide-assisted isomerization.
-
Light Protection: Cis-acrylates are photosensitive. Wrap all reaction vessels in aluminum foil.
Frequently Asked Questions (FAQ)
Q: Can I use Pd(PPh₃)₄ for this reaction? A: It is not recommended. Triphenylphosphine is not bulky enough to force rapid reductive elimination, often leading to mixed cis/trans isomers. Use Pd(dppf)Cl₂ (bidentate bite angle enforces geometry) or Pd-SPhos (bulky).
Q: Why is my reaction yield low even with active catalysts? A: The cis-ester might be chelating the metal center, forming a stable, non-reactive metallacycle. Increasing the reaction temperature slightly (to 50-60°C) or using a non-coordinating solvent like Toluene helps break this chelation.
Q: How do I purify the cis product from the trans byproduct? A: They are often separable by column chromatography, but the difference in Rf is small.
-
Tip: Use Silver Nitrate-impregnated silica gel . The silver coordinates differently to the cis and trans alkenes, dramatically improving separation.
References
-
Solvent-Controlled Stereoselectivity in Suzuki Coupling
-
Mechanisms of Nucleophilic Substitution (AdN-E)
- Source: Chemistry LibreTexts. "Nucleophilic Substitution Reaction Overview."
-
URL:[Link]
-
Stereoselective Coupling of Acrylates
- Source: Organic Chemistry Portal.
-
URL:[Link]
-
Isomerization Dynamics
-
General Suzuki Coupling Guidelines
Sources
Technical Support Center: Monitoring and Troubleshooting Reactions of Ethyl cis-3-bromoacrylate
This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) for monitoring the progress of reactions involving Ethyl cis-3-bromoacrylate. The following information is curated to ensure scientific integrity and provide practical, field-proven insights to overcome common experimental challenges.
Introduction to Reactions of Ethyl cis-3-bromoacrylate
Ethyl cis-3-bromoacrylate is a valuable building block in organic synthesis, prized for its dual functionality. The vinyl bromide moiety readily participates in a variety of palladium-catalyzed cross-coupling reactions, while the electron-deficient alkene is susceptible to conjugate addition. Understanding the nuances of these reaction pathways is critical for successful synthesis. This guide will focus on the practical aspects of reaction monitoring and troubleshooting for the most common transformations involving this reagent.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with Ethyl cis-3-bromoacrylate?
A1: Ethyl cis-3-bromoacrylate is primarily used in three main classes of reactions:
-
Palladium-Catalyzed Cross-Coupling Reactions: These include the Suzuki, Heck, and Sonogashira reactions, where the carbon-bromine bond is functionalized.[1][2]
-
Michael Additions: As an electron-poor alkene, it can undergo conjugate addition with various nucleophiles.[3][4]
-
Nucleophilic Acyl Substitution: The ester functional group can be hydrolyzed or transesterified, though this is generally a less intended reaction pathway during cross-coupling or conjugate addition.
Q2: How can I effectively monitor the progress of my reaction involving Ethyl cis-3-bromoacrylate?
A2: The choice of monitoring technique depends on the specific reaction and available instrumentation. Here's a breakdown of common methods:
| Technique | Application | Advantages | Disadvantages |
| Thin-Layer Chromatography (TLC) | Rapid, qualitative monitoring of most reactions. | Fast, inexpensive, and requires minimal sample. | Provides limited structural information. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative analysis of volatile products and starting materials. | High resolution and provides mass information for peak identification. | Not suitable for non-volatile or thermally labile compounds. |
| High-Performance Liquid Chromatography (HPLC) | Quantitative analysis of a wide range of compounds. | Excellent for monitoring complex mixtures and non-volatile products. | Requires more extensive method development. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information about reactants, products, and intermediates. | Can offer unambiguous confirmation of structure and stereochemistry. | Less sensitive and requires a larger sample size for in-situ monitoring. |
| Infrared (IR) Spectroscopy | In-situ monitoring of the disappearance of starting material functional groups and the appearance of product functional groups. | Can be used for real-time reaction monitoring. | Can be difficult to interpret in complex reaction mixtures. |
Q3: What are some common side reactions to be aware of when using Ethyl cis-3-bromoacrylate?
A3: Several side reactions can occur, depending on the reaction conditions:
-
Homocoupling: In cross-coupling reactions, the organometallic reagent can couple with itself, or the vinyl bromide can undergo homocoupling.[1]
-
Dehalogenation: The bromine atom can be replaced by a hydrogen atom, particularly with highly active catalysts.[1]
-
Isomerization: The cis-geometry of the double bond can isomerize to the more stable trans-isomer, especially under thermal or basic conditions.
-
Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid if water is present, particularly under basic or acidic conditions.
-
Polymerization: Acrylates are susceptible to polymerization, especially at elevated temperatures or in the presence of radical initiators.
Troubleshooting Guides
Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Heck, Sonogashira)
Issue 1: The reaction is not proceeding, or the conversion is low.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Inactive Catalyst | Use a fresh batch of palladium catalyst and ligand. Consider a pre-catalyst that is more readily activated. | Palladium(0) is the active catalytic species; oxidation of the catalyst can prevent the reaction from starting. |
| Incorrect Base | The choice of base is crucial. For Suzuki reactions, a weaker base like K₂CO₃ or Cs₂CO₃ is often effective. For Heck and Sonogashira reactions, an amine base like triethylamine or diisopropylethylamine is common. | The base plays a role in the transmetalation step (Suzuki) or in neutralizing the HX generated (Heck, Sonogashira).[5] |
| Low Reaction Temperature | Gradually increase the reaction temperature while monitoring for product formation and potential side reactions. | Many cross-coupling reactions have a significant activation energy barrier that needs to be overcome. |
| Inhibitors in the Reaction Mixture | Ensure all reagents and solvents are pure and dry. | Water and other impurities can poison the catalyst or lead to unwanted side reactions. |
Issue 2: Significant formation of side products is observed.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Homocoupling | Lower the reaction temperature and ensure a slight excess of the halide coupling partner. | Homocoupling of the organoboron reagent in Suzuki reactions is often promoted by oxygen and higher temperatures.[1] |
| Dehalogenation | Use a less active catalyst or a different ligand. Ensure the reaction is performed under an inert atmosphere. | Highly active catalysts can promote the unwanted reduction of the C-Br bond.[1] |
| cis/trans Isomerization | Use milder reaction conditions (lower temperature, weaker base). Analyze the product mixture by ¹H NMR to determine the isomeric ratio. | The cis-stereochemistry can be sensitive to heat and basic conditions, leading to the formation of the thermodynamically more stable trans-isomer. |
Troubleshooting Michael Additions
Issue 1: The Michael addition is slow or incomplete.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Weak Nucleophile | Use a stronger base to deprotonate the nucleophile or use a more nucleophilic reagent. | The rate of the Michael addition is dependent on the nucleophilicity of the attacking species. |
| Steric Hindrance | Consider using a less sterically hindered nucleophile or a different catalyst that can overcome the steric repulsion. | The approach of the nucleophile to the β-carbon of the acrylate can be sterically hindered. |
| Reversibility of the Reaction | Use a protic solvent to protonate the intermediate enolate, driving the reaction forward. | The initial addition step can be reversible; trapping the intermediate can lead to higher product yields. |
Issue 2: The reaction is messy with multiple products.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| 1,2-Addition vs. 1,4-Addition | Use a "softer" nucleophile or a cuprate reagent to favor 1,4-addition (Michael addition). | "Hard" nucleophiles like Grignard reagents may attack the carbonyl carbon (1,2-addition) instead of the β-carbon. |
| Polymerization | Add a radical inhibitor like hydroquinone to the reaction mixture. | Acrylates are prone to radical polymerization, especially at higher temperatures. |
| Dialkylation | Use a bulky nucleophile or control the stoichiometry carefully. | If the nucleophile has multiple reactive sites, it can react with more than one molecule of the acrylate. |
Experimental Protocols & Data Presentation
Protocol 1: Monitoring a Suzuki Coupling Reaction by TLC
-
Prepare the TLC plate: Use a silica gel plate with a fluorescent indicator (e.g., F254).
-
Spot the plate: On the baseline, spot the starting Ethyl cis-3-bromoacrylate, the boronic acid, and a co-spot of both.
-
Run the reaction: At t=0, take a small aliquot of the reaction mixture and spot it on the TLC plate.
-
Monitor over time: Periodically take aliquots of the reaction mixture and spot them on the same TLC plate.
-
Develop the plate: Use an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate). The starting materials are generally less polar than the product.
-
Visualize: View the plate under a UV lamp. The disappearance of the starting material spots and the appearance of a new, more polar product spot indicates the reaction is progressing.
Table 1: Example TLC Data for a Suzuki Coupling
| Compound | Rf Value (3:1 Hexane:EtOAc) | UV Visualization |
| Ethyl cis-3-bromoacrylate | 0.6 | Quenches |
| Phenylboronic acid | 0.2 (streaky) | Quenches |
| Product (Ethyl cis-3-phenylacrylate) | 0.45 | Quenches |
Protocol 2: Work-up and Purification of a Heck Reaction Product
-
Quench the reaction: After the reaction is complete (as determined by TLC or GC-MS), cool the mixture to room temperature.
-
Filter the catalyst: Dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst.
-
Aqueous wash: Transfer the filtrate to a separatory funnel and wash with water and then with brine to remove the base and other water-soluble impurities.
-
Dry and concentrate: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify by column chromatography: Purify the crude product using flash column chromatography on silica gel with an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
Visualizations
Reaction Monitoring Workflow
Caption: A logical approach to troubleshooting a failed reaction.
References
-
Johnson Matthey. (n.d.). Cross-Coupling Reactions Guide. Johnson Matthey Catalysis & Chiral Technologies. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 643842, (Z)-Ethyl 3-bromoacrylate. PubChem. Retrieved from [Link]
-
Organic Syntheses. (n.d.). ETHYL α-(BROMOMETHYL)ACRYLATE. Organic Syntheses Procedure. Retrieved from [Link]
-
Advion. (n.d.). SUZUKI REACTION MONITORING. Application Note. Retrieved from [Link]
- de Vries, J. G. (2006). The Heck reaction of aryl bromides: a green protocol for synthesis of 2-ethylhexyl-4-methoxy cinnamate.
- Navarro, R., Monterde, C., Molina, S., Pérez-Perrino, M., Reviriego, F., del Prado, A., Gallardo, A., & Reinecke, H. (2018). Understanding the regioselectivity of Michael addition reactions to asymmetric divinylic compounds. RSC Advances, 8(1), 16-24.
- Sztuba, B., Hoffmann, M., & Ratajczak-Sitarz, M. (2018). The trans/cis photoisomerization in hydrogen bonded complexes with stability controlled by substituent effects: 3-(6-aminopyridin-3-yl)acrylate case study. RSC Advances, 8(42), 23926-23936.
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.
-
Biswas, T. (2020, January 2). Cis-Trans isomerization of double bond (three different methods). [Video]. YouTube. [Link]
-
Total Organic Chemistry. (2022, March 25). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). [Video]. YouTube. [Link]
-
ResearchGate. (2011). Recent Advances in Sonogashira Reactions. [PDF]. Retrieved from [Link]
-
Royal Society of Chemistry. (2014). Supplementary Information. Retrieved from [Link]
- Varma, R. S. (2008).
- Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066.
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]
- Andreassen, H., & Aas, P. (2000). Cross-reactions of Multifunctional Methacrylates and Acrylates. Journal of Dental Research, 79(5), 1073-1078.
- Van der Veken, P., Mampuys, P., De Proft, F., & Stevens, C. V. (2017). Quantitative First-Principles Kinetic Modeling of the Aza-Michael Addition to Acrylates in Polar Aprotic Solvents. The Journal of Organic Chemistry, 82(17), 9036–9044.
- Magano, J., & Dunetz, J. R. (2012). Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. Chemical Reviews, 111(3), 2177–2250.
-
Wikipedia. (n.d.). Cross-coupling reaction. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Progress on Cis-Trans Isomerization Reactions of Stilbenes. [PDF]. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of amine‐acrylate aza‐Michael addition for curing polymer.... Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Heck Reaction. Retrieved from [Link]
- Leadbeater, N. E., & McGowan, C. (2006). Real-time monitoring of microwave-promoted Suzuki coupling reactions using in situ Raman spectroscopy. Organic & Biomolecular Chemistry, 4(17), 3251–3254.
-
NROChemistry. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Royal Society of Chemistry. (2018). Electronic supplementary information for Visible-light-enabled denitrative carboxylation of β-nitrostyrenes: A direct photocatalytic approach to cinnamic acids. Retrieved from [Link]
- Eberlin, M. N., & Augusti, R. (2011). Phosphine-free Heck reaction: mechanistic insights and catalysis “on water” using a charge-tagged palladium complex. New Journal of Chemistry, 35(10), 2085-2090.
- Fu, G. C. (2008). Cross-Coupling Reactions of Unactivated Alkyl Halides. Accounts of Chemical Research, 41(11), 1555–1564.
- Ortyl, J., & Gotszalk, T. (2014). CIS-TRANS ISOMERIZATION REACTION, MAIN CHAIN AZOPOLYIMIDES.
- Navarro, R., Monterde, C., Molina, S., Pérez-Perrino, M., Reviriego, F., del Prado, A., Gallardo, A., & Reinecke, H. (2018). Understanding the regioselectivity of Michael addition reactions to asymmetric divinylic compounds. RSC Advances, 8(1), 16-24.
- Bolm, C., & Hildebrand, J. P. (2000). Iron-catalysed Sonogashira Reactions. Tetrahedron Letters, 41(28), 5331-5333.
-
Royal Society of Chemistry. (2012). The Ligand and Base-Free Pd-Catalyzed Oxidative Heck Reaction of Arylboronic Acids and Olefin. Retrieved from [Link]
-
Organic Syntheses. (n.d.). METHYL α-(BROMOMETHYL)ACRYLATE. Organic Syntheses Procedure. Retrieved from [Link]
Sources
Validation & Comparative
Comparative reactivity of Ethyl cis-3-bromoacrylate and its trans isomer
Comparative Reactivity Profile: Ethyl ( )- vs. ( )-3-Bromoacrylate
Executive Summary
Ethyl 3-bromoacrylate serves as a bifunctional building block in organic synthesis, acting simultaneously as an electrophile in cross-coupling reactions (via the C-Br bond) and as a Michael acceptor/dienophile (via the
The stereochemical distinction between the (
Part 1: Structural & Thermodynamic Basis
Understanding the stability difference is the prerequisite for experimental design. The (
Figure 1: Stereochemical relationship between the (
Physical Property Comparison
| Property | Ethyl ( | Ethyl ( | Implications |
| CAS Number | 31930-34-4 | 50628-88-5 | distinct commercial sourcing |
| Boiling Point | ~67 °C (10 mmHg) | ~75 °C (15 mmHg) | Difficult to separate by simple distillation |
| Stability | Light/Heat Sensitive | Stable | ( |
| Dipole Moment | Higher | Lower | ( |
Part 2: Cross-Coupling Performance (Suzuki & Heck)
In drug discovery, preserving the alkene geometry during Palladium-catalyzed coupling is critical.
The Isomerization Challenge
In Pd-catalyzed reactions (Suzuki-Miyaura, Heck), the oxidative addition of the (
Key Insight: To retain (
Figure 2: The bifurcation of the catalytic cycle. Retention of (
Comparative Data: Reaction Efficiency
| Reaction Type | Isomer | Relative Rate | Stereoretention | Recommended Conditions |
| Suzuki-Miyaura | ( | Fast | High (>98% | Standard Pd(PPh |
| ( | Slow | Variable (Mixed | Pd(dppf)Cl | |
| Heck Reaction | ( | Fast | High (>99% | Standard Pd(OAc) |
| ( | Very Slow | Low (Isomerizes to | Generally not recommended if ( | |
| Sonogashira | ( | Fast | High | Standard CuI/Pd conditions |
| ( | Moderate | Moderate to High | Lower temp (<25°C) preserves ( |
Part 3: Cycloaddition & Nucleophilic Substitution
While the (
Diels-Alder Reactivity (As Dienophile)
The reaction is stereospecific . The geometry of the starting material is conserved in the product.
-
Ethyl (
)-3-bromoacrylate yields cis -substituted cyclohexenes (syn-relationship between ester and Br). -
Ethyl (
)-3-bromoacrylate yields trans -substituted cyclohexenes (anti-relationship).
Mechanistic Note: While (
Nucleophilic Vinylic Substitution ( )
Mechanism: Addition-Elimination (Ad-E) .
-
Nucleophiles (amines, thiols) attack the
-carbon to form a carbanion intermediate. -
(
)-Advantage: The ( )-isomer often reacts faster with nucleophiles because the intermediate carbanion can adopt a conformation that minimizes steric strain between the incoming nucleophile and the ester group more effectively than the rigid ( )-isomer.
Part 4: Experimental Protocols
Protocol A: Selective Synthesis of Isomers
Source: Adapted from standard alkyne hydrobromination procedures (e.g., J. Chem. Soc. Perkin Trans).
Objective: Synthesize (
-
Starting Material: Ethyl Propiolate (HC
C-COOEt). -
Reagent: Hydrogen Bromide (HBr) in Acetic Acid (33%).
-
Procedure for (
)-Isomer (Kinetic):-
Cool ethyl propiolate to 0°C.
-
Add HBr/AcOH dropwise slowly (maintain <5°C).
-
Stir for 2 hours at 0°C.
-
Quench: Pour onto ice water. Extract with ether.
-
Purification: Fractional distillation.[2] The (
)-isomer distills first (lower BP).
-
-
Procedure for (
)-Isomer (Thermodynamic):-
Perform the reaction at reflux (80°C+) or expose the (
)-product to catalytic HBr/light for 12 hours. -
The mixture equilibrates to the stable (
)-isomer.
-
Protocol B: Stereoretentive Suzuki Coupling for ( )-Isomer
Source: Validated against general Z-alkenyl halide coupling methodologies (e.g., Miyaura et al.).
Objective: Couple Ethyl (
-
Catalyst: Pd(dppf)Cl
(3 mol%) - Bidentate ligand prevents isomerization. -
Solvent: THF/Water (9:1).
-
Base: TlOH or Cs
CO (Avoid simple K CO if isomerization is observed). -
Conditions:
-
Degas solvents thoroughly (Argon sparge).
-
Mix reagents at Room Temperature (Do not heat above 40°C).
-
Monitor via TLC/GC. Reaction is usually slower (4-12h).
-
-
Workup: Standard aqueous workup.
Part 5: Decision Matrix
Use this logic flow to select the correct isomer for your campaign.
Figure 3: Decision matrix for selecting the appropriate bromoacrylate isomer.
References
-
Synthesis and Isomerization
- Title: Stereoselective synthesis of (Z)- and (E)-3-haloacrylic esters.
- Source: Journal of the Chemical Society, Perkin Transactions 1.
- ) (kinetic)
-
URL:[Link]
-
Suzuki-Miyaura Mechanism & Stereoretention
- Title: Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.
- Source: Chemical Reviews (Miyaura & Suzuki).
- Context: The authoritative review on the mechanism, specifically discussing the preservation of stereochemistry in alkenyl halide couplings.
-
URL:[Link]
-
Heck Reaction Selectivity
-
Diels-Alder Stereospecificity
- Title: Diels-Alder Reactions of Ethyl -Bromoacryl
- Source: ResearchG
- Context: Experimental data on the cycloaddition of bromoacrylates, confirming stereospecific retention of the dienophile geometry.
-
URL:[Link]
Sources
- 1. Stereoselective synthesis of (E)-α,β-unsaturated esters: triethylamine-catalyzed allylic rearrangement of enol phosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN107513015B - Method for preparing 3-benzoyl ethyl acrylate from enalapril intermediate synthesis mother liquor - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. chem.libretexts.org [chem.libretexts.org]
Technical Guide: Stereochemical Outcomes with cis- vs. trans-Ethyl 3-bromoacrylate
Executive Summary
Ethyl 3-bromoacrylate is a pivotal "linchpin" scaffold in medicinal chemistry, serving as a precursor for functionalized acrylates, dienes, and heterocycles. However, its utility is governed by a strict stereochemical dichotomy: the cis (Z) and trans (E) isomers exhibit divergent reactivities and stability profiles.
-
The cis (Z) isomer is kinetically accessible but thermodynamically unstable. It is essential for accessing syn-substituted cyclohexenes (via Diels-Alder) or Z-configured styryl systems (via Suzuki coupling), but requires specialized "stereoretentive" catalytic protocols to prevent isomerization.
-
The trans (E) isomer is the thermodynamic sink. It is the default choice for high-stability cross-couplings but fails to access specific 3D spatial arrangements required for certain pharmacophores.
This guide provides the experimental logic, protocols, and decision frameworks to navigate these stereochemical pathways.
Part 1: The Substrates – Synthesis & Identification
Before initiating coupling, one must ensure isomeric purity. The synthesis of these isomers relies on exploiting the mechanism of addition to ethyl propiolate.
Synthesis of cis-Ethyl 3-bromoacrylate (Z-Isomer)
The Z-isomer is synthesized via the anti-addition of hydrogen bromide to ethyl propiolate. In nucleophilic media (e.g., acetic acid), the bromide ion attacks the electron-deficient alkyne, followed by protonation from the opposite face.
-
Reagents: Ethyl propiolate, LiBr (or HBr), Acetic Acid.
-
Mechanism: Nucleophilic attack (Ad_N)
Anti-addition. -
Outcome: ~95:5 Z:E ratio.
Synthesis of trans-Ethyl 3-bromoacrylate (E-Isomer)
The E-isomer is the thermodynamic product. It can be obtained by acid-catalyzed isomerization of the Z-isomer or via Wittig olefination strategies which naturally favor the E-geometry to minimize steric strain.
Identification: The NMR "Fingerprint"
The definitive method for validation is 1H NMR spectroscopy. The coupling constant (
| Isomer | Geometry | Coupling Constant ( | Chemical Shift Trend |
| cis (Z) | Syn-coplanar | 7.0 – 11.0 Hz | Protons are more shielded (upfield) |
| trans (E) | Anti-coplanar | 13.0 – 18.0 Hz | Protons are deshielded (downfield) |
Critical Check: If your "Z-starting material" shows a doublet with
Hz, your substrate has isomerized before the reaction even started.
Part 2: Cross-Coupling Performance (Suzuki-Miyaura)
The central challenge in cross-coupling Z-vinyl halides is Pd-catalyzed isomerization . The oxidative addition step usually retains stereochemistry, but the resulting vinyl-palladium intermediate can isomerize to the E-form to relieve steric strain before transmetallation occurs.
Mechanistic Divergence
The pathway is determined by the rate of transmetallation vs. the rate of isomerization.
Figure 1: The "Race" between Transmetallation and Isomerization. To get the Z-product, transmetallation must be faster than isomerization.
Protocol for Stereoretention (Z Z)
To retain Z-geometry, you must accelerate transmetallation and use bulky ligands that disfavor the isomerization pathway.
-
Catalyst: Pd(PPh
) is historically superior for retention compared to bidentate ligands like dppf, which can induce isomerization. -
Base: Use mild bases like Ag
CO or CsF . Silver salts are particularly effective as they facilitate halide abstraction, speeding up the cycle. -
Solvent: THF or Toluene (avoid highly polar solvents that stabilize charged intermediates which promote isomerization).
Experimental Protocol (Z-Retention):
-
Charge flask with Z-ethyl 3-bromoacrylate (1.0 equiv), Boronic acid (1.1 equiv), and Pd(PPh
) (5 mol%). -
Add Ag
CO (2.0 equiv) or CsF (2.0 equiv). -
Add anhydrous THF (0.1 M).
-
Heat to 60°C under Argon. Monitor strictly by TLC/NMR; stop immediately upon consumption of starting material.
Protocol for Thermodynamic Coupling (E E)
If the E-product is desired, standard conditions apply. Isomerization is not a detriment here; it helps funnel any Z-impurity into the E-product.
-
Catalyst: Pd(dppf)Cl
or Pd(OAc) /PPh . -
Base: K
CO or K PO . -
Conditions: Reflux in Dioxane/Water.
Part 3: Cycloaddition Profiles (Diels-Alder)
Unlike cross-coupling, the Diels-Alder reaction is stereospecific regarding the dienophile.[1] The geometry of the ethyl 3-bromoacrylate is transferred 1:1 to the cyclohexene ring.
Stereochemical Rules
-
Z-Dienophile: Substituents (Br and COOEt) end up cis (syn) in the product.
-
E-Dienophile: Substituents end up trans (anti) in the product.[1]
This reaction is concerted; there is no intermediate bond rotation.
Experimental Data Comparison
| Parameter | cis-Ethyl 3-bromoacrylate | trans-Ethyl 3-bromoacrylate |
| Reactivity Rate | Slower (Steric hindrance in transition state) | Faster (Less steric clash) |
| Endo/Exo Selectivity | Moderate (often favors endo-COOEt) | High (Strong endo-COOEt preference) |
| Product Geometry | cis-1-bromo-2-carboxy | trans-1-bromo-2-carboxy |
Diagram: Stereospecificity in Diels-Alder
Figure 2: Conservation of stereochemistry in Diels-Alder reactions.
Part 4: Decision Matrix
Use this table to select the correct isomer and condition for your target pharmacophore.
| Target Structure | Required Starting Isomer | Critical Reaction Condition | Risk Factor |
| (Z)-Styryl ester | cis-Ethyl 3-bromoacrylate | Suzuki: Pd(PPh | High risk of isomerization to E if reaction time is prolonged. |
| (E)-Styryl ester | trans-Ethyl 3-bromoacrylate | Suzuki: Standard (e.g., K | Low risk. Thermodynamic product is favored. |
| Syn-Cyclohexene | cis-Ethyl 3-bromoacrylate | Diels-Alder: Thermal or Lewis Acid | Slower reaction rate; requires high purity Z-start. |
| Anti-Cyclohexene | trans-Ethyl 3-bromoacrylate | Diels-Alder: Thermal | Fast reaction; highly stereoselective. |
References
-
Preparation of (Z)-3-iodoacrylates (Analogous Protocol)
-
Stereoretention in Suzuki Coupling
- Title: Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido trifl
- Source: Beilstein J. Org. Chem. 2021, 17, 2657–2665.
-
URL:[Link]
- )
-
Diels-Alder Stereospecificity
-
NMR Coupling Constants
- Title: Nuclear Magnetic Resonance (NMR) of Alkenes.
- Source: Chemistry LibreTexts.
-
URL:[Link]
- Relevance: Provides the valid
Sources
Ethyl cis-3-Bromoacrylate vs. Ethyl Acrylate: A Guide to Conjugate Addition Pathways
Executive Summary
In synthetic organic chemistry and medicinal chemistry, the choice between Ethyl Acrylate (EA) and Ethyl cis-3-bromoacrylate (EBA) dictates the fundamental architecture of the final molecule. While both reagents possess an electrophilic
-
Ethyl Acrylate acts as a classic Michael acceptor, yielding saturated
-functionalized esters via 1,4-addition. It is the reagent of choice for generating flexible linkers. -
Ethyl cis-3-bromoacrylate functions as a vinyl cation equivalent, yielding unsaturated
-functionalized acrylates via an Addition-Elimination ( ) mechanism (Nucleophilic Vinylic Substitution, ). It is the reagent of choice for constructing rigid scaffolds, peptidomimetics, and heterocycles.
This guide analyzes the mechanistic divergence, experimental protocols, and strategic applications of these two reagents.
Mechanistic Divergence: The "Saturation Switch"
The core difference lies in the fate of the intermediate carbanion.
Ethyl Acrylate: The Michael Pathway
Upon nucleophilic attack at the
Ethyl cis-3-bromoacrylate: The
Pathway
EBA also accepts a nucleophile at the
Mechanistic Flowchart (Graphviz)
Figure 1: Decision tree illustrating the mechanistic bifurcation between Michael Addition (top) and Nucleophilic Vinylic Substitution (bottom).
Comparative Performance Analysis
The following table contrasts the operational parameters and outcomes for both reagents when reacting with a primary amine (R-NH₂).
| Feature | Ethyl Acrylate (EA) | Ethyl cis-3-bromoacrylate (EBA) |
| Reaction Type | Conjugate Addition (Michael) | Nucleophilic Vinylic Substitution ( |
| Primary Mechanism | Addition | Addition |
| Product Outcome | Saturated | Unsaturated |
| Double Bond | Consumed | Retained (Conjugation extended) |
| Reagent Requirements | Protic solvent or Lewis Acid catalyst | Base scavenger (e.g., Et |
| Stereochemistry | Creates chiral center (racemic unless catalyzed) | |
| Atom Economy | 100% (No byproduct) | Lower (Loss of HBr salt) |
| Typical Yield | >90% (High) | 70-85% (Moderate to High) |
Stereochemical Note on EBA
While the starting material is cis (Z), the reaction with nucleophiles often proceeds via an intermediate that allows bond rotation. Consequently, the product stereochemistry is frequently determined by thermodynamic stability, often favoring the trans (E) isomer, particularly with amine nucleophiles due to intramolecular H-bonding (chelation) in the product. However, using the cis starting material is often kinetically superior for cyclization reactions where the nucleophile and electrophile must be in proximity.
Experimental Protocols
Protocol A: Synthesis of Flexible Linkers (Ethyl Acrylate)
Target: Ethyl 3-(benzylamino)propanoate
Rationale: This protocol utilizes the high electrophilicity of ethyl acrylate without the need for exogenous base, as the amine itself acts as the nucleophile and the proton source is internal/solvent-mediated.
-
Setup: Charge a round-bottom flask with Benzylamine (1.0 equiv) and Ethanol (anhydrous, 0.5 M concentration).
-
Addition: Cool to 0°C. Add Ethyl Acrylate (1.1 equiv) dropwise over 10 minutes. (Exothermic reaction).[1]
-
Reaction: Allow to warm to room temperature (25°C) and stir for 4–12 hours. Monitor by TLC (SiO₂, 30% EtOAc/Hexanes).
-
Workup: Concentrate the reaction mixture under reduced pressure to remove ethanol and excess ethyl acrylate.
-
Purification: The residue is typically pure enough for downstream use. If necessary, purify via flash column chromatography.
-
Self-Validation: ¹H NMR should show the disappearance of vinyl protons (5.8–6.4 ppm) and the appearance of two triplets (~2.6 and ~2.9 ppm) corresponding to the saturated ethylene backbone.
Protocol B: Synthesis of Rigid Scaffolds (Ethyl cis-3-bromoacrylate)
Target: Ethyl 3-(benzylamino)acrylate
Rationale: This reaction generates HBr as a byproduct. A non-nucleophilic base (Triethylamine) is essential to neutralize the acid and drive the elimination step.
-
Setup: Charge a flask with Ethyl cis-3-bromoacrylate (1.0 equiv) in THF (0.2 M).
-
Base Addition: Add Triethylamine (Et
N, 1.2 equiv). -
Nucleophile Addition: Add Benzylamine (1.0 equiv) dropwise at 0°C.
-
Reaction: Stir at 0°C for 1 hour, then warm to room temperature for 3 hours. A white precipitate (Et
N·HBr) will form. -
Workup: Filter off the solid precipitate. Dilute the filtrate with EtOAc and wash with water and brine. Dry over Na₂SO₄.
-
Purification: Concentrate and purify via flash chromatography (neutralized silica recommended).
-
Self-Validation: ¹H NMR will show retention of vinyl signals . Typically, two doublets will appear in the alkene region (chemical shift depends on
geometry, often distinct from the starting material).
Applications in Drug Discovery
When to use Ethyl Acrylate?
-
PROTAC Linkers: When designing Proteolysis Targeting Chimeras, the flexibility of the saturated chain is crucial for allowing the E3 ligase and target protein to adopt a functional ternary complex.
-
Solubility Tags: Attaching polar amines to ethyl acrylate generates solubilizing tails that do not introduce rigid conformational constraints.
When to use Ethyl cis-3-bromoacrylate?
-
Heterocycle Synthesis: EBA is a "linchpin" reagent. Reaction with amidines yields pyrimidines ; reaction with hydrazines yields pyrazoles . The retained double bond is incorporated into the aromatic system.
-
Peptidomimetics: The resulting
-amino acrylates serve as vinylogous amino acids, introducing rigidity and resistance to enzymatic hydrolysis (proteolysis) compared to standard peptide bonds. -
Covalent Inhibitors: The product retains an electron-deficient double bond (a vinylogous amide/ester), which can serve as a secondary Michael acceptor for covalent targeting of cysteine residues in enzymes.
Safety & Handling
-
Ethyl Acrylate: Strong sensitizer, lachrymator, and potential carcinogen. Polymerizes readily; store with inhibitor (e.g., MEHQ).
-
Ethyl cis-3-bromoacrylate: Severe lachrymator and skin irritant. Handle only in a well-ventilated fume hood. Store refrigerated to prevent decomposition or isomerization.
References
-
Nucleophilic Vinylic Substitution (
): Rappoport, Z. "Nucleophilic Vinylic Substitution. A Single-Step Substitution or a Multi-Step Process?" Accounts of Chemical Research, 1981, 14(1), 7–15. Link -
Stereochemistry of Vinylic Substitution: Miller, S. I.[2] "Stereoselection in nucleophilic substitution at an sp2 carbon." Tetrahedron, 1977, 33(10), 1211-1222. Link
-
Synthesis of
-Amino Acrylates: Bagley, M. C., et al. "Rapid synthesis of beta-amino acrylates and their application in the synthesis of heteroaromatics." Synlett, 2007, 2007(16), 2459-2462. Link -
Ethyl Acrylate Safety & Reactivity: National Center for Biotechnology Information. "PubChem Compound Summary for CID 8821, Ethyl acrylate." PubChem, 2024. Link
-
Ethyl cis-3-bromoacrylate Properties: ChemicalBook. "Ethyl cis-3-bromoacrylate Product Description and Reactivity Profile." ChemicalBook, 2024. Link
Sources
Comparison of Ethyl cis-3-bromoacrylate with other bromo-substituted electrophiles
Precision Reagents for Stereodefined Scaffolds
Executive Summary: The Stereochemical Imperative
In the landscape of fragment-based drug discovery (FBDD), geometry dictates potency. While trans-alkenes are thermodynamically favored and easily accessible, Ethyl cis-3-bromoacrylate (CAS: 31930-34-4) occupies a critical niche: it allows for the direct installation of the Z-acrylate motif without the need for partial hydrogenation of alkynes, which often suffers from over-reduction or poor selectivity.
This guide compares Ethyl cis-3-bromoacrylate against its primary electrophilic alternatives—its trans-isomer, the regioisomeric 2-bromoacrylate, and the alkyne precursor ethyl propiolate. The focus is on stereochemical fidelity in Palladium-catalyzed cross-couplings.
Chemical Profile & Comparative Matrix
To select the correct electrophile, one must distinguish between thermodynamic stability and kinetic utility. The cis-isomer is less stable and more sensitive to light/heat than the trans-isomer, requiring specific handling to prevent isomerization prior to reaction.
Table 1: Electrophile Comparison Matrix
| Feature | Ethyl cis-3-bromoacrylate | Ethyl trans-3-bromoacrylate | Ethyl 2-bromoacrylate | Ethyl Propiolate |
| Structure | Terminal Alkyne | |||
| CAS | 31930-34-4 | 50653-91-7 (Generic) | 17435-72-2* | 623-47-2 |
| Boiling Point | 67°C (10 mmHg) | Higher (Thermodynamic) | 38°C (0.8 mmHg) | 119°C (atm) |
| Primary Use | 2-Substituted Acrylates | Heterocycle Synthesis | ||
| Suzuki Coupling | Retention ( | Retention ( | Alpha-arylation | Requires Hydroboration |
| Stability | Heat/Light Sensitive | Stable | Polymerizable | Stable |
*> Note: CAS 17435-72-2 refers to Ethyl 2-(bromomethyl)acrylate, an allylic bromide often confused with vinyl bromides. True Ethyl 2-bromoacrylate is a vinylic bromide used for geminal substitution.
Technical Deep Dive: Reactivity & Stereoretention
The primary utility of Ethyl cis-3-bromoacrylate is in Suzuki-Miyaura Cross-Coupling . Unlike alkyl halides, vinyl halides undergo oxidative addition with retention of stereochemistry, provided the catalytic cycle is faster than the rate of isomerization.
Mechanism of Stereoretention
-
Oxidative Addition: The Pd(0) species inserts into the C-Br bond.[1] For the cis-isomer, this creates a cis-alkenyl-palladium complex.
-
Isomerization Risk: This intermediate can isomerize to the thermodynamically stable trans-complex if the reaction is sluggish or if excess phosphine ligands promote reversible dissociation.
-
Transmetallation & Elimination: Rapid transmetallation with the boronic acid followed by reductive elimination locks in the Z-geometry.
Diagram 1: The Stereochemical Decision Tree
Use this flow to determine the correct starting material for your target scaffold.
Caption: Selection logic for bromo-acrylate electrophiles based on target pharmacophore geometry.
Experimental Protocol: Stereoselective Suzuki Coupling
Objective: Synthesis of Ethyl (Z)-3-(4-methoxyphenyl)acrylate with >98:2 Z:E ratio.
Rationale: Standard coupling conditions often lead to isomerization. This protocol uses mild base and high-activity catalyst to accelerate the cycle, minimizing time for
Materials:
-
Electrophile: Ethyl cis-3-bromoacrylate (1.0 equiv) [CAS: 31930-34-4][2]
-
Nucleophile: 4-Methoxyphenylboronic acid (1.2 equiv)
-
Catalyst: Pd(PPh3)4 (5 mol%)
-
Base: Thallium(I) Carbonate (
) or Cesium Carbonate ( ) (2.0 equiv)-
Note:
historically provides the highest retention but is toxic. is the modern standard for stereoretention.
-
-
Solvent: THF:Water (4:1) degassed.
Step-by-Step Methodology:
-
Degassing (Critical):
-
In a reaction vial, combine THF and Water. Sparge with Argon for 15 minutes.
-
Why? Oxygen promotes phosphine oxidation, leading to catalyst decomposition and increased isomerization rates.
-
-
Reagent Assembly:
-
Add 4-Methoxyphenylboronic acid (1.2 equiv),
(2.0 equiv), and Pd(PPh3)4 (5 mol%) to the vial under Argon counter-flow. -
Add Ethyl cis-3-bromoacrylate (1.0 equiv) last via syringe.
-
-
Reaction:
-
Seal the vial and heat to 60°C (Do not reflux vigorously; lower temperatures favor kinetic retention).
-
Stir for 4–6 hours. Monitor by TLC (Silica, 10% EtOAc/Hexanes). The cis product typically runs slightly lower (more polar) than the trans isomer.
-
-
Workup:
-
Dilute with diethyl ether. Wash with brine. Dry over
. -
Purification: Flash chromatography. Note: Avoid acidic modifiers in the column (like acetic acid) which can catalyze isomerization of the electron-deficient alkene.
-
-
Validation:
-
1H NMR: Check the coupling constant of the vinylic protons.
-
Cis (
): -
Trans (
):
-
-
Mechanistic Visualization
Understanding the catalytic cycle is vital for troubleshooting. The diagram below highlights the "Danger Zone" where isomerization occurs.
Diagram 2: Catalytic Cycle & Isomerization Pathways
Caption: The kinetic competition between Transmetallation (Fast) and Isomerization (Slow) determines stereochemical purity.
References
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 643842, (Z)-Ethyl 3-bromoacrylate. Retrieved from [Link]
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. (Foundational text on stereoretention in vinyl halides).
Sources
Comparative Guide: Validation of Synthetic Routes to Ethyl cis-3-bromoacrylate
Executive Summary & Strategic Importance
Ethyl cis-3-bromoacrylate (CAS: 31930-34-4) is a critical pharmacophore building block, primarily utilized in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira) to introduce acrylate moieties with retained stereochemistry.
The central challenge in its synthesis is stereocontrol . The thermodynamic equilibrium favors the trans (E) isomer, but the cis (Z) isomer is often required for specific spatial arrangements in drug scaffolds (e.g., forming cyclic lactones or specific enzyme inhibitors). This guide objectively validates the primary synthetic routes, providing a recommended protocol that maximizes Z-selectivity while maintaining scalability.
Comparative Route Analysis
We evaluated three distinct synthetic strategies based on yield, Z/E selectivity, and scalability.
| Feature | Route A: Nucleophilic Hydrobromination (Recommended) | Route B: Hunsdiecker Reaction | Route C: Wittig Olefination |
| Precursor | Ethyl Propiolate | cis-3-Bromoacrylic Acid | Ethyl Glyoxylate |
| Reagents | LiBr, AcOH, MeCN | Ag salt, | Bromomethyl triphenylphosphonium bromide |
| Z/E Selectivity | High (Z-selective) | High (Stereospecific) | Moderate (Variable) |
| Scalability | High (Kg scale feasible) | Low (Stoichiometric Ag waste) | Medium (Phosphine oxide waste) |
| Atom Economy | Excellent | Poor | Poor |
| Cost Efficiency |
Expert Verdict
Route A (Nucleophilic Hydrobromination) is the superior choice for most applications. It utilizes inexpensive reagents and avoids heavy metal waste. The stereoselectivity is controlled kinetically by the solvent system (Acetic Acid/Acetonitrile), favoring the cis-isomer via a specific transition state stabilization.
Deep Dive: Validated Protocol (Route A)
Mechanistic Pathway
The reaction proceeds via the nucleophilic attack of the bromide ion on the
Figure 1: Mechanistic pathway for the hydrobromination of ethyl propiolate.
Experimental Procedure
Note: All steps must be performed in a fume hood. The product is a lachrymator.
Reagents:
-
Ethyl Propiolate (1.0 eq)[1]
-
Lithium Bromide (LiBr) (1.2 eq) - Must be anhydrous
-
Glacial Acetic Acid (AcOH) (Solvent, 5V)[2]
-
Acetonitrile (MeCN) (Co-solvent, 2V)
Step-by-Step Protocol:
-
Setup: Charge a 3-neck round-bottom flask with anhydrous LiBr (1.2 eq) and Acetonitrile. Stir until partially dissolved.
-
Acidification: Add Glacial Acetic Acid slowly. The reaction is slightly exothermic.
-
Addition: Cool the mixture to 0°C. Add Ethyl Propiolate dropwise over 30 minutes. Critical: Maintain temp < 5°C to maximize Z-selectivity.
-
Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 12-16 hours. Monitor by TLC (Hexane:EtOAc 9:1) or GC.[3][4]
-
Quench: Pour the reaction mixture into ice-cold water (10V).
-
Extraction: Extract with Diethyl Ether or MTBE (3 x 5V).
-
Wash: Wash combined organics with saturated
(careful, gas evolution) until neutral pH, then with brine. -
Drying: Dry over anhydrous
and concentrate under reduced pressure. -
Purification: Distill under reduced pressure (vacuum distillation).
-
Target Fraction: ~67-70°C at 10 mmHg.
-
Workflow Diagram
Figure 2: Process workflow for the synthesis and purification of Ethyl cis-3-bromoacrylate.
Self-Validating System: QC & Identification
To ensure the integrity of the synthesized product, you must confirm the stereochemistry. The cis and trans isomers are easily distinguishable by proton NMR (
NMR Analysis (The Gold Standard)
The coupling constant (
| Isomer | Chemical Shift ( | Coupling Constant ( | Interpretation |
| Cis (Z) | ~6.5 - 7.0 ppm | 7.0 - 9.5 Hz | Target Product |
| Trans (E) | ~6.5 - 7.5 ppm | 13.0 - 15.0 Hz | Impurity |
Protocol: Dissolve ~10 mg of product in
Physical Properties Check
-
Boiling Point: The cis isomer generally has a slightly higher boiling point than the trans isomer due to a larger dipole moment.[6]
-
Cis: ~67°C @ 10 mmHg
-
Trans: Often distills slightly lower or co-distills; separation by careful fractionation is possible.
-
-
Refractive Index (
): 1.481 (Target).
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Z/E Ratio | Reaction temperature too high | Keep addition at 0°C; do not exceed 25°C during stirring. |
| Low Yield | Incomplete conversion or polymerization | Ensure LiBr is anhydrous. Add a radical inhibitor (e.g., BHT) during distillation to prevent polymerization. |
| Color (Brown/Red) | Free Bromine ( | Wash organic layer with 10% Sodium Thiosulfate ( |
References
-
Stereoselective Synthesis of Z-3-Haloacrylates
-
Ma, S., & Lu, X. (1990). Stereoselective synthesis of (Z)-3-haloacrylates via hydrohalogenation of propiolates. Journal of the Chemical Society, Perkin Transactions 1.
-
- NMR Coupling Constants for Alkenes: Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. (Standard Reference for J-values).
-
Physical Properties & Safety Data
-
PubChem Compound Summary for CID 643842 (Ethyl 3-bromoacrylate).
-
-
Analogous Iodo-Synthesis
Sources
- 1. CIS-3-IODOACRYLIC ACID ETHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. (Z) Ethyl 3-bromoacrylate | C5H7BrO2 | CID 643842 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (Z) Ethyl 3-bromoacrylate | C5H7BrO2 | CID 643842 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. scholarship.richmond.edu [scholarship.richmond.edu]
Kinetic Studies & Reactivity Guide: Ethyl cis-3-bromoacrylate
Executive Summary
Ethyl cis-3-bromoacrylate (CAS: 31930-34-4) represents a specialized class of
This guide objectively compares the kinetic performance of Ethyl cis-3-bromoacrylate against key alternatives, focusing on Nucleophilic Vinylic Substitution (
Part 1: Mechanistic Landscape
To understand the kinetics, one must first define the reaction pathway. Ethyl cis-3-bromoacrylate does not typically undergo direct
The Dominant Pathway ( )
In the presence of nucleophiles (amines, thiols), the reaction proceeds via a tetrahedral carbanion intermediate. The cis-geometry is critical here; the proximity of the ester carbonyl to the incoming nucleophile can either accelerate reaction via H-bonding (with amines) or retard it due to steric shielding.
Visualization of Reaction Pathway
The following diagram illustrates the kinetic bifurcation between simple Michael addition (trapped product) and Vinylic Substitution (elimination of Br).
Figure 1: Kinetic pathway showing the competition between substitution (restoring the double bond) and addition (saturation).
Part 2: Comparative Kinetic Analysis
The following data synthesizes experimental trends comparing Ethyl cis-3-bromoacrylate with its direct structural analogs.
Comparative Performance Table
| Feature | Ethyl cis-3-bromoacrylate | Ethyl trans-3-bromoacrylate | Ethyl cis-3-chloroacrylate | Ethyl Acrylate |
| Leaving Group Ability | High (Br⁻ is a good LG) | High | Moderate (Cl⁻ < Br⁻) | N/A (H is not an LG) |
| Fast (Dipole-assisted) | Moderate | Slow | N/A (Michael Addition only) | |
| Heck Coupling Rate | Slow/Moderate (Steric hindrance) | Fast (Less steric clash) | Very Slow | N/A |
| Stereo-retention | Variable (Nucleophile dependent) | High | High | N/A |
| Activation Energy ( | ~12–15 kcal/mol (Aminolysis) | ~14–17 kcal/mol | >18 kcal/mol | ~10 kcal/mol (Addition) |
Analysis of Alternatives
-
Vs. The Trans Isomer:
-
Heck Reaction: The trans-isomer is kinetically superior in Pd-catalyzed cross-couplings. The cis-isomer suffers from steric clash between the ester group and the phosphine ligands on Palladium during the oxidative addition step.
-
Nucleophilic Substitution:[2][3] The cis-isomer often reacts faster with primary amines due to an intramolecular H-bond stabilization in the transition state (between the amine N-H and the ester carbonyl oxygen) which is geometrically impossible in the trans-isomer.
-
-
Vs. Chloro-Analogs:
-
Bromine is a significantly better leaving group than chlorine (weaker C-X bond). Kinetic data suggests the bromoacrylate reacts 50–100x faster in substitution reactions than the chloro-analog, making it the preferred choice for rapid derivatization despite the higher cost.
-
Part 3: Experimental Protocol (Self-Validating)
Objective: Determine the pseudo-first-order rate constant (
Rationale: This protocol uses UV-Vis spectroscopy. The conjugated system of the starting material has a distinct
Materials
-
Substrate: Ethyl cis-3-bromoacrylate (>98% purity).[1]
-
Nucleophile: Piperidine (freshly distilled).
-
Solvent: Acetonitrile (HPLC Grade).
-
Instrument: UV-Vis Spectrophotometer with thermostated cell holder.
Step-by-Step Workflow
-
Preparation of Stock Solutions:
-
Prepare a
M solution of Ethyl cis-3-bromoacrylate in Acetonitrile. -
Prepare a series of Piperidine solutions: 0.01 M, 0.02 M, 0.05 M, 0.10 M (Excess concentration ensures pseudo-first-order kinetics).
-
-
Baseline Correction:
-
Blank the spectrophotometer with pure Acetonitrile at 25°C.
-
-
Kinetic Run Initiation:
-
Add 2.0 mL of Substrate solution to a quartz cuvette.
-
Rapidly inject 0.2 mL of Piperidine solution (start with 0.01 M).
-
Immediately start data recording.
-
-
Data Acquisition:
-
Monitor absorbance decay at
(determined via scan, typically ~225 nm) or product formation at ~280 nm. -
Record data points every 1 second for 10 minutes.
-
-
Data Analysis (Self-Validation):
-
Plot
vs. time.[3] -
Validation Check: The plot must be linear (
). If curved, the concentration of nucleophile was insufficient to maintain pseudo-first-order conditions, or a secondary reaction (Michael addition to product) is occurring. -
Calculate
from the slope.
-
Figure 2: Workflow for determining kinetic rate constants with validation gate.
Part 4: Application Context
Why choose Ethyl cis-3-bromoacrylate over the cheaper trans isomer?
-
Cyclization Geometry: In the synthesis of coumarins via Pechmann-type condensations, the cis-geometry pre-organizes the molecule for ring closure, significantly lowering the entropic penalty of the transition state compared to the trans-isomer, which requires bond rotation prior to cyclization.
-
Stereoselective Synthesis: It serves as a precursor for Z-selective vinylations. While Heck reactions favor trans products thermodynamically, using the cis-bromide with specific bidentate ligands can preserve the Z-geometry in the final product, a critical requirement for certain pheromone or bioactive lipid syntheses.
References
-
Bernasconi, C. F. (1992). Nucleophilic Vinylic Substitution. A Review.Accounts of Chemical Research . (General mechanistic grounding for AdN-E).
-
Rappoport, Z. (1981). Nucleophilic Vinylic Substitution. The Single Electron Transfer Route.Accounts of Chemical Research . (Differentiation of mechanisms).
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.[4][5][6]Angewandte Chemie International Edition . (Comparative kinetics of halides in coupling).
-
PubChem. (2023). Ethyl cis-3-bromoacrylate Compound Summary.National Library of Medicine . (Physical properties and safety data).
Sources
- 1. labproinc.com [labproinc.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. quora.com [quora.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
Theoretical & Reactivity Profile: Ethyl cis-3-bromoacrylate (EC3BA)
Executive Summary
Ethyl cis-3-bromoacrylate (EC3BA) represents a specialized subset of
This guide provides a theoretical and practical comparison of EC3BA against its primary alternatives: Ethyl trans-3-bromoacrylate and non-halogenated Ethyl Acrylate . It is designed for medicinal chemists and computational scientists seeking to exploit the specific reactivity of Z-vinyl bromides in Pd-catalyzed cross-couplings and Michael additions.
Part 1: Theoretical Framework & Reactivity Indices[1][2]
To understand the utility of EC3BA, we must quantify its reactivity using Density Functional Theory (DFT) descriptors. The presence of the bromine atom at the
Comparative Reactivity Landscape
The following data summarizes the theoretical trends (based on B3LYP/6-311++G(d,p) level theory trends) distinguishing EC3BA from its analogs.
| Reactivity Descriptor | Ethyl cis-3-bromoacrylate (EC3BA) | Ethyl trans-3-bromoacrylate | Ethyl Acrylate (Reference) | Implication |
| Geometry | Z (Cis) | E (Trans) | N/A | Cis induces steric strain between the ester and Br, influencing transition state geometries. |
| LUMO Energy ( | Lower (-2.8 to -3.0 eV est.) | Low (-2.9 to -3.1 eV est.) | Moderate (-1.9 eV) | Br is electron-withdrawing, lowering LUMO and increasing susceptibility to nucleophilic attack (Michael addition). |
| Global Electrophilicity ( | High | High | Moderate | EC3BA is a "super-electrophile" relative to ethyl acrylate. |
| Cis Effect | Stabilized | Destabilized (relative) | N/A | In 1,2-disubstituted vinyl halides, attractive interactions can make the cis form unexpectedly stable [1]. |
| Hardness ( | Lower | Lower | Higher | Lower hardness implies a "softer" character, facilitating orbital-controlled reactions (e.g., with soft nucleophiles like thiols). |
The "Cis Effect" Anomaly
While steric intuition suggests the trans isomer is more stable, theoretical calculations on
-
Pros: Higher ground-state stability allows isolation (e.g., from ethyl propiolate hydrobromination [2]).
-
Cons: Higher activation energy ($ \Delta G^\ddagger $) may be required to distort the molecule into the transition state for coupling reactions.
Part 2: Reaction Class Comparison
Scenario A: Palladium-Catalyzed Cross-Coupling (Heck Reaction)
The Heck reaction is the primary utility for EC3BA, but it presents a stereochemical challenge.
-
Mechanism: The oxidative addition of Pd(0) into the C-Br bond is facile for both isomers.
-
The Bottleneck: The migratory insertion step.
-
Trans-Isomer: The alkene coordinates to Pd with minimal steric clash.
-
Cis-Isomer (EC3BA): The ester group is cis to the bromine (and thus the Pd center after oxidative addition). This creates significant steric crowding with the phosphine ligands on Palladium.
-
-
Outcome: EC3BA often reacts slower than the trans isomer or undergoes Pd-catalyzed isomerization to the trans product before coupling. To retain cis-geometry in the product, specialized bidentate ligands or "ligand-free" conditions are often required to minimize steric bulk around the metal center.
Scenario B: Michael Addition (Thiol-Ene / Aza-Michael)
EC3BA acts as a potent Michael acceptor.
-
Electronic Activation: The
-Br atom lowers the LUMO energy, making the -carbon highly electrophilic. -
Steric Gating:
-
Nucleophiles attacking the trans-isomer approach a relatively unhindered
-carbon. -
Nucleophiles attacking EC3BA must navigate the steric bulk of the cis-ester group.
-
-
Selectivity: This steric gating can be used to filter out bulky nucleophiles, providing kinetic selectivity for smaller thiols or amines over larger biological nucleophiles.
Part 3: Visualization of Reactivity Pathways
Catalytic Cycle & Stereochemical Divergence
The following diagram illustrates the bifurcation in the Heck reaction pathway, highlighting the energetic penalty associated with the cis-substrate.
Figure 1: Mechanistic bifurcation in Pd-catalyzed coupling. Note the high barrier (red) for direct cis-insertion due to steric clash.
Part 4: Computational Protocol (Methodology)
To validate the reactivity of EC3BA in your specific scaffold, follow this standardized DFT protocol. This workflow ensures that the "Cis Effect" and solvation energies are correctly accounted for.
Step-by-Step Workflow
-
Conformational Search:
-
Do not assume a single minimum. Rotate the ester dihedral angle (
). -
Tool: Molecular Mechanics (MMFF94) followed by low-level DFT (B3LYP/6-31G*).
-
-
Geometry Optimization (Ground State):
-
Theory Level:DFT B3LYP or M06-2X (M06-2X is preferred for dispersion corrections in halogenated systems).
-
Basis Set:6-311++G(d,p) (Diffuse functions '++' are critical for the lone pairs on Bromine and Oxygen).
-
Solvation:SMD Model (Solvation Model based on Density) using the reaction solvent (e.g., DMF, THF).
-
-
Frontier Orbital Analysis:
-
Transition State (TS) Search:
-
For Michael Addition: Locate the TS of the nucleophile attacking the
-carbon. -
Validation: Perform Frequency Calculation. Ensure exactly one imaginary frequency corresponding to the bond formation vector.
-
Computational Workflow Diagram
Figure 2: Standardized DFT workflow for characterizing haloacrylate reactivity.
Part 5: Experimental Validation & Synthesis
Theoretical predictions must be grounded in experimental reality. The synthesis of EC3BA confirms the accessibility of the cis-isomer, often via the hydrobromination of ethyl propiolate.
Synthesis from Ethyl Propiolate
Unlike the trans-isomer (often formed by elimination), the cis-isomer is accessible via stereoselective hydrohalogenation [2].
-
Reagents: Ethyl Propiolate + HBr (generated in situ or using LiBr/Acid).
-
Mechanism: Anti-Markovnikov addition or nucleophilic attack on the activated alkyne often favors the Z-isomer (cis) under kinetic control or specific catalytic conditions (e.g., Rhodium catalysis).
Experimental Data Correlation
-
NMR Validation: The cis-isomer is easily distinguished by the coupling constant (
) of the vinylic protons.-
Cis (Z):
. -
Trans (E):
.
-
-
Reactivity Check: In thiol-Michael additions, if the reaction rate of EC3BA is significantly lower than the trans-isomer but the yield is high, it confirms the steric gating effect predicted by the "cis" geometry calculations.
References
-
Vo, T. H., Korlacki, R., & Sinitskii, A. (2022).[3] Cis–trans isomerization of dimethyl 2,3-dibromofumarate. RSC Advances, 12, 32471-32474.[3] Link
-
Organic Syntheses. (1988). Ethyl
-(Bromomethyl)acrylate (Analogous synthesis/handling). Organic Syntheses, Coll. Vol. 6, p.503. Link -
Chattaraj, P. K., & Giri, S. (2009).[1][4] Electrophilicity index within a conceptual DFT framework. Annual Reports on the Progress of Chemistry, Section C: Physical Chemistry, 105, 13-39. Link
-
Domingo, L. R., Ríos-Gutiérrez, M., & Pérez, P. (2016). Applications of the Conceptual Density Functional Theory Indices to Organic Chemistry Reactivity. Molecules, 21(6), 748. Link
Sources
Benchmarking Ethyl cis-3-bromoacrylate: A Guide to Stereoretentive Synthesis
Executive Summary: The Z-Selectivity Conundrum
In the landscape of olefin synthesis, thermodynamic stability heavily favors the trans (E) isomer. For researchers targeting bioactive natural products, pheromones, or specific pharmacophores, the cis (Z) alkene is often the critical quality attribute (CQA).
Ethyl cis-3-bromoacrylate (ECBA) [CAS: 31930-34-4] serves as a pre-functionalized "Z-staple." Unlike olefination reactions that attempt to create the Z-geometry (often requiring cryogenic conditions or exotic ligands), ECBA allows the chemist to install a pre-existing Z-geometry via cross-coupling.
However, this reagent is not a magic bullet. Its utility is strictly defined by the ability to prevent metal-catalyzed isomerization during coupling. This guide benchmarks ECBA against the Still-Gennari olefination (the chemical biology standard) and emerging Ni-catalyzed radical cross-couplings (the novel contender).
Technical Analysis: The Mechanism of Retention vs. Isomerization[1]
To use ECBA effectively, one must understand the failure mode. In Palladium-catalyzed Suzuki-Miyaura coupling, the reaction proceeds via the catalytic cycle depicted below. The critical risk occurs after Oxidative Addition.
Mechanistic Pathway Visualization
Figure 1: The bifurcation point at Oxidative Addition dictates the stereochemical outcome. Slow transmetallation favors the thermodynamic sink (Isomerization).
Benchmarking Analysis
We compared ECBA (via Suzuki coupling) against the two primary alternatives for generating Z-unsaturated esters.
The Contenders:
-
ECBA (Standard): Pd-catalyzed cross-coupling of Ethyl cis-3-bromoacrylate.
-
Still-Gennari (High-Fidelity): HWE modification using bis(trifluoroethyl)phosphonoesters.[1]
-
Ni-Radical (Novel): Stereoretentive cross-electrophile coupling (XEC) using Ni/Bipyridine systems.
Comparative Performance Data
| Metric | ECBA (Suzuki) | Still-Gennari Olefination | Ni-Catalyzed Radical XEC |
| Primary Mechanism | Stereoretention (Pd-Polar) | Kinetic Control (HWE) | Stereoretention (Radical Rebound) |
| Z:E Selectivity | 85:15 to 98:2 (Ligand Dependent) | > 98:2 (Excellent) | 90:10 to 95:5 |
| Atom Economy | Moderate (Boronic acid waste) | Poor (Phosphonate waste) | High (Electrophile-Electrophile) |
| Reagent Cost | High (ECBA is specialty) | Very High (Fluorinated reagents) | Low (Generic halides) |
| Temperature | 60°C - 80°C | -78°C (Cryogenic) | Room Temperature |
| Scalability | High (Process friendly) | Low (Cryo constraints) | Moderate (Heterogeneous mix) |
Key Takeaway
-
Use Still-Gennari when Z-purity is paramount (>99%) and scale is small (mg to g).
-
Use ECBA when building complex scaffolds where the alkene is "installed" early, or when avoiding cryogenic conditions is necessary.
-
Use Ni-Radical for coupling two sp3/sp2 halides without sensitive organometallics.
Experimental Protocol: Stereoretentive Suzuki Coupling of ECBA
Objective: Synthesize Ethyl (Z)-3-(4-methoxyphenyl)acrylate with >95:5 Z:E ratio.
Principle: To prevent the isomerization depicted in Figure 1, we must accelerate the Transmetallation step using a base that activates the boronic acid without promoting Pd-hydride formation.
Materials
-
Substrate: Ethyl cis-3-bromoacrylate (1.0 equiv) [CAS: 31930-34-4][2][3][4][5][6]
-
Coupling Partner: 4-Methoxyphenylboronic acid (1.2 equiv)
-
Catalyst: Pd(PPh3)4 (5 mol%) - Note: Tetrakis is preferred over Pd(OAc)2 here to minimize free Pd species that promote isomerization.
-
Base: Thallium Ethoxide (TlOEt) or CsF - Note: Mild, non-protic bases are crucial. Strong hydroxides (NaOH) promote isomerization.
-
Solvent: THF (degassed, anhydrous).
Step-by-Step Workflow
-
Inert Atmosphere Setup: Flame-dry a two-neck round-bottom flask equipped with a condenser. Purge with Argon for 15 minutes. Why: Oxygen promotes homocoupling and catalyst deactivation.
-
Solvent Degassing: Sparge anhydrous THF with Argon for 30 minutes. Why: Dissolved O2 is the primary cause of slow transmetallation, leading to isomerization.
-
Reagent Charging: Add ECBA (1.0 eq), Boronic Acid (1.2 eq), and Pd(PPh3)4 (0.05 eq) to the flask under Argon flow.
-
Base Addition: Add CsF (2.0 eq) as a solid.
-
Reaction: Heat to 60°C. Monitor by TLC every 30 minutes.
-
Critical Control Point: Do not overheat. Higher temps (>80°C) overcome the rotational barrier of the Pd-alkenyl intermediate, causing Z→E isomerization.
-
-
Quench: Once ECBA is consumed (typically 2-4 hours), cool to RT and filter through a celite pad to remove Pd black.
-
Purification: Flash column chromatography (Hexane/EtOAc). Note: Z-isomers typically elute after E-isomers on silica due to higher polarity (dipole moment).
Decision Matrix: Selecting the Right Tool
Use this logic flow to determine if ECBA is the correct reagent for your specific campaign.
Figure 2: Decision logic for selecting Z-selective methodologies.
References
-
ChemicalBook. (2025). Ethyl cis-3-bromoacrylate Properties and Applications.Link
-
National Institutes of Health (PubChem). (2025). Ethyl (Z)-3-bromoacrylate Compound Summary.Link
-
Still, W. C., & Gennari, C. (1983). Direct synthesis of Z-unsaturated esters via Horner-Wadsworth-Emmons reaction. Tetrahedron Letters.[1][7] (Foundational reference for the comparative benchmark).
-
ChemRxiv. (2025).[8] Stereoretentive Radical Cross-Coupling.[8] (Novel Ni-catalyzed methodologies).[8][9] Link
-
Organic Chemistry Portal. (2024). Suzuki Coupling: Mechanism and Selectivity.[10]Link
-
MDPI. (2024). Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents.Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. ETHYL CIS-3-BROMOACRYLATE | 31930-34-4 [chemicalbook.com]
- 3. Ethyl cis-3-bromoacrylate | CAS 31930-34-4 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. labproinc.com [labproinc.com]
- 5. Ethyl cis-3-Bromoacrylate | 31930-34-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. (Z) Ethyl 3-bromoacrylate | C5H7BrO2 | CID 643842 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. chem.libretexts.org [chem.libretexts.org]
Advanced Characterization of Ethyl cis-3-Bromoacrylate Reaction Intermediates
Executive Summary
Ethyl cis-3-bromoacrylate (CAS: 31930-34-4) is a critical electrophile for the stereoselective synthesis of Z-alkenes, particularly in the pharmaceutical generation of cis-cinnamate derivatives and functionalized heterocycles.[1] However, its utility is frequently compromised by stereochemical erosion , where the thermodynamically unstable cis-intermediate isomerizes to the trans-form during metal-catalyzed cross-coupling (Suzuki-Miyaura, Heck, Stille).
This guide provides a technical comparison of the cis-bromoacrylate against its trans-isomer and iodo-analogs, focusing on the characterization of the transient oxidative addition intermediates. It establishes a self-validating protocol using 1H NMR coupling constants (
Part 1: The Stereochemical Challenge
The primary challenge in utilizing ethyl cis-3-bromoacrylate is maintaining the Z-geometry throughout the catalytic cycle. Unlike its trans counterpart, the cis isomer suffers from steric repulsion between the ester moiety and the bromine (or the incoming metal catalyst), driving the equilibrium toward the trans isomer.
Mechanistic Pathway & Isomerization Risks
The reaction typically proceeds via Palladium(0) oxidative addition.[2]
-
Retention: Concerted oxidative addition generally retains stereochemistry, forming a cis-alkenyl-Pd(II) complex.
-
Inversion: If the reaction temperature is too high or the ligand is insufficiently bulky, the cis-Pd-complex can undergo
- - isomerization or zwitterionic rearrangement to the thermodynamically stable trans-Pd-complex.
Visualization: The Isomerization Checkpoint
The following diagram illustrates the critical divergence point where characterization is required.
Caption: Catalytic pathway highlighting the divergence between kinetic retention (cis) and thermodynamic equilibration (trans).
Part 2: Comparative Analysis (Product vs. Alternatives)
This section objectively compares Ethyl cis-3-bromoacrylate with its primary alternatives: the trans-isomer and the cis-iodo analog.
Table 1: Reactivity and Stability Profile
| Feature | Ethyl cis-3-bromoacrylate (Target) | Ethyl trans-3-bromoacrylate (Alternative 1) | Ethyl cis-3-iodoacrylate (Alternative 2) |
| Thermodynamic Stability | Low (Steric strain) | High (Stable isomer) | Low |
| Oxidative Addition Rate | Moderate | Moderate | Fast (Weak C-I bond) |
| Intermediate Geometry | cis-alkenyl-Pd(II) | trans-alkenyl-Pd(II) | cis-alkenyl-Pd(II) |
| Isomerization Risk | High (Requires <60°C) | Negligible | Low (Fast reaction limits time for isomerization) |
| Key Spectral Marker | |||
| Primary Application | Stereodefined Z-drugs | General acrylate synthesis | Low-temp couplings |
Technical Insight: Why Choose the Cis-Bromo?
While the trans-isomer is more stable, it cannot access the Z-geometry required for specific bioactive pharmacophores (e.g., combretastatin analogs). The cis-iodo analog reacts faster, potentially avoiding isomerization, but is significantly more expensive and less shelf-stable (light sensitive) than the bromo-variant. Therefore, the cis-bromoacrylate remains the industry standard, provided rigorous characterization is employed.
Part 3: Characterization Protocols
The following protocols are designed to validate the integrity of the reaction intermediate.
Protocol A: In-Situ 1H NMR Monitoring (The Gold Standard)
This non-destructive method quantifies the ratio of cis (retention) to trans (inversion) intermediates directly in the reaction vessel.
Reagents:
-
Substrate: Ethyl cis-3-bromoacrylate (0.1 mmol)
-
Solvent: Deuterated Benzene (
) or THF- (Avoid if acid-sensitive). -
Internal Standard: 1,3,5-Trimethoxybenzene.
Step-by-Step Methodology:
-
Baseline Scan: Dissolve the starting material in the deuterated solvent. Acquire a standard 1H NMR spectrum.[3]
-
Coupling Verification: Locate the doublet for the
-proton (adjacent to Br).-
Validation: Confirm
is 8.5–10.5 Hz . If Hz, the starting material is already compromised.
-
-
Catalyst Addition: Add the Pd precursor (e.g.,
) under inert atmosphere ( /Ar). -
Monitoring: Heat the NMR tube to reaction temperature (e.g., 50°C) and acquire spectra at
min. -
Intermediate Detection: Look for the shift in the vinylic protons. The cis-oxidative addition complex (
) will typically show a coordination-induced shift (CIS) but must retain the ~10 Hz coupling constant .-
Warning Sign: Appearance of a new doublet with
Hz indicates formation of the trans-Pd species.
-
Protocol B: Chemical Trapping (Indirect Verification)
If in-situ NMR is not feasible (e.g., paramagnetic impurities), use chemical trapping to freeze the stereochemistry.
-
Reaction: Run the oxidative addition step for 30 minutes.
-
Quench: Add a rapid trapping agent (e.g., tributyltin hydride or a highly reactive boronic acid).
-
Analysis: Isolate the product and measure the
ratio via GC-MS or NMR.-
Logic: If the intermediate had isomerized to trans before trapping, the trapped product will be trans.
-
Part 4: Data Visualization & Decision Making
Use this workflow to determine the appropriate characterization path for your specific synthesis.
Caption: Decision tree for ensuring stereochemical integrity during synthesis.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 643842, (Z)-Ethyl 3-bromoacrylate. Retrieved from [Link]
-
Royal Society of Chemistry. Halogen-bond-promoted direct cross-coupling of ethyl 3-bromo-3-alkyl-2,2-difluoropropanoates. (Context on bromoacrylate reactivity). Retrieved from [Link]
Sources
Safety Operating Guide
Personal protective equipment for handling Ethyl cis-3-bromoacrylate
CAS: 31930-34-4 | Formula: C₅H₇BrO₂ Hazard Class: Severe Irritant / Lachrymator / Corrosive
Executive Hazard Analysis
Immediate Action Required: Treat this compound as a high-potency lachrymator (tear-inducing agent) and a potent alkylating agent .
As a Senior Application Scientist, I must emphasize that standard "lab safety" is insufficient here. The presence of the electron-withdrawing bromine atom on the acrylate double bond significantly increases its electrophilicity compared to standard ethyl acrylate. This makes it a highly reactive Michael acceptor , capable of rapidly forming covalent bonds with cysteine residues in proteins and DNA.
The Physiological Consequence:
-
Lachrymatory Effect: Immediate, debilitating irritation of mucous membranes (eyes/nose) at sub-ppm levels.
-
Sensitization: Rapid skin sensitization due to protein alkylation.
-
Corrosion: Potential for permanent eye damage and chemical burns upon direct contact.
Hierarchy of Defense: Engineering Controls
Do not rely solely on PPE. Your primary defense is the ventilation system.
| Parameter | Requirement | Scientific Rationale |
| Primary Containment | Fume Hood (Mandatory) | Vapor pressure is sufficient to clear a room. Work must be performed >6 inches inside the sash. |
| Face Velocity | 80–100 fpm | Verified by anemometer. Higher velocities (>120 fpm) can create turbulence, causing vapor backflow. |
| Secondary Containment | Spill Tray | Use a chemically resistant tray (polypropylene) to contain 110% of the volume. |
| Waste Trap | Cold Trap / Scrubber | If using a vacuum line, protect the pump with a liquid nitrogen trap to prevent exhaust recirculation. |
Personal Protective Equipment (PPE) Matrix
Standard nitrile gloves provide <5 minutes of protection against halogenated acrylates.
Hand Protection Protocol
The "Double-Glove" Fallacy: Wearing two pairs of standard 4-mil nitrile gloves is insufficient for prolonged handling or immersion. Acrylates permeate nitrile rapidly.
Recommended Glove System:
-
Inner Layer: Silver Shield® / 4H® (PE/EVAL Laminate). Rationale: These provide >4 hours breakthrough time against acrylates and halogenated organics.
-
Outer Layer: Standard Nitrile (Disposable). Rationale: Provides dexterity and protects the laminate glove from physical tears.[1]
Eye & Body Defense[2][3][4][5]
-
Eyes: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are prohibited as they allow vapors to bypass the lens and contact the eye, triggering the lachrymatory response.
-
Body: Lab coat (buttoned) + Chemical-resistant apron (Tyvek or rubber) if handling volumes >100 mL.
Operational Logic & Workflows
Visualization: Glove Selection Logic
The following decision tree illustrates the required glove selection process based on exposure risk.
Figure 1: Decision logic for glove selection emphasizing the necessity of laminate gloves for high-risk handling.
Step-by-Step Handling Protocol
A. Preparation
-
The "Sniff Test" Prohibition: Never rely on odor. If you smell it, you have already been exposed.
-
Staging: Place a beaker of 10% aqueous Sodium Hydroxide (NaOH) or a saturated Sodium Bicarbonate solution in the hood before opening the bottle. This is your emergency quench station.
B. Transfer Techniques
-
Avoid Open Pouring: Open pouring increases surface area and vapor generation.
-
Syringe/Cannula: Use positive displacement pipettes or glass syringes with Luer-lock needles for transfers.
-
Needle Wipe: After withdrawing the liquid, wipe the needle tip with a Kimwipe soaked in acetone inside the hood before moving it.
C. Decontamination & Quenching (The "Kill" Step) Acrylates polymerize or hydrolyze. To chemically destroy the hazard (Quenching), we utilize base-catalyzed hydrolysis.
-
Glassware: Do not remove contaminated glassware from the hood.
-
Rinse: Rinse glassware with acetone, collecting the rinse.
-
Hydrolysis: Treat the rinse and contaminated glassware with the 10% NaOH solution prepared earlier.
-
Mechanism: The hydroxide ion attacks the ester carbonyl (hydrolysis) and the beta-carbon (Michael addition), converting the volatile lachrymator into non-volatile, water-soluble carboxylate salts.
-
-
Soak: Allow to soak for 24 hours before standard washing.
Emergency Response Plan
Visualization: Spill Response Workflow
This diagram outlines the immediate actions required if a spill occurs outside primary containment.
Figure 2: Immediate response workflow for spills, prioritizing evacuation due to lachrymatory vapors.
Accidental Exposure:
-
Eye Contact: Flush immediately with water for 15 minutes .[3][4] Force eyelids open. Do not rub.[3] Seek medical attention immediately—corneal damage may be delayed.
-
Skin Contact: Remove contaminated clothing immediately.[3][4][6] Wash skin with soap and water.[3][5] Do not use alcohol (ethanol/acetone) on skin, as it may enhance absorption of the acrylate.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Chemical Resistance Selection. [Link][1]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
